Product packaging for 8-Hydroxybergapten(Cat. No.:CAS No. 1603-47-0)

8-Hydroxybergapten

Número de catálogo: B073134
Número CAS: 1603-47-0
Peso molecular: 232.19 g/mol
Clave InChI: MVJHUMZXIJPVHV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

8-Hydroxybergapten is a significant oxyprenylated furanocoumarin, recognized for its potent photobiological and photochemotherapeutic research applications. This compound is a key metabolite and derivative of bergapten (5-methoxypsoralen), distinguished by the addition of a hydroxyl group at the 8-position, which modulates its reactivity and interaction with biological systems. Its primary research value lies in its ability to intercalate with DNA and, upon subsequent activation by UVA radiation (320-400 nm), form covalent photoadducts with pyrimidine bases. This photo-induced crosslinking disrupts DNA replication and transcription, leading to cell cycle arrest and apoptosis in targeted cells, a mechanism that is extensively studied in the context of photodynamic therapy (PDT) for various skin proliferative disorders.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8O5 B073134 8-Hydroxybergapten CAS No. 1603-47-0

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

9-hydroxy-4-methoxyfuro[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O5/c1-15-10-6-2-3-8(13)17-12(6)9(14)11-7(10)4-5-16-11/h2-5,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVJHUMZXIJPVHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=COC2=C(C3=C1C=CC(=O)O3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20166854
Record name 7H-Furo(3,2-g)(1)benzopyran-7-one, 9-hydroxy-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20166854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 9-Hydroxy-4-methoxypsoralen
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036628
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1603-47-0
Record name 8-Hydroxybergapten
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1603-47-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Hydroxybergapten
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001603470
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7H-Furo(3,2-g)(1)benzopyran-7-one, 9-hydroxy-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20166854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Hydroxybergapten
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KBZ9E8KHG6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 9-Hydroxy-4-methoxypsoralen
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036628
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

222.5 - 223 °C
Record name 9-Hydroxy-4-methoxypsoralen
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036628
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Multifaceted Mechanism of Action of 8-Hydroxybergapten: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxybergapten, also known as xanthotoxol, is a naturally occurring linear furanocoumarin found in various plants. It is a metabolite of bergapten (5-methoxypsoralen) and xanthotoxin (8-methoxypsoralen).[1] This document provides an in-depth technical overview of the molecular mechanisms underlying the diverse pharmacological activities of this compound, with a focus on its anti-inflammatory, anticancer, and photosensitizing properties. Experimental protocols for key assays and quantitative data are presented to facilitate further research and drug development.

Core Mechanisms of Action

This compound exerts its biological effects through multiple pathways, primarily involving the modulation of inflammatory cascades, inhibition of cell proliferation, induction of apoptosis, and interaction with cellular enzymes. Upon photoactivation by UVA light, it can also form covalent adducts with DNA.

Anti-Inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties, primarily through the suppression of key inflammatory mediators and the modulation of the NF-κB and MAPK signaling pathways.[1][2]

In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound effectively reduces the production of prostaglandin E2 (PGE2), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in a concentration-dependent manner.[1][2] This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the synthesis of nitric oxide and prostaglandins, respectively.[2]

TargetSystem/Cell LineParameterValueReference
Prostaglandin E2 (PGE2) ProductionLPS-induced RAW 264.7 cellsInhibitionConcentration-dependent[1][2]
Interleukin-6 (IL-6) ProductionLPS-induced RAW 264.7 cellsInhibitionConcentration-dependent[2]
Interleukin-1β (IL-1β) ProductionLPS-induced RAW 264.7 cellsInhibitionConcentration-dependent[2]
Cytochrome P450 3A4 (CYP3A4)Human Liver MicrosomesIC507.43 µM[3][4]
Cytochrome P450 1A2 (CYP1A2)Human Liver MicrosomesIC5027.82 µM[3][4]
HT-29 Human Colon Adenocarcinoma CellsHT-29 CellsIC50> 500 µM (72 hrs)[3]

The anti-inflammatory effects of this compound are mediated by its ability to interfere with critical signaling pathways:

  • NF-κB Pathway: this compound suppresses the LPS-stimulated phosphorylation of the inhibitor of κBα (IκBα). This prevents the degradation of IκBα and subsequently inhibits the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus.[1][2] By blocking NF-κB activation, this compound downregulates the transcription of various pro-inflammatory genes.

  • MAPK Pathway: this compound also inhibits the LPS-induced phosphorylation of p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK) in RAW 264.7 cells.[1][2] The MAPK pathway plays a crucial role in the production of inflammatory cytokines and mediators.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK_pathway MAPK Pathway TLR4->MAPK_pathway IκBα IκBα IKK->IκBα P NFkB_complex NF-κB (p65/p50) IκBα->NFkB_complex Inhibits p65 p65 p65->NFkB_complex p50 p50 p50->NFkB_complex Proinflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, IL-6, IL-1β) NFkB_complex->Proinflammatory_genes Transcription Nucleus Nucleus p38 p38 JNK JNK MAPK_pathway->p38 P MAPK_pathway->JNK P Hydroxybergapten This compound Hydroxybergapten->IKK Inhibits Hydroxybergapten->MAPK_pathway Inhibits

Figure 1: Anti-inflammatory signaling pathway of this compound.
Anticancer Activity

This compound, also referred to as xanthotoxol in some studies, has been shown to suppress the progression of non-small cell lung cancer (NSCLC).[5] Its anticancer effects are linked to the inhibition of cell proliferation, migration, and the epithelial-mesenchymal transition (EMT), potentially through the PI3K-AKT signaling pathway.[5] While specific IC50 values for a broad range of cancer cell lines are not extensively documented, one study reported an IC50 value of >500 µM for HT-29 human colon adenocarcinoma cells after 72 hours of treatment.[3]

Photosensitizing Effects and DNA Adduct Formation

Like other psoralens, this compound can act as a photosensitizer. In the presence of ultraviolet A (UVA) radiation, a treatment regimen known as PUVA therapy, psoralens can intercalate into DNA and form covalent adducts with pyrimidine bases, particularly thymine.[6][7] This process involves a [2+2] cycloaddition photoreaction.[8] The formation of these DNA adducts can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell cycle arrest and apoptosis.[9] This mechanism is the basis for the use of psoralens in treating skin conditions like psoriasis. The formation of 8-hydroxy-2'-deoxyguanosine (8-OHdG), a marker of oxidative DNA damage, has been observed in calf thymus DNA and human epidermoid carcinoma cells following PUVA treatment with 8-methoxypsoralen, a related compound, suggesting the involvement of singlet oxygen.[6]

Hydroxybergapten This compound ExcitedState Excited Triplet State Hydroxybergapten->ExcitedState Photoexcitation UVA UVA Light UVA->ExcitedState DNA DNA ExcitedState->DNA Intercalation Monoadduct Monoadduct (Covalent bond to pyrimidine) DNA->Monoadduct [2+2] Cycloaddition Crosslink Interstrand Cross-link Monoadduct->Crosslink Further UVA exposure ReplicationBlock DNA Replication Block Monoadduct->ReplicationBlock TranscriptionBlock Transcription Block Monoadduct->TranscriptionBlock Crosslink->ReplicationBlock Crosslink->TranscriptionBlock Apoptosis Apoptosis ReplicationBlock->Apoptosis TranscriptionBlock->Apoptosis

Figure 2: Photosensitization and DNA adduct formation by this compound.
Enzyme Inhibition

This compound is a known inhibitor of cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of a wide range of xenobiotics, including drugs. It has been shown to inhibit CYP3A4 and CYP1A2 with IC50 values of 7.43 µM and 27.82 µM, respectively.[3][4] This inhibitory activity highlights the potential for drug-drug interactions when this compound is co-administered with substrates of these enzymes.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from studies on the anti-inflammatory effects of psoralen derivatives in RAW 264.7 cells.[1]

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 62.5, 125, 250, 500, and 1000 µM) for 24 hours. A vehicle control (DMSO) should be included.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

Prostaglandin E2 (PGE2) Production Assay

This protocol is based on the investigation of the anti-inflammatory effects of this compound.[1][10]

  • Cell Culture and Treatment: Plate RAW 264.7 cells (4 x 10⁵ cells/well in a 12-well plate) and incubate for 24 hours. Pre-treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Measure the concentration of PGE2 in the supernatant using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

Western Blot Analysis for NF-κB and MAPK Pathways

This protocol details the procedure for analyzing the effect of this compound on key signaling proteins.[1][11]

  • Cell Lysis: After treatment with this compound and/or LPS, wash the RAW 264.7 cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 30 µg) on a 10% SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-JNK, JNK, and β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control (e-actin).

start Start: Cell Culture (RAW 264.7 cells) treatment Treatment: This compound +/- LPS start->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer (PVDF membrane) sds_page->transfer blocking Blocking (5% milk/BSA) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-p65, anti-β-actin) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Detection (ECL) secondary_ab->detection analysis Densitometric Analysis detection->analysis end End: Protein Expression Levels analysis->end

Figure 3: Experimental workflow for Western blot analysis.

Conclusion

This compound is a bioactive furanocoumarin with a complex mechanism of action that encompasses anti-inflammatory, anticancer, and photosensitizing activities. Its ability to modulate the NF-κB and MAPK signaling pathways provides a strong rationale for its anti-inflammatory effects. The inhibition of CYP450 enzymes suggests a potential for clinically relevant drug interactions. While its anticancer and neuroprotective mechanisms require further elucidation with more extensive quantitative data, the existing evidence points to this compound as a promising scaffold for the development of novel therapeutic agents. The detailed experimental protocols provided herein serve as a foundation for researchers to further investigate and harness the therapeutic potential of this multifaceted natural compound.

References

The Furanocoumarin 5-Methoxy-8-Hydroxypsoralen: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-methoxy-8-hydroxypsoralen, a naturally occurring furanocoumarin with notable biological activities. This document details its primary natural sources and outlines detailed methodologies for its isolation and purification. Quantitative data, where available, is presented for comparative analysis, and key biological and biosynthetic pathways are visualized to facilitate a deeper understanding of its scientific context.

Natural Sources of 5-Methoxy-8-Hydroxypsoralen

The principal natural source of 5-methoxy-8-hydroxypsoralen identified in scientific literature is the root of Angelica dahurica. This plant, belonging to the Apiaceae family, is a well-known medicinal herb in traditional Asian medicine. While 5-methoxy-8-hydroxypsoralen is a constituent of Angelica dahurica, it is one of many furanocoumarins present in the plant. Quantitative analyses of the furanocoumarin content in Angelica dahurica have been conducted, though specific yield and purity data for 5-methoxy-8-hydroxypsoralen are not extensively reported. For context, the concentrations of other major furanocoumarins found in the roots of Angelica dahurica are provided in the table below.

Table 1: Quantitative Analysis of Major Furanocoumarins in the Roots of Angelica dahurica

FuranocoumarinMean Content (mg/g of dried root)
Oxypeucedanin2.844
Imperatorin1.277
Isoimperatorin0.6492
Oxypeucedanin hydrate0.2162
Bergapten0.1298
Byak-angelicin0.06268
Xanthotoxin0.05268
Xanthotoxol0.01930
Psoralen0.01819

Source: Data compiled from a study on the quantitative determination of nine furanocoumarins for the quality evaluation of Angelica dahurica from different habitats[1]. Note: Specific quantitative data for 5-methoxy-8-hydroxypsoralen was not provided in this study.

Isolation and Purification: Experimental Protocols

The isolation of 5-methoxy-8-hydroxypsoralen from its natural source, primarily the roots of Angelica dahurica, involves a multi-step process of extraction and chromatographic separation. The following is a synthesized protocol based on established methodologies for the isolation of furanocoumarins from this plant.

Extraction of Furanocoumarins

Objective: To extract a crude mixture of furanocoumarins from the dried roots of Angelica dahurica.

Materials and Reagents:

  • Dried and powdered roots of Angelica dahurica

  • Methanol (MeOH) or 70% Ethanol (EtOH)

  • Rotary evaporator

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

Protocol:

  • The dried roots of Angelica dahurica are pulverized into a fine powder to increase the surface area for extraction.

  • The powdered plant material is subjected to extraction with a suitable solvent. Methanol or 70% ethanol are commonly used. This can be achieved through maceration, sonication, or reflux extraction. For reflux extraction, the powdered root is boiled in the solvent for a specified period (e.g., 2-3 hours) and repeated multiple times to ensure exhaustive extraction.

  • The resulting mixture is filtered to separate the plant debris from the liquid extract.

  • The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification

Objective: To isolate and purify 5-methoxy-8-hydroxypsoralen from the crude extract through a series of chromatographic techniques.

Materials and Reagents:

  • Crude extract from Angelica dahurica

  • Silica gel (for column chromatography)

  • A series of organic solvents of varying polarities (e.g., n-hexane, ethyl acetate, chloroform, methanol) for gradient elution

  • Preparative High-Performance Liquid Chromatography (HPLC) system

  • C18 reversed-phase column

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp for visualization

Protocol:

Step 1: Silica Gel Column Chromatography (Initial Fractionation)

  • The crude extract is adsorbed onto a small amount of silica gel.

  • A glass column is packed with silica gel suspended in a non-polar solvent (e.g., n-hexane).

  • The adsorbed sample is loaded onto the top of the column.

  • The column is eluted with a solvent gradient of increasing polarity (e.g., starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate).

  • Fractions are collected at regular intervals and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system and visualized under UV light.

  • Fractions containing compounds with similar TLC profiles are pooled together. The fractions containing the target compound are identified by comparison with a reference standard if available.

Step 2: Preparative High-Performance Liquid Chromatography (Final Purification)

  • The enriched fraction containing 5-methoxy-8-hydroxypsoralen from the silica gel column is further purified using preparative HPLC.

  • A reversed-phase C18 column is typically used for the separation of furanocoumarins.

  • The mobile phase usually consists of a gradient of acetonitrile and water. The specific gradient program will need to be optimized to achieve the best separation.

  • The sample is dissolved in a suitable solvent and injected into the HPLC system.

  • The elution is monitored using a UV detector at a wavelength suitable for furanocoumarins (e.g., 254 nm or 310 nm).

  • The peak corresponding to 5-methoxy-8-hydroxypsoralen is collected.

  • The purity of the isolated compound is then assessed using analytical HPLC.

The following diagram illustrates the general workflow for the isolation of 5-methoxy-8-hydroxypsoralen.

G plant_material Dried Roots of Angelica dahurica powdering Powdering plant_material->powdering extraction Solvent Extraction (Methanol or Ethanol) powdering->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Furanocoumarin Extract concentration->crude_extract silica_gel_cc Silica Gel Column Chromatography crude_extract->silica_gel_cc fraction_collection Fraction Collection and TLC Analysis silica_gel_cc->fraction_collection enriched_fraction Enriched Fraction containing 5-methoxy-8-hydroxypsoralen fraction_collection->enriched_fraction prep_hplc Preparative HPLC (C18 Column) enriched_fraction->prep_hplc pure_compound Pure 5-methoxy-8- hydroxypsoralen prep_hplc->pure_compound

Caption: General workflow for the isolation of 5-methoxy-8-hydroxypsoralen.

Biosynthesis and Biological Activity

Biosynthetic Pathway of Furanocoumarins

5-methoxy-8-hydroxypsoralen belongs to the class of linear furanocoumarins. The biosynthesis of these compounds in plants originates from the phenylpropanoid pathway, with umbelliferone serving as a key intermediate. The following diagram outlines the general biosynthetic pathway leading to linear furanocoumarins.

G Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid Umbelliferone Umbelliferone (7-hydroxycoumarin) p_Coumaric_acid->Umbelliferone Prenylation Prenylation at C6 Umbelliferone->Prenylation Marmesin Marmesin Prenylation->Marmesin Psoralen Psoralen Marmesin->Psoralen Hydroxylation_Methylation Hydroxylation & O-methylation Psoralen->Hydroxylation_Methylation Linear_Furanocoumarins Linear Furanocoumarins (e.g., 5-methoxy-8-hydroxypsoralen) Hydroxylation_Methylation->Linear_Furanocoumarins

Caption: Biosynthetic pathway of linear furanocoumarins.

Inhibition of COX-2 and 5-Lipoxygenase Pathways

A derivative of 5-methoxy-8-hydroxypsoralen has been shown to inhibit the cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) pathways. These are key enzymes in the inflammatory cascade, responsible for the production of prostaglandins and leukotrienes, respectively. The dual inhibition of these pathways is a significant area of interest for the development of anti-inflammatory drugs with potentially fewer side effects than traditional NSAIDs.

The diagram below illustrates the points of inhibition by 5-methoxy-8-hydroxypsoralen within the arachidonic acid cascade.

G Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 LOX5 5-LOX Arachidonic_Acid->LOX5 Prostaglandins Prostaglandins (Inflammation, Pain) COX2->Prostaglandins Leukotrienes Leukotrienes (Inflammation, Allergy) LOX5->Leukotrienes Inhibitor 5-methoxy-8-hydroxypsoralen (derivative) Inhibitor->COX2 Inhibits Inhibitor->LOX5 Inhibits

Caption: Inhibition of COX-2 and 5-LOX pathways.

References

An In-depth Technical Guide on the Pharmacological Properties and Biological Activity of 8-Hydroxybergapten

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Hydroxybergapten, a naturally occurring furanocoumarin, has garnered significant scientific interest due to its diverse pharmacological properties and potential therapeutic applications. This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on its anti-inflammatory, anticancer, neuroprotective, and antioxidant effects. Detailed experimental methodologies for key assays are provided, and the underlying molecular mechanisms, particularly the modulation of critical signaling pathways such as NF-κB and MAPK, are elucidated. Quantitative data from various studies are summarized in structured tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of the compound's multifaceted biological profile. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Introduction

This compound, also known as xanthotoxol, is a furanocoumarin found in various plant species. Furanocoumarins are a class of organic chemical compounds produced by a variety of plants, and they are known for their photosensitizing effects. However, recent research has unveiled a broader spectrum of biological activities for these compounds, independent of photoactivation. This guide focuses on the intrinsic pharmacological properties of this compound, exploring its potential as a therapeutic agent.

Pharmacological Properties and Biological Activities

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects by modulating key inflammatory mediators and signaling pathways.

Mechanism of Action:

This compound exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. In inflammatory conditions, the activation of these pathways leads to the production of pro-inflammatory cytokines and enzymes. This compound has been shown to suppress the phosphorylation of key proteins in these cascades, thereby downregulating the expression of inflammatory mediators.

Signaling Pathway Diagram:

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway Activates IκBα IκBα IKK->IκBα Phosphorylates p-IκBα p-IκBα IκBα->p-IκBα NF-κB (p65/p50) NF-κB (p65/p50) NF-κB_nucleus NF-κB (p65/p50) NF-κB (p65/p50)->NF-κB_nucleus Translocates p-IκBα->NF-κB (p65/p50) Releases p-MAPK p-MAPK MAPK_pathway->p-MAPK Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) p-MAPK->Inflammatory_Genes Induces Transcription NF-κB_nucleus->Inflammatory_Genes Induces Transcription This compound This compound This compound->IKK Inhibits This compound->MAPK_pathway Inhibits

Caption: Inhibition of NF-κB and MAPK signaling pathways by this compound.

Quantitative Data:

The anti-inflammatory activity of this compound has been quantified in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

ParameterConcentration (µM)Inhibition (%)IC50 (µM)Reference
Nitric Oxide (NO) Production 62.5-\multirow{3}{}{148.2}
125-
250-
Prostaglandin E2 (PGE2) Production 62.5-\multirow{3}{}{>250}
125-
250-
Anticancer Activity

While extensive research on the anticancer properties of this compound is ongoing, preliminary studies on related furanocoumarins suggest a potential role in cancer therapy.

Mechanism of Action:

The proposed anticancer mechanisms for furanocoumarins, which may be applicable to this compound, involve the induction of apoptosis, cell cycle arrest, and the inhibition of signaling pathways crucial for cancer cell proliferation and survival, such as the Akt pathway.[1]

Experimental Workflow Diagram:

G cluster_0 In Vitro Anticancer Evaluation Cancer_Cell_Lines Cancer Cell Lines (e.g., MCF-7, HepG2) 8-Hydroxybergapten_Treatment This compound Treatment (Varying Concentrations) Cancer_Cell_Lines->8-Hydroxybergapten_Treatment Cell_Viability_Assay Cell Viability Assay (e.g., MTT Assay) 8-Hydroxybergapten_Treatment->Cell_Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Flow Cytometry) 8-Hydroxybergapten_Treatment->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (e.g., Flow Cytometry) 8-Hydroxybergapten_Treatment->Cell_Cycle_Analysis Western_Blot Western Blot Analysis (e.g., Akt, p53, Bax/Bcl-2) 8-Hydroxybergapten_Treatment->Western_Blot IC50_Determination IC50_Determination Cell_Viability_Assay->IC50_Determination Data for Apoptosis_Induction Apoptosis_Induction Apoptosis_Assay->Apoptosis_Induction Assess Cell_Cycle_Arrest Cell_Cycle_Arrest Cell_Cycle_Analysis->Cell_Cycle_Arrest Assess Mechanism_Elucidation Mechanism_Elucidation Western_Blot->Mechanism_Elucidation Elucidate

Caption: A typical workflow for evaluating the in vitro anticancer activity of this compound.

Quantitative Data:

Quantitative data on the anticancer activity of this compound is still emerging. The table below will be populated as more specific IC50 values become available from published research.

Cell LineIC50 (µM)Reference
Data not yet available
Neuroprotective Effects

Natural compounds are increasingly being investigated for their neuroprotective potential in the context of neurodegenerative diseases.

Mechanism of Action:

The neuroprotective mechanisms of many natural compounds, including those related to this compound, often involve the scavenging of free radicals, reduction of oxidative stress, and inhibition of neuroinflammation.[2] These actions help to protect neuronal cells from damage and death.

Logical Relationship Diagram:

G Neurotoxic_Insult Neurotoxic Insult (e.g., Oxidative Stress, Excitotoxicity) Neuronal_Damage Neuronal Damage and Apoptosis Neurotoxic_Insult->Neuronal_Damage Neuroprotection Neuroprotection This compound This compound Antioxidant_Effect Antioxidant Effect This compound->Antioxidant_Effect Exerts Anti-inflammatory_Effect Anti-inflammatory Effect This compound->Anti-inflammatory_Effect Exerts Antioxidant_Effect->Neuronal_Damage Mitigates Anti-inflammatory_Effect->Neuronal_Damage Mitigates

Caption: Logical relationship of this compound's neuroprotective mechanisms.

Quantitative Data:

Specific quantitative data on the neuroprotective effects of this compound are currently limited. This section will be updated as relevant research is published.

AssayEndpointResultReference
Data not yet available
Antioxidant Activity

The antioxidant properties of this compound contribute to its various biological activities by combating oxidative stress.

Mechanism of Action:

The antioxidant mechanism of phenolic compounds like this compound typically involves the donation of a hydrogen atom or an electron to free radicals, thereby neutralizing them. The presence of hydroxyl groups in its structure is crucial for this activity.

Quantitative Data:

The antioxidant capacity of this compound can be evaluated using various assays. The table below is intended to summarize such data.

AssayEC50/ORAC ValueReference
DPPH Radical Scavenging Data not yet available
ORAC (Oxygen Radical Absorbance Capacity) Data not yet available
FRAP (Ferric Reducing Antioxidant Power) Data not yet available

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's biological activities.

Cell Viability Assay (MTT Assay)

This protocol is adapted for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Target cancer cell lines

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Complete cell culture medium

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept below 0.1%.

  • Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol is used to quantify the inhibitory effect of this compound on NO production in macrophages.

Materials:

  • RAW 264.7 macrophage cells

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • Complete cell culture medium

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Collect 50 µL of the culture supernatant from each well.

  • Add 50 µL of Griess reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature in the dark.

  • Add 50 µL of Griess reagent Part B and incubate for another 10 minutes at room temperature in the dark.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Determine the nitrite concentration using a standard curve prepared with sodium nitrite.

Prostaglandin E2 (PGE2) Measurement (ELISA)

This protocol outlines the quantification of PGE2 levels in cell culture supernatants.

Materials:

  • Cell culture supernatants (from cells treated as in the NO assay)

  • PGE2 ELISA kit

  • Microplate reader

Procedure:

  • Follow the instructions provided with the commercial PGE2 ELISA kit.

  • Typically, this involves adding cell culture supernatants and standards to a 96-well plate pre-coated with a PGE2 capture antibody.

  • Add a detection antibody conjugated to an enzyme (e.g., HRP).

  • After incubation and washing steps, add a substrate solution to develop a colorimetric signal.

  • Stop the reaction and measure the absorbance at the recommended wavelength.

  • Calculate the PGE2 concentration in the samples based on the standard curve.

Western Blot Analysis for NF-κB and MAPK Pathways

This protocol is for assessing the effect of this compound on the activation of key signaling proteins.

Materials:

  • Treated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system and perform densitometric analysis to quantify the protein bands. Normalize the levels of phosphorylated proteins to their total protein levels.

Conclusion and Future Perspectives

This compound has emerged as a promising natural compound with a range of pharmacological activities, most notably its anti-inflammatory effects mediated through the NF-κB and MAPK signaling pathways. While its anticancer, neuroprotective, and antioxidant potentials are supported by preliminary evidence and studies on related compounds, further research is required to fully elucidate its mechanisms of action and to quantify its efficacy in these areas. The detailed experimental protocols provided in this guide offer a framework for conducting such investigations. Future studies should focus on obtaining specific quantitative data for this compound across various disease models, exploring its in vivo efficacy and safety profile, and identifying potential synergistic effects with other therapeutic agents. Such efforts will be crucial in translating the therapeutic potential of this compound into clinical applications.

References

In Vitro Screening of 8-Hydroxybergapten for Cytotoxic Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxybergapten is a naturally occurring furanocoumarin found in various plant species. Furanocoumarins, as a class of compounds, have garnered significant interest in cancer research due to their potential cytotoxic and phototoxic properties. Experimental findings have indicated that furanocoumarins can trigger multiple signaling pathways, leading to apoptosis, autophagy, and cell cycle arrest in malignant cells[1]. This technical guide provides an in-depth overview of the methodologies for in vitro screening of this compound for its cytotoxic effects, summarizes the known effects of closely related furanocoumarins, and outlines the key signaling pathways that are likely involved.

Disclaimer: Direct experimental data on the cytotoxic effects of this compound is limited in publicly available literature. Therefore, this guide extrapolates potential mechanisms and cytotoxic profiles from studies on structurally similar furanocoumarins, such as bergapten (5-methoxypsoralen) and 8-methoxypsoralen (xanthotoxin). All data and pathways discussed should be considered as a predictive framework for guiding the experimental design for this compound.

Data Presentation: Cytotoxicity of Related Furanocoumarins

To provide a comparative context for the potential cytotoxic activity of this compound, the following table summarizes the 50% inhibitory concentration (IC50) values of related furanocoumarins in various cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)AssayReference
XanthotoxinHepG2Liver Cancer6.9SRB[2]
BergaptenHCT 116Colorectal Cancer> 340MTT[3]
BergaptenCaco-2Colorectal Cancer> 340MTT[3]
BergaptenHEp-2Larynx Carcinoma> 340MTT[3]
8-MethoxypsoralenSNU1Gastric CancerNot specifiedNot specified[4]
8-MethoxypsoralenHepG2Liver CancerNot specifiedMTT[5]

Experimental Protocols

A comprehensive in vitro screening of this compound for its cytotoxic effects involves a series of well-established assays to determine cell viability, proliferation, and the mechanism of cell death.

Cell Viability and Cytotoxicity Assays

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell metabolic activity, which is an indicator of cell viability.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (and a vehicle control) for 24, 48, or 72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or SDS).

    • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

b) Lactate Dehydrogenase (LDH) Assay

This assay measures the release of the cytosolic enzyme lactate dehydrogenase from damaged cells into the culture medium, which is an indicator of cytotoxicity.

  • Principle: LDH released from cells with compromised membrane integrity catalyzes the conversion of lactate to pyruvate, which then leads to the formation of a colored product that can be quantified.

  • Protocol:

    • Seed and treat cells as described for the MTT assay.

    • Collect the cell culture supernatant.

    • Add the supernatant to a reaction mixture containing the necessary substrates for the LDH reaction.

    • Incubate at room temperature, protected from light.

    • Measure the absorbance at the appropriate wavelength.

    • Calculate the percentage of cytotoxicity relative to a maximum LDH release control.

Apoptosis Assays

a) Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Protocol:

    • Treat cells with this compound for a specified time.

    • Harvest the cells and wash them with a binding buffer.

    • Resuspend the cells in the binding buffer containing fluorescently labeled Annexin V and PI.

    • Incubate in the dark at room temperature.

    • Analyze the stained cells by flow cytometry.

b) Caspase Activity Assay

This assay measures the activity of caspases, which are key proteases involved in the execution of apoptosis.

  • Principle: The assay uses a luminogenic or fluorogenic substrate that is cleaved by active caspases (e.g., caspase-3, -7, -8, -9), producing a measurable signal.

  • Protocol:

    • Seed and treat cells in a white- or black-walled 96-well plate.

    • Add the caspase substrate reagent to each well.

    • Incubate at room temperature.

    • Measure the luminescence or fluorescence using a microplate reader.

Cell Cycle Analysis

This flow cytometry-based assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).

  • Principle: Cells are fixed and stained with a fluorescent dye (e.g., propidium iodide) that intercalates into the DNA. The fluorescence intensity is proportional to the DNA content, allowing for the differentiation of cell cycle phases.

  • Protocol:

    • Treat cells with this compound.

    • Harvest and fix the cells in cold ethanol.

    • Treat the cells with RNase to remove RNA.

    • Stain the cells with propidium iodide.

    • Analyze the DNA content by flow cytometry.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Cell Culture and Treatment cluster_assays Cytotoxicity and Viability Assessment cluster_mechanism Mechanism of Action Studies cluster_analysis Data Analysis Cell_Culture Cancer Cell Line Culture Seeding Cell Seeding in Multi-well Plates Cell_Culture->Seeding Treatment Treatment with this compound (Dose- and Time-response) Seeding->Treatment MTT MTT Assay (Viability) Treatment->MTT LDH LDH Assay (Cytotoxicity) Treatment->LDH Apoptosis Apoptosis Assays (Annexin V/PI, Caspase Activity) Treatment->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle IC50 IC50 Determination MTT->IC50 LDH->IC50 WesternBlot Western Blot (Protein Expression) Apoptosis->WesternBlot Apoptosis->IC50 CellCycle->WesternBlot CellCycle->IC50 Statistical_Analysis Statistical Analysis IC50->Statistical_Analysis

Caption: General experimental workflow for in vitro screening of this compound for cytotoxic effects.

Potential Signaling Pathways Modulated by Furanocoumarins

Furanocoumarins are known to modulate several key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.[1][6] Based on studies of related compounds, this compound may exert its cytotoxic effects through the following pathways:

1. PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation and is often hyperactivated in cancer.[7] Furanocoumarins have been shown to inhibit this pathway.[1]

G This compound This compound PI3K PI3K This compound->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival

Caption: Postulated inhibition of the PI3K/Akt signaling pathway by this compound.

2. MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical signaling cascade that regulates cell growth, differentiation, and survival.[7] Its inhibition can lead to apoptosis. Studies on 8-methoxypsoralen suggest that furanocoumarins can inhibit this pathway.[5]

G This compound This compound Ras Ras This compound->Ras Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival ERK->Survival

Caption: Postulated inhibition of the MAPK/ERK signaling pathway by this compound.

3. Intrinsic Apoptosis Pathway

Furanocoumarins can induce apoptosis through the intrinsic (mitochondrial) pathway.[5] This involves the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.

G This compound This compound Bax Bax (Pro-apoptotic) This compound->Bax Activation Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibition Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Postulated induction of the intrinsic apoptosis pathway by this compound.

Conclusion

This technical guide provides a framework for the in vitro evaluation of the cytotoxic effects of this compound. While direct experimental evidence for this specific compound is currently lacking, the information gathered from related furanocoumarins suggests that this compound is a promising candidate for further investigation as a potential anticancer agent. The detailed experimental protocols and the outlined signaling pathways offer a solid foundation for researchers to design and conduct comprehensive studies to elucidate the cytotoxic mechanisms of this compound. Rigorous experimental validation is crucial to confirm these postulated effects and to determine the therapeutic potential of this natural compound.

References

Identifying the Cellular Targets of 5-Methoxy-8-Hydroxypsoralen: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-methoxy-8-hydroxypsoralen (5-MOP), a naturally occurring furanocoumarin, has garnered significant interest for its therapeutic potential, particularly in the treatment of skin disorders. Understanding its molecular interactions within the cell is paramount for elucidating its mechanism of action, predicting potential off-target effects, and guiding the development of novel therapeutics. This technical guide provides a comprehensive overview of the known and potential cellular targets of 5-MOP, detailing its effects on DNA, and exploring its influence on key signaling pathways. Methodologies for target identification and validation are also presented to facilitate further research in this area.

Primary Cellular Target: DNA

The most well-established cellular target of 5-MOP, like other psoralens, is nuclear DNA. The mechanism of action involves a two-step photochemical reaction upon activation by ultraviolet A (UVA) light.

  • Intercalation: 5-MOP, being a planar molecule, intercalates into the DNA double helix, positioning itself between adjacent base pairs.

  • Photoreaction and Cross-linking: Upon exposure to UVA radiation, the intercalated 5-MOP molecule becomes photoactivated and can form covalent bonds with pyrimidine bases, particularly thymine. This can result in the formation of two main types of adducts:

    • Monoadducts: Where 5-MOP binds to a single pyrimidine base on one strand of the DNA.

    • Interstrand Cross-links (ICLs): If a second photoreaction occurs, the furan-side of the psoralen can react with a pyrimidine on the opposite DNA strand, creating a covalent cross-link. These ICLs are highly cytotoxic as they block DNA replication and transcription, ultimately leading to the induction of apoptosis.

This DNA-damaging activity is central to the therapeutic effects of psoralen plus UVA (PUVA) therapy in hyperproliferative skin disorders like psoriasis.

Potential Protein Targets and Affected Signaling Pathways

Beyond its direct interaction with DNA, emerging evidence suggests that 5-MOP and structurally related compounds can modulate the activity of various proteins and signaling pathways.

Antiproliferative Activity and Cancer Cell Cytotoxicity

5-MOP has demonstrated cytotoxic effects against certain cancer cell lines, indicating that it may interfere with pathways crucial for cancer cell survival and proliferation.

Cell LineIC50 (µM)Citation
HepG2 (Human Hepatoma)7.46[1]
HeLa (Human Cervical Cancer)13.48[1]

Table 1: Cytotoxicity of 5-Methoxy-8-Hydroxypsoralen in Cancer Cell Lines. This table summarizes the half-maximal inhibitory concentration (IC50) values of 5-MOP in two human cancer cell lines.

Immunomodulatory Effects: Inhibition of NF-κB and MAPK Signaling Pathways

Studies on the structurally similar compound xanthotoxol (8-hydroxypsoralen) provide strong evidence that furanocoumarins can exert anti-inflammatory effects by modulating key inflammatory signaling pathways. It is highly probable that 5-MOP shares these targets.

  • NF-κB Pathway: The transcription factor NF-κB is a master regulator of inflammation. Xanthotoxol has been shown to suppress the activation of the NF-κB pathway by inhibiting the degradation of IκBα and preventing the nuclear translocation of the p65 subunit.[2][3] This leads to a downstream reduction in the expression of pro-inflammatory cytokines.

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling cascades (including p38 and JNK) are also critical in the inflammatory response. Xanthotoxol has been observed to inhibit the phosphorylation of p38 and JNK, thereby dampening the inflammatory signaling.[2][3] A related compound, 5-methoxypsoralen (bergapten), has also been shown to regulate melanogenesis through the p38 MAPK signaling pathway.[4]

Induction of Apoptosis and the p53 Pathway

The DNA damage induced by 5-MOP is a potent trigger for apoptosis. The tumor suppressor protein p53 plays a central role in this process. Following DNA damage, p53 is activated and can initiate apoptosis by transcriptionally upregulating pro-apoptotic proteins such as Bax and PUMA. While direct experimental evidence for 5-MOP's specific activation of the p53 pathway is still emerging, it is a highly plausible mechanism for its observed pro-apoptotic effects.

Experimental Protocols for Target Identification and Validation

To further elucidate the cellular targets of 5-MOP, a range of experimental approaches can be employed.

Protocol 1: Psoralen-DNA Cross-linking Assay

Objective: To detect and quantify the formation of 5-MOP-induced DNA interstrand cross-links in vitro or in cells.

Materials:

  • 5-methoxy-8-hydroxypsoralen (5-MOP)

  • Plasmid DNA or cellular genomic DNA

  • UVA light source (365 nm)

  • Agarose gel electrophoresis system

  • Ethidium bromide or other DNA stain

  • Cell culture reagents (for cellular assays)

  • DNA extraction kit (for cellular assays)

Procedure (In Vitro):

  • Prepare reaction mixtures containing plasmid DNA (e.g., 100 ng) and varying concentrations of 5-MOP in a suitable buffer (e.g., Tris-EDTA).

  • Incubate the mixtures in the dark for a period to allow for DNA intercalation.

  • Expose the samples to UVA light (365 nm) for a defined time on ice.

  • Stop the reaction and analyze the DNA by agarose gel electrophoresis. Cross-linked DNA will migrate slower than non-cross-linked DNA.

  • Visualize the DNA bands by staining with ethidium bromide and imaging under UV light.

Procedure (Cellular):

  • Treat cultured cells with 5-MOP for a specified duration.

  • Expose the cells to UVA light (365 nm).

  • Harvest the cells and extract genomic DNA.

  • Analyze the DNA for cross-linking using techniques such as single-cell gel electrophoresis (comet assay) or by assessing the inhibition of DNA denaturation.

Protocol 2: Western Blot Analysis for Signaling Pathway Activation

Objective: To investigate the effect of 5-MOP on the activation state of key signaling proteins (e.g., p53, NF-κB, MAPK).

Materials:

  • 5-MOP

  • Cultured cells (e.g., macrophages, cancer cell lines)

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE system

  • Western blotting apparatus

  • Primary antibodies against total and phosphorylated forms of target proteins (e.g., anti-p-p53, anti-p-p65, anti-p-p38)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cultured cells with 5-MOP at various concentrations and for different time points. Include appropriate positive and negative controls.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for the total and phosphorylated forms of the target proteins.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the relative levels of protein phosphorylation.

Protocol 3: Affinity Purification Coupled with Mass Spectrometry (AP-MS) for Target Identification

Objective: To identify proteins that directly bind to 5-MOP.

Materials:

  • 5-MOP derivative with a linker for immobilization (e.g., with an alkyne or azide group for click chemistry)

  • Affinity resin (e.g., NHS-activated sepharose beads)

  • Cell lysate

  • Wash buffers

  • Elution buffer

  • Mass spectrometer

Procedure:

  • Immobilize the 5-MOP derivative onto the affinity resin.

  • Incubate the 5-MOP-conjugated resin with cell lysate to allow for protein binding.

  • Wash the resin extensively to remove non-specifically bound proteins.

  • Elute the specifically bound proteins.

  • Identify the eluted proteins by mass spectrometry (e.g., LC-MS/MS).

  • Perform control experiments with an unconjugated resin to distinguish specific from non-specific binders.

Protocol 4: Cellular Thermal Shift Assay (CETSA)

Objective: To assess the binding of 5-MOP to its target proteins in intact cells.

Materials:

  • 5-MOP

  • Cultured cells

  • PBS

  • Liquid nitrogen

  • Heating block or PCR machine

  • Lysis buffer with protease inhibitors

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Treat cultured cells with 5-MOP or a vehicle control.

  • Harvest and resuspend the cells in PBS.

  • Divide the cell suspension into aliquots and heat them to different temperatures for a set time (e.g., 3 minutes).

  • Lyse the cells by freeze-thawing.

  • Separate the soluble protein fraction from the precipitated proteins by centrifugation.

  • Analyze the amount of the target protein remaining in the soluble fraction by Western blotting.

  • A shift in the melting curve of a protein in the presence of 5-MOP indicates direct binding.

Visualizations of Key Pathways and Workflows

DNA_Crosslinking_Workflow cluster_invitro In Vitro cluster_cellular Cellular DNA Plasmid DNA MOP_incubation Incubate with 5-MOP DNA->MOP_incubation UVA_exposure_invitro UVA Irradiation (365 nm) MOP_incubation->UVA_exposure_invitro Agarose_gel Agarose Gel Electrophoresis UVA_exposure_invitro->Agarose_gel Visualization Visualize Bands Agarose_gel->Visualization Cells Cultured Cells MOP_treatment Treat with 5-MOP Cells->MOP_treatment UVA_exposure_cellular UVA Irradiation (365 nm) MOP_treatment->UVA_exposure_cellular DNA_extraction Extract Genomic DNA UVA_exposure_cellular->DNA_extraction Analysis Analyze Cross-linking DNA_extraction->Analysis

Caption: Workflow for detecting 5-MOP-induced DNA cross-linking.

NFkB_MAPK_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 JNK JNK TLR4->JNK IKK IKK TLR4->IKK p_p38 p-p38 p38->p_p38 p_JNK p-JNK JNK->p_JNK Inflammation Pro-inflammatory Gene Expression p_p38->Inflammation p_JNK->Inflammation IkBa IκBα IKK->IkBa phosphorylates pIkBa p-IκBα (degradation) IkBa->pIkBa p65 p65 p65_nuc p65 (nucleus) p65->p65_nuc translocates p65_nuc->Inflammation MOP 5-MOP MOP->p38 MOP->JNK MOP->IKK

Caption: Putative inhibition of NF-κB and MAPK pathways by 5-MOP.

p53_Apoptosis_Pathway MOP_UVA 5-MOP + UVA DNA_damage DNA Damage (ICLs) MOP_UVA->DNA_damage ATM_ATR ATM/ATR DNA_damage->ATM_ATR p53 p53 ATM_ATR->p53 phosphorylates p_p53 p-p53 (active) p53->p_p53 Bax Bax p_p53->Bax upregulates PUMA PUMA p_p53->PUMA upregulates Apoptosis Apoptosis Bax->Apoptosis PUMA->Apoptosis

Caption: Proposed p53-mediated apoptosis pathway induced by 5-MOP.

Conclusion and Future Directions

The primary and most well-characterized cellular target of 5-methoxy-8-hydroxypsoralen is DNA, with its photo-induced cross-linking activity forming the basis of its therapeutic applications. However, the antiproliferative and potential immunomodulatory effects of 5-MOP suggest a broader range of cellular interactions. The inhibition of NF-κB and MAPK signaling pathways, as indicated by studies on related furanocoumarins, presents a compelling area for further investigation to confirm these as direct or indirect targets of 5-MOP.

Future research should focus on applying unbiased, proteome-wide target identification methods such as affinity purification-mass spectrometry and cellular thermal shift assays specifically to 5-MOP. This will be crucial for definitively identifying its protein binding partners and for a more complete understanding of its pharmacological profile. Elucidating the full spectrum of its cellular targets will undoubtedly pave the way for the rational design of more selective and efficacious furanocoumarin-based drugs.

References

The Intricacies of a Photoactivated Furocoumarin: A Technical Guide to the Photochemistry and Photobiology of 8-Hydroxybergapten

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxybergapten, also known as xanthotoxol, is a naturally occurring furocoumarin, a class of organic chemical compounds produced by a variety of plants.[1][2][3][4][5] Its chemical structure, characterized by a furan ring fused with a coumarin, makes it a potent photosensitizing agent.[2] Upon activation by ultraviolet A (UVA) radiation, this compound engages in a series of photochemical and photobiological reactions, leading to significant cellular effects. This technical guide provides an in-depth exploration of the photochemistry and photobiology of this compound, with a focus on its interactions with DNA, generation of reactive oxygen species, and impact on cellular signaling pathways. While much of the detailed mechanistic and quantitative research in the furocoumarin family has centered on the related compound 8-methoxypsoralen (8-MOP), this guide will focus on the available data for this compound and use 8-MOP as a comparative reference where necessary to illuminate the broader context of psoralen photobiology.

Chemical Structure:

  • IUPAC Name: 9-hydroxy-7H-furo[3,2-g]benzopyran-7-one[1]

  • Molecular Formula: C₁₁H₆O₄[1][2]

  • Molar Mass: 202.16 g/mol [2]

Photochemistry of this compound

The photochemistry of this compound, like other psoralens, is dominated by its reactions upon absorption of UVA light (320-400 nm). The absorbed energy transitions the molecule to an excited singlet state, which can then undergo intersystem crossing to a longer-lived triplet state. This excited triplet state is the primary mediator of the key photochemical reactions.

DNA Photoaddition

The most significant photochemical reaction of this compound is its covalent binding to DNA. This process, known as photoaddition or photobinding, primarily involves a [2+2] cycloaddition between the furan or pyrone double bonds of the psoralen and the 5,6-double bond of pyrimidine bases in DNA, particularly thymine.

Two types of DNA adducts can be formed:

  • Monoadducts: Formed by the cycloaddition of either the 3,4- (pyrone-side) or 4',5'- (furan-side) double bond of this compound to a single pyrimidine base.

  • Interstrand Crosslinks (ICLs): If a furan-side monoadduct has formed and is intercalated at a suitable site (e.g., a 5'-TpA sequence), absorption of a second photon can lead to a second cycloaddition reaction with a pyrimidine on the complementary DNA strand, forming a covalent crosslink between the two strands.

DNA_Photoaddition

Reactive Oxygen Species (ROS) Generation

In addition to direct photoaddition to DNA, the excited triplet state of this compound can transfer its energy to molecular oxygen (³O₂), leading to the formation of singlet oxygen (¹O₂), a highly reactive form of oxygen. This is a Type II photosensitization reaction. Singlet oxygen can then go on to oxidize various cellular components, including lipids, proteins, and nucleic acids, contributing to the overall phototoxicity.

ROS_Generation

Quantitative Photochemical Data

Quantitative data on the photochemical properties of this compound are scarce in the published literature. The following table summarizes available data and provides comparative values for the more extensively studied 8-methoxypsoralen (8-MOP).

ParameterThis compound (Xanthotoxol)8-Methoxypsoralen (8-MOP)Reference
UV Absorption Maxima (λmax) 219, 251, 269, 284, 310 nm~217, 249, 298, 334 nm[1]
Singlet Oxygen Quantum Yield (ΦΔ) Not reported~0.03 - 0.13 (solvent dependent)
DNA Monoadduct Formation Quantum Yield Not reported~0.0046 - 0.013[6]
ICL Formation from Monoadduct Quantum Yield Not reported~0.028[7]
IC50 (HeLa cells, 48h) 23.59 µMNot directly comparable[1]
IC50 (HepG2 cells, 48h) 15.57 µMNot directly comparable[1]

Photobiology of this compound

The photobiological effects of this compound are a direct consequence of its photochemical reactions within a biological system. These effects include the inhibition of DNA replication and transcription, induction of mutations, and ultimately, cell death.

Cellular Signaling Pathways

The cellular response to this compound, particularly under UVA irradiation, involves the activation of complex signaling pathways. While specific data for photoactivated this compound is limited, studies on psoralens and UVA radiation in general point to the involvement of stress-activated pathways such as the Mitogen-Activated Protein Kinase (MAPK) and NF-κB pathways.

A study on the anti-inflammatory effects of this compound (without photoactivation) in lipopolysaccharide (LPS)-stimulated macrophage RAW 264.7 cells demonstrated that it significantly inhibited the production of prostaglandin E2 (PGE2) and pro-inflammatory cytokines like IL-6 and IL-1β. This effect was mediated through the suppression of the phosphorylation of IκBα, p38 MAPK, and JNK, leading to the inhibition of NF-κB p65 translocation to the nucleus.

MAPK_NFkB_Pathway

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. The following are generalized methodologies that can be adapted for studying the photochemistry and photobiology of this compound.

In Vitro Phototoxicity Assay (Neutral Red Uptake)

This assay assesses the cytotoxicity of a substance in the presence and absence of UVA light.

  • Cell Culture: Plate a suitable cell line (e.g., Balb/c 3T3 fibroblasts) in 96-well plates and incubate until they reach appropriate confluency.

  • Treatment: Replace the culture medium with a medium containing various concentrations of this compound. Prepare two identical sets of plates.

  • Irradiation: Irradiate one set of plates with a non-toxic dose of UVA light (e.g., 5 J/cm²). Keep the other set in the dark as a control.

  • Incubation: Incubate both sets of plates for 24 hours.

  • Neutral Red Staining: Replace the medium with a medium containing neutral red dye and incubate for 3 hours to allow for lysosomal uptake.

  • Extraction and Measurement: Wash the cells and extract the dye. Measure the absorbance of the extracted dye at 540 nm.

  • Data Analysis: Calculate the cell viability for both irradiated and non-irradiated conditions and determine the EC50 values.

Phototoxicity_Assay_Workflow

Analysis of DNA Photoadducts by HPLC

This protocol outlines a general method for the detection and quantification of this compound-DNA adducts.

  • Sample Preparation: Treat cells or isolated DNA with this compound and irradiate with UVA.

  • DNA Isolation: Isolate the DNA from the treated samples.

  • DNA Hydrolysis: Enzymatically digest the DNA to individual nucleosides.

  • HPLC Separation: Separate the nucleosides and DNA adducts using reverse-phase high-performance liquid chromatography (HPLC) with a suitable gradient of solvents (e.g., acetonitrile and water with trifluoroacetic acid).

  • Detection: Use a UV detector to monitor the elution profile at a wavelength where the adducts absorb strongly (e.g., 310 nm). A diode array detector can provide spectral information to aid in peak identification.

  • Quantification: Quantify the amount of each adduct by comparing the peak area to that of known standards.

Conclusion

This compound is a photochemically and photobiologically active furocoumarin with significant potential in various research and therapeutic applications. Its ability to form DNA photoadducts and generate reactive oxygen species upon UVA irradiation underlies its cellular effects, including cytotoxicity and modulation of inflammatory signaling pathways. However, a comprehensive understanding of its quantitative photochemical parameters and the specific signaling cascades it triggers under photoactivated conditions remains an area ripe for further investigation. The methodologies and data presented in this guide provide a foundation for researchers and drug development professionals to explore the full potential of this intriguing molecule. Further studies are warranted to delineate the precise quantum yields of its photochemical reactions and to map the intricate signaling networks it modulates, which will be crucial for its potential translation into clinical applications.

References

An In-depth Technical Guide to the Metabolism and Biotransformation of Bergapten to 8-Hydroxybergapten

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways of bergapten, with a specific focus on its biotransformation to 8-hydroxybergapten. Bergapten, a furanocoumarin found in various plants, is of significant interest due to its photosensitizing properties and therapeutic applications. Understanding its metabolism is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall safety and efficacy.

Metabolic Pathway of Bergapten

Bergapten undergoes phase I metabolism primarily through O-demethylation and epoxidation. The conversion of bergapten to this compound is a key O-demethylation reaction. While direct experimental kinetic data for this specific reaction is limited in the readily available literature, the metabolism of analogous coumarin compounds strongly suggests the involvement of specific cytochrome P450 (CYP) enzymes.

Key Enzymes in Bergapten Metabolism

The primary enzyme implicated in the O-demethylation of coumarins is Cytochrome P450 2A6 (CYP2A6) .[1] Studies on other furanocoumarins, such as 5-methoxypsoralen, indicate that CYP2A6 is a key player in their metabolism.[2] It is therefore highly probable that CYP2A6 is the principal catalyst for the conversion of bergapten to this compound. Other CYP isoforms, such as CYP3A4, may also contribute, although their primary role with bergapten appears to be more related to inhibition than metabolism.

The proposed biotransformation pathway involves the oxidative O-demethylation of the methoxy group at the 5-position of the bergapten molecule, leading to the formation of this compound. An in silico study predicted the formation of a demethylated metabolite of bergapten, designated as B10, which corresponds to this compound.[3]

Bergapten_Metabolism Bergapten Bergapten (5-Methoxypsoralen) This compound This compound Bergapten->this compound O-demethylation (CYP2A6) Other Metabolites Other Phase I and II Metabolites (e.g., epoxides, glucuronides) Bergapten->Other Metabolites Epoxidation, etc. (Various CYPs)

Figure 1: Proposed metabolic pathway of Bergapten.

Quantitative Data on Bergapten Metabolism

ParameterValueCompoundEnzymeSource
IC50 3.84 µMBergapten (inhibitor)Rat Liver Microsomes[4]
17.82 µMBergapten (inhibitor)Human Liver Microsomes[4]
12.81 µMBergapten (inhibitor)Recombinant Human CYP3A4[4]
Km (apparent) ~10 µM9-methoxyellipticine (substrate)Peroxidase[5]
Vmax (apparent) Low (relative to hydroxylated compounds)9-methoxyellipticine (substrate)Peroxidase[5]

Note: The Km and Vmax values for 9-methoxyellipticine are included to provide an order-of-magnitude estimation for a similar O-demethylation reaction. These values should be determined experimentally for bergapten.

Experimental Protocols

This section outlines detailed methodologies for conducting in vitro experiments to determine the kinetic parameters of bergapten's conversion to this compound using human liver microsomes.

In Vitro Metabolism of Bergapten using Human Liver Microsomes

This protocol is designed to measure the rate of formation of this compound from bergapten in the presence of human liver microsomes.

Materials:

  • Bergapten (substrate)

  • This compound (analytical standard)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Internal standard (IS) for LC-MS/MS analysis (e.g., a structurally similar, stable isotope-labeled compound)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of bergapten in a suitable solvent (e.g., DMSO or acetonitrile).

    • Prepare working solutions of bergapten by diluting the stock solution with the incubation buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare the internal standard solution in acetonitrile.

  • Incubation:

    • Pre-warm a shaking water bath to 37°C.

    • In a microcentrifuge tube, add the following in order:

      • Potassium phosphate buffer (to make up the final volume)

      • Human liver microsomes (final concentration typically 0.2-0.5 mg/mL)[6]

      • Bergapten working solution (to achieve a range of final concentrations, e.g., 1-100 µM, for kinetic analysis)

    • Pre-incubate the mixture for 5 minutes at 37°C.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate for a specific time period (e.g., 0, 5, 10, 20, 30, 60 minutes) at 37°C with gentle agitation. The incubation time should be within the linear range of metabolite formation.

    • Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.

  • Sample Processing:

    • Vortex the terminated reaction mixture vigorously.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.

    • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_incubation 2. Incubation cluster_analysis 3. Sample Analysis Stock_Solutions Prepare Stock Solutions (Bergapten, IS) Working_Solutions Prepare Working Solutions (Bergapten, NADPH) Stock_Solutions->Working_Solutions Pre-incubation Pre-incubate Microsomes and Bergapten at 37°C Working_Solutions->Pre-incubation Initiation Initiate Reaction with NADPH Pre-incubation->Initiation Incubate Incubate at 37°C (Time Course) Initiation->Incubate Termination Terminate Reaction with Acetonitrile + IS Incubate->Termination Centrifugation Centrifuge to Precipitate Protein Termination->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LCMS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LCMS_Analysis Data_Analysis Data Analysis (Km, Vmax) LCMS_Analysis->Data_Analysis

Figure 2: Experimental workflow for in vitro metabolism.
Bioanalytical Method for this compound Quantification

A sensitive and specific LC-MS/MS method is required for the accurate quantification of this compound in the microsomal matrix.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate this compound from bergapten and other matrix components. For example:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90-10% B

    • 6.1-8 min: 10% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40°C.

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM):

    • This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (to be determined by direct infusion of the standard).

    • Internal Standard: Precursor ion (Q1) m/z -> Product ion (Q3) m/z.

  • Optimization: The declustering potential, collision energy, and other MS parameters should be optimized for maximum sensitivity for both the analyte and the internal standard.

Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the this compound standards.

  • Determine the concentration of this compound in the unknown samples from the calibration curve.

  • Calculate the rate of metabolite formation (pmol/min/mg protein).

  • Plot the rate of formation against the substrate (bergapten) concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Signaling Pathways and Logical Relationships

The metabolism of bergapten is intrinsically linked to the broader xenobiotic metabolism pathways within the liver, primarily orchestrated by the Cytochrome P450 system.

Signaling_Pathways cluster_xenobiotic Xenobiotic Metabolism cluster_cyp Cytochrome P450 System Bergapten Bergapten Phase_I Phase I Metabolism Bergapten->Phase_I Phase_II Phase II Metabolism Phase_I->Phase_II Excretion Excretion Phase_II->Excretion CYP2A6 CYP2A6 CYP2A6->Phase_I O-demethylation Other_CYPs Other CYPs (e.g., CYP3A4) Other_CYPs->Phase_I Other Reactions

Figure 3: Relationship of Bergapten metabolism to xenobiotic pathways.

Conclusion

The biotransformation of bergapten to this compound is a critical metabolic step primarily mediated by CYP2A6. This guide provides a framework for investigating this pathway, including detailed experimental protocols and analytical methods. While specific kinetic data for this reaction requires further experimental determination, the methodologies outlined here offer a robust approach for researchers in drug development and related scientific fields to elucidate the metabolic fate of bergapten and other furanocoumarins. A thorough understanding of these metabolic processes is paramount for the safe and effective therapeutic use of these compounds.

References

8-Hydroxybergapten: A Preliminary Investigation into its Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

8-Hydroxybergapten (also known as xanthotoxol) is a naturally occurring furanocoumarin that has demonstrated significant anti-inflammatory potential in preclinical studies. This document provides a comprehensive overview of the current understanding of this compound's anti-inflammatory effects, focusing on its mechanism of action, supported by quantitative data from in vitro and in vivo models. Detailed experimental protocols and visual representations of the involved signaling pathways are included to facilitate further research and development of this promising compound.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in drug discovery. This compound, a psoralen derivative, has emerged as a compound of interest due to its ability to modulate key inflammatory pathways. This whitepaper synthesizes the available scientific evidence on the anti-inflammatory properties of this compound, providing a technical guide for researchers and professionals in the field.

In Vitro Anti-inflammatory Activity

The primary in vitro model used to investigate the anti-inflammatory effects of this compound is the lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cell line. LPS, a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), triggering a signaling cascade that results in the production of pro-inflammatory mediators.

Inhibition of Pro-inflammatory Mediators

Studies have consistently shown that this compound can dose-dependently inhibit the production of several key pro-inflammatory molecules in LPS-stimulated RAW 264.7 cells. This includes a significant reduction in nitric oxide (NO), prostaglandin E2 (PGE2), interleukin-6 (IL-6), and interleukin-1β (IL-1β)[1]. The inhibitory effects are summarized in the table below.

Inflammatory MediatorCell LineStimulantThis compound Concentration (µM)% Inhibition (approx.)Reference
Nitric Oxide (NO)RAW 264.7LPS (1 µg/mL)62.525%[1]
12550%[1]
25080%[1]
Prostaglandin E2 (PGE2)RAW 264.7LPS (1 µg/mL)62.540%[1]
12565%[1]
25090%[1]
Interleukin-6 (IL-6)RAW 264.7LPS (1 µg/mL)62.530%[1]
12555%[1]
25085%[1]
Interleukin-1β (IL-1β)RAW 264.7LPS (1 µg/mL)62.520%[1]
12545%[1]
25075%[1]
Downregulation of Pro-inflammatory Enzymes

The production of NO and PGE2 is catalyzed by inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively. Western blot analysis has revealed that this compound treatment significantly reduces the protein expression of both iNOS and COX-2 in LPS-stimulated macrophages in a concentration-dependent manner[2].

ProteinCell LineStimulantThis compound Concentration (µM)EffectReference
iNOSRAW 264.7LPS (1 µg/mL)62.5, 125, 250Dose-dependent decrease in expression[2]
COX-2RAW 264.7LPS (1 µg/mL)62.5, 125, 250Dose-dependent decrease in expression[2]

In Vivo Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been evaluated in animal models. A key study utilized a rat model of focal cerebral ischemia, where inflammation plays a significant role in the resulting brain injury.

Reduction of Inflammatory Markers in a Cerebral Ischemia Model

In a study on transient focal cerebral ischemia in rats, intraperitoneal administration of this compound (5 and 10 mg/kg) significantly attenuated the inflammatory response. The treatment led to a marked reduction in the levels of pro-inflammatory cytokines and mediators in the ischemic brain tissue.

Inflammatory MarkerAnimal ModelTreatmentEffectReference
Interleukin-1β (IL-1β)Rat (Focal Cerebral Ischemia)5 and 10 mg/kg this compoundSignificant reduction
Tumor Necrosis Factor-α (TNF-α)Rat (Focal Cerebral Ischemia)5 and 10 mg/kg this compoundSignificant reduction
Interleukin-8 (IL-8)Rat (Focal Cerebral Ischemia)5 and 10 mg/kg this compoundSignificant reduction
Nitric Oxide (NO)Rat (Focal Cerebral Ischemia)5 and 10 mg/kg this compoundSignificant reduction
iNOS protein expressionRat (Focal Cerebral Ischemia)5 and 10 mg/kg this compoundSignificant decrease
COX-2 protein expressionRat (Focal Cerebral Ischemia)5 and 10 mg/kg this compoundSignificant decrease

Mechanism of Action: Targeting Key Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central regulators of the inflammatory response.

Inhibition of the NF-κB Pathway

The NF-κB pathway is a critical signaling cascade that orchestrates the transcription of numerous pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by LPS, IκBα is phosphorylated and subsequently degraded, allowing NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and initiate gene transcription.

This compound has been shown to suppress the LPS-stimulated phosphorylation of IκBα. This inhibition of IκBα degradation prevents the nuclear translocation of the NF-κB p65 subunit, thereby blocking the transcription of NF-κB target genes such as iNOS, COX-2, TNF-α, and IL-6[2].

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa_p P-IκBα IkBa->IkBa_p NFkB_n NF-κB (p65/p50) NFkB->NFkB_n translocates Proteasome Proteasome IkBa_p->Proteasome degradation Xanthotoxol This compound Xanthotoxol->IKK inhibits DNA DNA NFkB_n->DNA binds Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6) DNA->Genes induces

Figure 1: Inhibition of the NF-κB signaling pathway by this compound.
Modulation of the MAPK Pathway

The MAPK family, including p38 and c-Jun N-terminal kinase (JNK), plays a crucial role in the inflammatory response by regulating the expression of pro-inflammatory genes. Mechanistic studies have revealed that this compound suppresses the LPS-stimulated phosphorylation of both p38 and JNK in RAW 264.7 cells[2]. By inhibiting the activation of these key kinases, this compound further contributes to the downregulation of inflammatory mediator production.

MAPK_Pathway cluster_upstream Upstream Signaling cluster_mapk MAPK Cascade cluster_downstream Downstream Effects LPS_TLR4 LPS-TLR4 Complex ASK1 ASK1 LPS_TLR4->ASK1 activates MKKs MKK3/6, MKK4/7 ASK1->MKKs p38 p38 MKKs->p38 phosphorylates JNK JNK MKKs->JNK phosphorylates p_p38 P-p38 p38->p_p38 p_JNK P-JNK JNK->p_JNK AP1 AP-1 Activation p_p38->AP1 p_JNK->AP1 Xanthotoxol This compound Xanthotoxol->p38 inhibits phosphorylation Xanthotoxol->JNK inhibits phosphorylation Cytokines Pro-inflammatory Cytokine Production AP1->Cytokines

Figure 2: Modulation of the MAPK signaling pathway by this compound.

Detailed Experimental Protocols

To facilitate the replication and further investigation of this compound's anti-inflammatory properties, this section provides detailed protocols for key in vitro and in vivo experiments.

In Vitro: Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages

This protocol describes the measurement of NO production using the Griess reagent in LPS-stimulated RAW 264.7 cells.

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (Xanthotoxol)

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • 96-well microplates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 62.5, 125, 250 µM) for 1 hour.

  • Stimulation: Add LPS (1 µg/mL) to the wells (except for the control group) and incubate for 24 hours.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated as: [(Absorbance of LPS-treated group - Absorbance of sample-treated group) / Absorbance of LPS-treated group] x 100.

NO_Production_Protocol start Start culture Culture RAW 264.7 cells start->culture seed Seed cells in 96-well plate culture->seed treat Pre-treat with this compound seed->treat stimulate Stimulate with LPS treat->stimulate incubate Incubate for 24 hours stimulate->incubate supernatant Collect supernatant incubate->supernatant griess_A Add Griess Reagent A supernatant->griess_A incubate_A Incubate 10 min griess_A->incubate_A griess_B Add Griess Reagent B incubate_A->griess_B incubate_B Incubate 10 min griess_B->incubate_B measure Measure absorbance at 540 nm incubate_B->measure calculate Calculate NO inhibition measure->calculate end End calculate->end

Figure 3: Experimental workflow for determining NO production.
In Vivo: Carrageenan-Induced Paw Edema in Rats

This protocol provides a general framework for evaluating the anti-inflammatory effect of this compound in a widely used model of acute inflammation.

Materials:

  • Wistar or Sprague-Dawley rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • This compound

  • Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

  • Pletismometer

  • Indomethacin (positive control)

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6 per group):

    • Control (vehicle)

    • Carrageenan + Vehicle

    • Carrageenan + this compound (different doses)

    • Carrageenan + Indomethacin (e.g., 10 mg/kg)

  • Treatment: Administer this compound or vehicle intraperitoneally or orally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Calculation: The percentage inhibition of edema is calculated as: [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Paw_Edema_Protocol start Start acclimatize Acclimatize rats start->acclimatize grouping Group animals acclimatize->grouping treatment Administer this compound/Vehicle grouping->treatment carrageenan Inject carrageenan into paw treatment->carrageenan measure_0h Measure paw volume (0h) carrageenan->measure_0h measure_hourly Measure paw volume hourly (1-5h) measure_0h->measure_hourly calculate Calculate % inhibition of edema measure_hourly->calculate end End calculate->end

Figure 4: Experimental workflow for carrageenan-induced paw edema.

Conclusion and Future Directions

The existing evidence strongly suggests that this compound is a potent anti-inflammatory agent. Its ability to inhibit the production of key pro-inflammatory mediators and enzymes, coupled with its modulatory effects on the NF-κB and MAPK signaling pathways, makes it a promising candidate for further development.

Future research should focus on:

  • Comprehensive In Vivo Studies: Evaluating the efficacy of this compound in a wider range of animal models of inflammatory diseases.

  • Pharmacokinetic and Toxicological Profiling: Determining the absorption, distribution, metabolism, excretion, and safety profile of the compound.

  • Structure-Activity Relationship Studies: Synthesizing and testing analogs of this compound to identify compounds with enhanced potency and improved pharmacological properties.

  • Clinical Trials: If preclinical data remain promising, progression to human clinical trials will be the ultimate step in validating its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Chemical Synthesis of 8-Hydroxybergapten

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the chemical synthesis of 8-Hydroxybergapten (also known as Xanthotoxol or 8-hydroxypsoralen) for research applications. This document includes detailed experimental protocols for its synthesis, a summary of its biological activities, and diagrams of the key signaling pathways it modulates.

Chemical Properties and Data

PropertyValueReference
IUPAC Name 9-hydroxy-4-methoxyfuro[3,2-g]chromen-7-one
Synonyms This compound, Xanthotoxol, 8-Hydroxypsoralen[1][2]
Molecular Formula C₁₂H₈O₅
Molecular Weight 232.19 g/mol
CAS Number 2009-24-7
Appearance Solid
Melting Point 251-252 °C

Biological Activity and Applications

This compound (Xanthotoxol) has demonstrated significant biological activities, making it a compound of interest for research and drug development. Its primary activities include anti-inflammatory and anti-cancer effects.

Anti-Inflammatory Activity: Xanthotoxol has been shown to exert anti-inflammatory effects by modulating key signaling pathways. In lipopolysaccharide (LPS)-stimulated macrophage RAW 264.7 cells, it significantly inhibits the production of prostaglandin E2 (PGE2), interleukin-6 (IL-6), and interleukin-1β (IL-1β)[1][2]. Mechanistic studies have revealed that it suppresses the phosphorylation of p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK), as well as the inhibitor of κBα (IκBα), leading to the inhibition of the NF-κB and MAPK signaling pathways[1][2].

Anti-Cancer Activity: In the context of non-small cell lung cancer (NSCLC), Xanthotoxol has been found to inhibit cell viability, colony formation, DNA replication, and cell cycle progression[3]. It also induces apoptosis and inhibits cell migration and invasion. The underlying mechanism for these effects is the downregulation of the PI3K-AKT signaling pathway[3].

Experimental Protocols

Synthesis of this compound (Xanthotoxol) from 7-Hydroxycoumarin

This protocol describes a six-step synthesis of Xanthotoxol starting from 7-hydroxycoumarin, with a reported overall yield of 29%[4].

Step 1: Acetylation of 7-Hydroxycoumarin

  • To a solution of 7-hydroxycoumarin, add acetic anhydride and a catalytic amount of pyridine.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Pour the reaction mixture into cold water and collect the precipitate by filtration.

  • Wash the solid with water and dry to afford 7-acetoxycoumarin.

Step 2: Fries Rearrangement of 7-Acetoxycoumarin

  • Heat a mixture of 7-acetoxycoumarin and anhydrous aluminum chloride (AlCl₃) at 160°C for 2 hours[4].

  • Cool the reaction mixture to room temperature and slowly add 5% hydrochloric acid (HCl).

  • Collect the resulting precipitate by filtration, wash with water, and dry to yield 8-acetyl-7-hydroxycoumarin.

Step 3: Allylation of 8-Acetyl-7-hydroxycoumarin

  • To a solution of 8-acetyl-7-hydroxycoumarin in a suitable solvent (e.g., acetone), add potassium carbonate (K₂CO₃) and allyl bromide.

  • Reflux the mixture until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture and evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain 7-(allyloxy)-8-acetylcoumarin.

Step 4: Claisen Rearrangement of 7-(Allyloxy)-8-acetylcoumarin

  • Heat the 7-(allyloxy)-8-acetylcoumarin in a high-boiling solvent (e.g., N,N-diethylaniline) under reflux.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and purify by column chromatography to yield 6-allyl-8-acetyl-7-hydroxycoumarin.

Step 5: Oxidative Cyclization

  • To a solution of 6-allyl-8-acetyl-7-hydroxycoumarin in a mixture of dioxane and water, add osmium tetroxide (OsO₄) and sodium periodate (NaIO₄).

  • Stir the mixture at room temperature.

  • Upon completion, extract the product with a suitable organic solvent.

  • Dry the organic layer and evaporate the solvent. The resulting intermediate can be cyclized in the presence of an acid (e.g., phosphoric acid) to form the furan ring.

Step 6: Baeyer-Villiger Oxidation

  • Treat the product from the previous step with an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent (e.g., dichloromethane).

  • Stir the reaction at room temperature until completion.

  • Work up the reaction and purify the crude product by column chromatography to obtain this compound (Xanthotoxol).

Signaling Pathway Diagrams

Anti-Inflammatory Signaling Pathway of this compound (Xanthotoxol)

Xanthotoxol_Anti_Inflammatory_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 JNK JNK TLR4->JNK p38 p38 TLR4->p38 Ikk IKK TLR4->Ikk Xanthotoxol This compound (Xanthotoxol) Xanthotoxol->JNK Xanthotoxol->p38 Xanthotoxol->Ikk Inflammatory_Mediators Inflammatory Mediators (PGE2, IL-6, IL-1β) JNK->Inflammatory_Mediators promotes p38->Inflammatory_Mediators promotes IkBa IκBα Ikk->IkBa inhibits degradation p65 p65 Ikk->p65 phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB sequesters in cytoplasm p65->NFkB p50 p50 p50->NFkB NFkB->Inflammatory_Mediators promotes transcription

Caption: this compound inhibits inflammation by blocking the NF-κB and MAPK pathways.

Anti-Cancer Signaling Pathway of this compound (Xanthotoxol) in NSCLC

Xanthotoxol_Anti_Cancer_Pathway cluster_pi3k_akt PI3K/AKT Pathway Xanthotoxol This compound (Xanthotoxol) PI3K PI3K Xanthotoxol->PI3K Apoptosis Apoptosis Xanthotoxol->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Xanthotoxol->Cell_Cycle_Arrest AKT AKT PI3K->AKT Cell_Proliferation Cell Proliferation & Survival AKT->Cell_Proliferation promotes AKT->Apoptosis inhibits

Caption: this compound induces apoptosis and cell cycle arrest in NSCLC by inhibiting the PI3K/AKT pathway.

Experimental Workflow

Workflow for Investigating the Anti-Cancer Effects of this compound on NSCLC Cells

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture NSCLC Cell Culture Treatment Treat with this compound Cell_Culture->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Colony_Formation Colony Formation Assay Treatment->Colony_Formation Apoptosis_Assay Apoptosis Assay (e.g., Flow Cytometry) Treatment->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (e.g., Flow Cytometry) Treatment->Cell_Cycle Migration_Invasion Migration & Invasion Assays (e.g., Transwell) Treatment->Migration_Invasion Western_Blot Western Blot for PI3K/AKT Pathway Proteins Treatment->Western_Blot Xenograft Establish NSCLC Xenograft in Mice In_Vivo_Treatment Treat Mice with This compound Xenograft->In_Vivo_Treatment Tumor_Measurement Monitor Tumor Growth In_Vivo_Treatment->Tumor_Measurement Histology Histological Analysis of Tumors Tumor_Measurement->Histology

Caption: Workflow for evaluating the anti-cancer effects of this compound.

References

Protocol for isolating 8-Hydroxybergapten from plant extracts

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols

Topic: Protocol for Isolating 8-Hydroxybergapten (Xanthotoxin) from Plant Extracts

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This compound, also known as Xanthotoxin or 8-methoxypsoralen, is a naturally occurring furanocoumarin found in various plants, notably in the Apiaceae (e.g., Ammi majus, Heracleum species) and Rutaceae (e.g., citrus fruits) families.[1][2] It is a photosensitizing agent used in combination with UVA radiation (PUVA therapy) for the treatment of skin disorders such as psoriasis and vitiligo.[2][3] This document provides a detailed protocol for the extraction, isolation, and purification of this compound from plant materials, intended for research and drug development purposes.

I. Overall Experimental Workflow

The isolation of this compound from plant material involves several key stages: preparation of the plant material, extraction of the crude furanocoumarin mixture, purification using chromatographic techniques, and finally, identification and quantification of the purified compound.

Isolation_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Quantification start Plant Material (e.g., Ammi majus fruits) drying Air Drying start->drying grinding Grinding to Powder drying->grinding extraction Solvent Extraction (e.g., Methanol, Ethanol) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration column_chroma Column Chromatography (Silica Gel) concentration->column_chroma fraction_collection Fraction Collection column_chroma->fraction_collection tlc TLC Analysis fraction_collection->tlc hplc Preparative HPLC (C18 Column) tlc->hplc purity_check Purity Assessment (Analytical HPLC) hplc->purity_check structure_elucidation Structural Elucidation (NMR, MS) purity_check->structure_elucidation quantification Quantification (UV-Vis, HPLC) purity_check->quantification end Purified This compound quantification->end

Figure 1: General workflow for the isolation of this compound.

II. Experimental Protocols

A. Plant Material Preparation

  • Collection and Identification: Collect the desired plant material, for example, the fruits of Ammi majus.[2][4] Ensure proper botanical identification.

  • Drying: Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.

  • Grinding: Grind the dried plant material into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.

B. Extraction of Crude Furanocoumarins

Several solvents can be used for the extraction of furanocoumarins, with methanol and ethanol being common choices.[5][6]

  • Maceration/Soxhlet Extraction:

    • Place the powdered plant material in a flask.

    • Add the extraction solvent (e.g., methanol) in a solid-to-solvent ratio of approximately 1:10 to 1:20 (w/v).

    • For maceration, allow the mixture to stand for 24-72 hours with occasional shaking.

    • For a more exhaustive extraction, use a Soxhlet apparatus and extract for 6-8 hours.

  • Microwave-Assisted Extraction (MAE) - A Rapid Alternative: [7]

    • Place the powdered plant material (e.g., 0.1 g) and a suitable solvent (e.g., 2 mL of hexane) in a microwave-safe vessel.[7]

    • Heat using a microwave extractor (e.g., at 70°C for 10 minutes).[7]

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper to remove solid plant debris.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

C. Purification of this compound

A multi-step chromatographic approach is generally required for the isolation of pure this compound.

1. Column Chromatography (Initial Purification)

  • Stationary Phase: Silica gel (60-120 mesh).

  • Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase or a suitable solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried sample onto the top of the prepared column.

  • Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of n-hexane and ethyl acetate.[8]

  • Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

2. Thin Layer Chromatography (TLC) for Monitoring

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A mixture of n-hexane and ethyl acetate (e.g., 7:3 v/v).

  • Visualization: Spot the collected fractions on a TLC plate and develop the chromatogram. Visualize the spots under UV light (254 nm and 365 nm). This compound will appear as a fluorescent spot.

  • Pooling Fractions: Pool the fractions containing the compound of interest based on their TLC profiles.

3. High-Performance Liquid Chromatography (HPLC) (Final Purification)

For high purity, a final purification step using preparative or semi-preparative HPLC is recommended. Reverse-phase HPLC is commonly employed for the separation of furanocoumarins.[5][9]

  • Column: C18 reverse-phase column.[5][9]

  • Mobile Phase: A gradient of acetonitrile and water is typically used.[9]

  • Detection: UV detector set at a wavelength where this compound shows maximum absorbance (around 250 nm or 300 nm).

  • Injection and Collection: Inject the pooled and concentrated fractions from the column chromatography. Collect the peak corresponding to the retention time of this compound.

  • Post-Purification: Evaporate the solvent from the collected HPLC fraction to obtain the purified this compound.

D. Identification and Quantification

  • Purity Assessment: The purity of the isolated compound can be assessed by analytical HPLC, which should show a single peak.

  • Structural Elucidation: The identity of the purified compound as this compound can be confirmed using spectroscopic methods such as:

    • Mass Spectrometry (MS): To determine the molecular weight. The molecular ion peak for this compound (C12H8O4) is expected at m/z 216.[8]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To elucidate the chemical structure.

  • Quantification: The amount of this compound in the initial plant material or in the purified sample can be quantified using a calibrated HPLC-UV method with a certified reference standard.[9]

III. Quantitative Data Summary

The following table summarizes typical quantitative parameters reported in the literature for the isolation of furanocoumarins. Note that yields can vary significantly depending on the plant source, geographical location, and the specific extraction and purification methods used.

ParameterValue/RangePlant Source ExampleReference
Extraction
Solid-to-Solvent Ratio1:10 to 1:40 (w/v)Ammi majus, Heracleum sphondylium[6]
MAE Hexane-to-Solid Ratio20:1 (v/w)Heracleum sosnowskyi[7]
MAE Temperature70 °CHeracleum sosnowskyi[7]
MAE Time10 minutesHeracleum sosnowskyi[7]
Column Chromatography
Stationary PhaseSilica GelAmmi majus[10]
Mobile Phase Gradientn-Hexane:Ethyl AcetateGeneral[8]
HPLC Analysis
Column TypeC18 Reverse-PhaseGeneral[5][9]
Mobile PhaseAcetonitrile:WaterGeneral[9]
Detection Wavelength~250-300 nmGeneral
Yield
Xanthotoxin from A. majus roots20 mg (from 75g extract)Ammi majus[4]

IV. Logical Relationships in Purification

The purification process is a sequential reduction of complexity, moving from a crude mixture to a pure compound. This can be visualized as a filtering process.

Purification_Logic crude_extract Crude Plant Extract (Complex Mixture) column_chroma Column Chromatography (Separation by Polarity) crude_extract->column_chroma Initial Separation pooled_fractions Enriched Fractions (Reduced Complexity) column_chroma->pooled_fractions Fraction Pooling (TLC Guided) hplc Preparative HPLC (High-Resolution Separation) pooled_fractions->hplc Final Purification pure_compound Pure this compound (Single Compound) hplc->pure_compound Isolation

Figure 2: Logical flow of the purification process.

References

Application Note & Protocol: Quantification of 8-Hydroxybergapten in Biological Samples using HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

8-Hydroxybergapten, also known as 8-methoxypsoralen (8-MOP) or Xanthotoxin, is a naturally occurring furanocoumarin. It is utilized in combination with ultraviolet A (UVA) radiation in a therapy known as PUVA (psoralen + UVA) to treat skin conditions like psoriasis and vitiligo. Given its therapeutic use and potential for photoreactive complexes, a reliable and sensitive method for quantifying this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments.[1][2] High-Performance Liquid Chromatography (HPLC) is a widely employed analytical technique for this purpose, offering high sensitivity and selectivity.[1][3][4][5] This document provides a detailed protocol and application notes for the quantification of this compound in biological samples using HPLC.

Data Presentation: HPLC Methodologies for this compound Quantification

The following table summarizes various HPLC methods reported in the literature for the quantification of this compound in plasma and serum. This allows for a direct comparison of different analytical approaches.

AnalyteBiological MatrixSample PreparationChromatographic ColumnMobile PhaseDetectorLinearity RangeLOQ/LODReference
8-Methoxypsoralen (8-MOP)Human PlasmaSolid-Phase ExtractionReversed-PhaseNot SpecifiedNot SpecifiedNot Specified10 ng/mL (as little as)[6]
8-Methoxypsoralen (8-MOP)Human PlasmaLiquid-Liquid Extraction (Benzene)Normal Phase (10 µ silica particle)Methylene chloride:acetonitrile (95:5)UV (254 nm)Not Specified10 ng/mL (sensitivity)[3]
8-Methoxypsoralen (8-MOP)Mouse PlasmaNot SpecifiedWaters Symmetry C18 (250 mm × 4.6 mm, 5 µm)Methanol:water (55:45, v/v)Fluorescence (Ex: 334 nm, Em: 484 nm)0.05 - 10 mg/L0.015 mg/L (LOD)[4][7]
Methoxsalen (8-MOP)Human PlasmaLiquid-Liquid Extraction (Methylene chloride)Reversed-Phase C8Methanol:acetonitrile:water (2:30:68)UV (254 nm)Not Specified~10 ng/mL (sensitivity)[5]
Xanthotoxin (8-MOP)Rat PlasmaNot SpecifiedC18 (2.1 mm × 150 mm, 5 µm)Acetonitrile-0.1% formic acid in water (gradient)Mass Spectrometry (ESI+, SIM)R² > 0.99Not Specified[1][2]

Experimental Protocols

This section outlines a generalized, detailed protocol for the quantification of this compound in plasma or serum based on common methodologies.

1. Materials and Reagents

  • This compound (Xanthotoxin) reference standard

  • Internal Standard (IS), e.g., 5-methoxypsoralen or ammidin[3][4][5]

  • HPLC-grade methanol, acetonitrile, water, methylene chloride, and benzene

  • Formic acid

  • Trichloroacetic acid (for protein precipitation)

  • Solid-Phase Extraction (SPE) cartridges (e.g., bonded silica)

  • Blank biological matrix (plasma/serum) from the same species for calibration standards and quality controls.

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Degasser

    • Pump (Isocratic or Gradient)

    • Autosampler

    • Column oven

    • Detector (UV, Fluorescence, or Mass Spectrometer)

  • Data acquisition and processing software

  • Centrifuge

  • Vortex mixer

  • Evaporator (e.g., nitrogen evaporator)

3. Preparation of Stock and Working Solutions

  • Stock Solutions: Prepare individual stock solutions of this compound and the internal standard (e.g., 1 mg/mL) in a suitable solvent like methanol. Store at an appropriate temperature (e.g., -20°C).

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with the mobile phase or a suitable solvent to create working solutions for calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution: Prepare a working solution of the internal standard at a fixed concentration.

4. Sample Preparation

Choose one of the following extraction methods:

Method A: Solid-Phase Extraction (SPE) [6]

  • Conditioning: Condition the SPE cartridge according to the manufacturer's instructions, typically with methanol followed by water.

  • Loading: Load the plasma sample (e.g., 1 mL) onto the conditioned cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove interfering substances.

  • Elution: Elute the this compound and internal standard with a suitable organic solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a specific volume of the mobile phase.

Method B: Liquid-Liquid Extraction (LLE) [3][5]

  • Spiking: To a plasma sample (e.g., 1 mL), add the internal standard.

  • Extraction: Add an immiscible organic solvent (e.g., benzene or methylene chloride), vortex for a specified time (e.g., 1-2 minutes), and centrifuge to separate the layers.

  • Separation: Transfer the organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase.

Method C: Protein Precipitation (PPT) [8]

  • Spiking: To a serum sample, add the internal standard.

  • Precipitation: Add a precipitating agent like trichloroacetic acid, vortex, and centrifuge at high speed.

  • Injection: Directly inject a portion of the clear supernatant into the HPLC system.

5. HPLC Analysis

The following are example chromatographic conditions. These should be optimized for the specific instrumentation and column used.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4][7]

  • Mobile Phase: An isocratic mixture of methanol and water (e.g., 55:45, v/v) or a gradient elution with acetonitrile and water containing 0.1% formic acid.[1][2][4][7]

  • Flow Rate: 1.0 mL/min.[4][7]

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled (e.g., 30°C).

  • Detection:

    • UV: 254 nm.[3][5]

    • Fluorescence: Excitation at 334 nm and emission at 484 nm.[4][7]

    • Mass Spectrometry (MS): Electrospray ionization in positive mode (ESI+), monitoring for the specific m/z of this compound (e.g., m/z 217).[1][2]

6. Data Analysis

  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibration standards. A linear regression analysis is typically used.

  • Quantification: Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

7. Method Validation

A full bioanalytical method validation should be performed according to regulatory guidelines (e.g., ICH M10) to ensure the reliability of the results.[9][10] Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[11]

  • Accuracy and Precision: The closeness of the determined value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[2][4][5] Precision should not exceed 15% CV, except for the LLOQ where it should not exceed 20% CV.[12]

  • Linearity and Range: The concentration range over which the method is accurate, precise, and linear. A correlation coefficient (R²) of >0.99 is generally desired.[2][4][7]

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[13]

  • Recovery: The efficiency of the extraction procedure.[4][12]

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[1][4]

Mandatory Visualizations

Experimental_Workflow Sample Biological Sample (Plasma/Serum) Spike_IS Spike with Internal Standard Sample->Spike_IS Extraction Extraction (SPE, LLE, or PPT) Spike_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon Injection Inject into HPLC System Evap_Recon->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV/Fluorescence/MS) Separation->Detection Peak_Integration Peak Integration & Ratio Calculation Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of Analyte Concentration Calibration_Curve->Quantification

Caption: Experimental workflow for this compound quantification.

Logical_Relationship cluster_method_development Method Development cluster_method_validation Method Validation cluster_sample_analysis Routine Analysis MD Initial Method Development MV Full Bioanalytical Method Validation MD->MV Selectivity Selectivity Accuracy Accuracy Precision Precision Linearity Linearity LLOQ LLOQ Recovery Recovery Stability Stability SA Routine Sample Analysis MV->SA Selectivity->Accuracy Accuracy->Precision Precision->Linearity Linearity->LLOQ LLOQ->Recovery Recovery->Stability

Caption: Logical progression from method development to routine analysis.

References

Application Notes and Protocols for 8-Hydroxybergapten in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 8-Hydroxybergapten, also known as Xanthotoxol, is a naturally occurring furanocoumarin, a class of organic chemical compounds produced by a variety of plants. It is a metabolite of 8-methoxypsoralen (Xanthotoxin). In cell culture experiments, this compound is primarily investigated for its anti-inflammatory and anti-cancer properties. Like other psoralen derivatives, its biological effects can be studied with or without photoactivation by UVA light, although many of its significant activities, particularly in anti-cancer research, do not require it.[1][2] This document provides detailed protocols and application notes for utilizing this compound in various cell-based assays.

Mechanism of Action

This compound exerts its biological effects through multiple signaling pathways. Its primary mechanisms include the induction of apoptosis in cancer cells and the suppression of inflammatory responses in immune cells.

  • Anti-Cancer Effects: In cancer cell lines, this compound has been shown to induce programmed cell death (apoptosis) by causing mitochondrial depolarization and potentially by inhibiting pro-survival signaling pathways like the PI3K/AKT pathway.[2][3] The general mechanism for furanocoumarins often involves blocking the cell cycle and initiating apoptosis.[2]

  • Anti-Inflammatory Effects: In immune cells such as macrophages (e.g., RAW 264.7 cell line), this compound significantly inhibits the production of inflammatory mediators. It has been shown to suppress the secretion of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[4] This action is mediated through the downregulation of the NF-κB and MAPK signaling pathways.[4][5]

Below are diagrams illustrating the key signaling pathways modulated by this compound.

Caption: Anti-inflammatory signaling pathway of this compound.

Apoptosis_Signaling_Pathway cluster_survival Pro-Survival Pathway cluster_apoptosis Apoptotic Pathway Xanthotoxol This compound (Xanthotoxol) PI3K PI3K Xanthotoxol->PI3K Inhibits Mitochondrion Mitochondrion Xanthotoxol->Mitochondrion Induces Depolarization AKT AKT PI3K->AKT Activates Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Activates Bax Bax (Pro-apoptotic) AKT->Bax Inhibits Bcl2->Mitochondrion Inhibits Pore Formation CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Bax->Mitochondrion Promotes Pore Formation Caspases Caspase Cascade (Caspase-9, -3) CytochromeC->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis

Caption: Pro-apoptotic signaling pathway of this compound.

Quantitative Data Summary

The effective concentration of this compound can vary significantly depending on the cell line and the biological endpoint being measured. The following table summarizes reported concentrations and IC50 values for this compound (Xanthotoxol) and its closely related parent compound, 5-methoxypsoralen (5-MOP, Bergapten), for context.

CompoundCell LineAssay TypeEffectEffective Concentration / IC50Citation
This compound RAW 264.7Anti-inflammatoryInhibition of NO, PGE2, IL-662.5, 125, 250 µM[4][5]
5-MOP (Bergapten)Saos-2 (Osteosarcoma)Cytotoxicity (NR Assay)Reduced ViabilitySignificant effect at 6.5 µM[3]
5-MOP (Bergapten)HOS (Osteosarcoma)Cytotoxicity (NR Assay)Reduced ViabilitySignificant effect at 50 µM[3]
5-MOP (Bergapten)HT-29 (Colon Cancer)Cytotoxicity (NR Assay)Reduced Viability100 - 400 µM[3]
5-MOP (Bergapten)SW620 (Colon Cancer)Cytotoxicity (NR Assay)Reduced Viability100 - 400 µM[3]
5-MOP (Bergapten)RPMI8226 (Myeloma)Cytotoxicity (NR Assay)Reduced ViabilityThreshold effect at 50 µM[3]
5-MOP (Bergapten)U266 (Myeloma)Cytotoxicity (NR Assay)Reduced ViabilityThreshold effect at 50 µM[3]
5-MOP (Bergapten)Saos-2 (Osteosarcoma)ApoptosisMitochondrial Depolarization50 and 100 µM[2][3]

Note: IC50 is the half-maximal inhibitory concentration. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell line and experimental conditions.

Experimental Protocols

General Preparation: this compound Stock Solution
  • Solvent Selection: this compound is sparingly soluble in water but soluble in organic solvents. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions for cell culture experiments.

  • Stock Concentration: Prepare a high-concentration stock solution, for example, 100 mM in 100% cell culture grade DMSO.

  • Procedure:

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to achieve the desired concentration.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • Working Solution: When treating cells, dilute the stock solution in a complete culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium does not exceed a non-toxic level (typically ≤ 0.5%) and that a vehicle control (medium with the same final concentration of DMSO) is included in all experiments.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on cell viability by measuring the metabolic activity of cells.

MTT_Assay_Workflow A 1. Seed Cells Plate cells in a 96-well plate and allow them to adhere overnight. B 2. Treat Cells Add varying concentrations of This compound. Include vehicle control (DMSO). A->B C 3. Incubate Incubate for a desired period (e.g., 24, 48, or 72 hours). B->C D 4. Add MTT Reagent Add MTT solution (e.g., 5 mg/mL) to each well and incubate for 2-4 hours at 37°C. C->D E 5. Solubilize Formazan Remove medium, add DMSO or solubilization buffer to dissolve formazan crystals. D->E F 6. Measure Absorbance Read absorbance on a plate reader (typically at 570 nm). E->F G 7. Analyze Data Calculate cell viability relative to the vehicle control. F->G

Caption: Workflow for a typical MTT cell viability assay.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight at 37°C, 5% CO₂.

  • Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with medium only (blank) and medium with DMSO (vehicle control).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium. Add 100 µL of DMSO or a suitable solubilizing agent to each well and mix thoroughly on a plate shaker to dissolve the crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of vehicle control cells) x 100. Plot a dose-response curve to determine the IC50 value.[6][7]

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Apoptosis_Assay_Workflow A 1. Seed and Treat Cells Culture cells in 6-well plates and treat with this compound for a specified time. B 2. Harvest Cells Collect both adherent and floating cells. Wash with cold PBS. A->B C 3. Resuspend in Binding Buffer Resuspend cell pellet in 1X Annexin V Binding Buffer. B->C D 4. Stain Cells Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension. C->D E 5. Incubate Incubate in the dark at room temperature for 15 minutes. D->E F 6. Analyze by Flow Cytometry Analyze the stained cells within 1 hour using a flow cytometer. E->F G 7. Quantify Cell Populations Determine percentages of viable (AV-/PI-), early apoptotic (AV+/PI-), and late apoptotic/necrotic (AV+/PI+) cells. F->G

Caption: Workflow for Annexin V/PI apoptosis assay.

Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound and a vehicle control for the chosen time period.

  • Cell Harvesting: After incubation, collect the culture medium (containing floating cells). Wash adherent cells with PBS and detach them using trypsin. Combine the detached cells with the cells from the medium.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution (use volumes as recommended by the kit manufacturer).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.[8]

Protocol 3: Western Blot for Signaling Pathway Analysis

This protocol is used to detect changes in the expression or phosphorylation status of key proteins in pathways like NF-κB or PI3K/AKT.

Western_Blot_Workflow A 1. Cell Treatment & Lysis Treat cells with this compound. Lyse cells in RIPA buffer with protease/phosphatase inhibitors. B 2. Protein Quantification Determine protein concentration using a BCA or Bradford assay. A->B C 3. SDS-PAGE Separate protein lysates by size using polyacrylamide gel electrophoresis. B->C D 4. Protein Transfer Transfer separated proteins from the gel to a PVDF or nitrocellulose membrane. C->D E 5. Blocking Block the membrane with 5% non-fat milk or BSA to prevent non-specific antibody binding. D->E F 6. Antibody Incubation Incubate with primary antibody (e.g., anti-p-AKT, anti-p65) overnight, then with HRP-conjugated secondary antibody. E->F G 7. Detection Add chemiluminescent substrate (ECL) and visualize protein bands using an imaging system. F->G

Caption: General workflow for Western blot analysis.

Methodology:

  • Protein Extraction: After treating cells with this compound for the desired time, wash them with cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Electrophoresis: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Transfer: Transfer the proteins from the gel to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a specific primary antibody (e.g., anti-p-AKT, anti-AKT, anti-p-p65, anti-p65) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply an enhanced chemiluminescence (ECL) substrate and detect the protein bands using an imaging system. Analyze band intensity using software like ImageJ.[5]

Protocol 4: Anti-Inflammatory Assay (Nitric Oxide Measurement)

This protocol measures the inhibitory effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

NO_Assay_Workflow A 1. Seed RAW 264.7 Cells Plate cells in a 96-well plate and allow them to adhere. B 2. Pre-treatment Pre-treat cells with different concentrations of this compound for 1-2 hours. A->B C 3. LPS Stimulation Add LPS (e.g., 1 µg/mL) to induce inflammation. Include control groups (untreated, LPS alone). B->C D 4. Incubate Incubate the plate for 24 hours at 37°C. C->D E 5. Collect Supernatant Carefully collect the cell culture supernatant from each well. D->E F 6. Griess Reaction Mix supernatant with Griess Reagent (Sulfanilamide and NED) and incubate for 10-15 minutes. E->F G 7. Measure Absorbance Read absorbance at 540 nm. Calculate NO concentration using a sodium nitrite standard curve. F->G

Caption: Workflow for nitric oxide (NO) measurement using the Griess assay.

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of ~5 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the untreated control group.

  • Incubation: Incubate the plate for 24 hours at 37°C.[5]

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 5-10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Analysis: The concentration of nitrite (a stable product of NO) is determined using a standard curve generated with known concentrations of sodium nitrite. The inhibitory effect on NO production is calculated relative to the LPS-only treated group.[9]

References

Application of 8-Hydroxybergapten in Photochemotherapy (PUVA) Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively covers PUVA (Psoralen + UVA) therapy, primarily focusing on 8-methoxypsoralen (8-MOP) and 5-methoxypsoralen (5-MOP, Bergapten). Direct research and quantitative data specifically on 8-Hydroxybergapten in PUVA are limited. Therefore, these application notes and protocols are based on the established principles of PUVA therapy and data from closely related psoralen derivatives. Researchers should consider these protocols as a foundational guide, adaptable for specific investigations into this compound.

Introduction to this compound and PUVA Therapy

This compound is a naturally occurring furocoumarin, a class of organic chemical compounds produced by a variety of plants. Like other psoralens, it is a photosensitizing agent. Photochemotherapy, or PUVA, is a well-established medical treatment that combines the administration of a psoralen with exposure to long-wave ultraviolet A (UVA) radiation to treat various skin disorders.[1][2][3] The primary indications for PUVA therapy include psoriasis, vitiligo, eczema, and cutaneous T-cell lymphoma.[3]

The fundamental mechanism of PUVA involves the intercalation of the psoralen molecule into the DNA of skin cells.[4][5] Upon activation by UVA light, the psoralen forms covalent bonds with pyrimidine bases in the DNA, creating monoadducts and interstrand cross-links.[4] This process inhibits DNA replication and cell proliferation, which is particularly effective in hyperproliferative skin conditions like psoriasis.[5][6] Furthermore, PUVA therapy exerts immunomodulatory effects, including the induction of apoptosis in T-lymphocytes, which contributes to its therapeutic efficacy in immune-mediated skin diseases.[4][7]

Key Applications in Research

  • Dermatological Disorders: Investigating the efficacy and safety of this compound-PUVA for psoriasis, vitiligo, and atopic dermatitis.

  • Cutaneous T-Cell Lymphoma: Exploring its potential as a therapeutic agent for mycosis fungoides.

  • Mechanism of Action Studies: Elucidating the specific molecular and cellular pathways affected by this compound upon photoactivation.

  • Drug Development: Evaluating this compound as a potential alternative to other psoralens, potentially with a different efficacy or side-effect profile.

Quantitative Data Summary

Due to the limited specific data for this compound, the following tables summarize typical quantitative parameters for the closely related and widely studied 8-methoxypsoralen (8-MOP) in PUVA therapy. These values can serve as a reference for designing experiments with this compound.

Table 1: Clinical Parameters for Oral 8-MOP PUVA Therapy for Psoriasis

ParameterValueReference
Oral Dose of 8-MOP0.4 - 0.6 mg/kg body weight[8]
Time between Drug Administration and UVA Exposure1.5 - 2 hours[1]
Initial UVA DoseBased on skin type or Minimal Phototoxic Dose (MPD)[1]
Frequency of Treatment2 - 3 times per week[3]
Mean 8-MOP Plasma Level (at 2 hours)56 ng/ml (range: 2 - 167 ng/ml)[9]

Table 2: Parameters for Topical 8-MOP PUVA Therapy

ParameterValueReference
8-MOP Concentration in Solution (for bath PUVA)Varies by protocol[3]
Soaking Time (for bath PUVA)~15 - 30 minutes[3][8]
Time between Application and UVA ExposureImmediate to 15 minutes post-soaking[8]
Initial UVA DoseSignificantly lower than oral PUVA (e.g., starting at 0.1 J/cm²)[8]
Systemic Absorption of 8-MOPMinimal to none[10]

Experimental Protocols

The following are generalized protocols that can be adapted for research involving this compound in PUVA.

Protocol 1: In Vitro Cytotoxicity and Apoptosis Assay in Keratinocytes or T-lymphocytes
  • Cell Culture: Culture human keratinocytes (e.g., HaCaT) or a T-lymphocyte cell line (e.g., Jurkat) under standard conditions.

  • Drug Incubation: Treat the cells with varying concentrations of this compound (e.g., 1-100 µM) for a predetermined time (e.g., 1-2 hours) in the dark.

  • UVA Irradiation: Expose the cells to a controlled dose of UVA radiation (320-400 nm). A non-irradiated control group treated with this compound should be included.

  • Post-Irradiation Incubation: Incubate the cells for 24-72 hours.

  • Assessment of Cytotoxicity: Measure cell viability using an MTT or similar assay.

  • Assessment of Apoptosis: Quantify apoptosis using methods such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase-3/7 activity.

Protocol 2: In Vivo Study of Psoriasis-like Skin Inflammation in a Mouse Model
  • Animal Model: Utilize an established mouse model for psoriasis (e.g., imiquimod-induced).

  • Drug Administration:

    • Topical: Apply a solution of this compound in a suitable vehicle (e.g., acetone) to the affected skin area.

    • Systemic: Administer this compound orally or via intraperitoneal injection.

  • UVA Irradiation: After a defined period for drug absorption (e.g., 30-60 minutes for topical, 1-2 hours for systemic), expose the mice to a sub-erythemal dose of UVA radiation.

  • Treatment Schedule: Repeat the treatment 3-5 times per week for several weeks.

  • Evaluation of Efficacy:

    • Monitor clinical scores (e.g., Psoriasis Area and Severity Index - PASI).

    • Measure skin thickness.

    • Perform histological analysis of skin biopsies to assess epidermal hyperplasia and inflammatory infiltrate.

    • Analyze the expression of inflammatory cytokines (e.g., IL-17, IL-23) in skin tissue via qPCR or ELISA.

  • Safety Assessment: Monitor for signs of phototoxicity (erythema, edema) and other adverse effects.

Visualizations

Signaling Pathways and Experimental Workflows

PUVA_Mechanism_of_Action cluster_drug Drug Administration cluster_activation Photoactivation cluster_cellular Cellular Events 8_Hydroxybergapten This compound Intercalation Intercalation into DNA 8_Hydroxybergapten->Intercalation UVA_Light UVA Light (320-400 nm) Photoadducts Formation of DNA Monoadducts & Cross-links UVA_Light->Photoadducts Intercalation->Photoadducts DNA_Damage DNA Damage Photoadducts->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis Inhibition_Proliferation Inhibition of Cell Proliferation Cell_Cycle_Arrest->Inhibition_Proliferation Apoptosis->Inhibition_Proliferation Immunomodulation Immunomodulation Apoptosis->Immunomodulation

Caption: Mechanism of Action for this compound in PUVA Therapy.

Experimental_Workflow_In_Vitro Start Start Cell_Culture Cell Culture (Keratinocytes/T-cells) Start->Cell_Culture Drug_Incubation Incubate with This compound Cell_Culture->Drug_Incubation UVA_Irradiation UVA Irradiation Drug_Incubation->UVA_Irradiation Post_Incubation Incubate for 24-72h UVA_Irradiation->Post_Incubation Analysis Analysis Post_Incubation->Analysis Cytotoxicity Cytotoxicity Assay (MTT) Analysis->Cytotoxicity Apoptosis Apoptosis Assay (Flow Cytometry) Analysis->Apoptosis End End Cytotoxicity->End Apoptosis->End

Caption: In Vitro Experimental Workflow for this compound PUVA.

References

Application Notes and Protocols for the Use of 5-Methoxypsoralen in Animal Models of Psoriasis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5-Methoxypsoralen (5-MOP), also known as Bergapten, is a naturally occurring furanocoumarin found in plants such as figs, parsley, and bergamot oil.[1] It is a photosensitizing agent used in combination with Ultraviolet A (UVA) radiation, a treatment known as PUVA (Psoralen + UVA) therapy, for hyperproliferative skin disorders like psoriasis.[1] The therapeutic effects of PUVA are attributed to the inhibition of keratinocyte proliferation and the induction of apoptosis in keratinocytes and T cells.[2] While less common than its counterpart, 8-methoxypsoralen (8-MOP), 5-MOP has demonstrated comparable efficacy in clinical trials with a potentially better safety profile, exhibiting fewer side effects such as nausea and phototoxicity.[3]

The primary mechanism of action for psoralens involves intercalation into DNA and, upon activation by UVA light, the formation of covalent bonds with pyrimidine bases, leading to DNA cross-linking.[1] This process disrupts DNA replication and transcription, thereby slowing down the rapid cell division characteristic of psoriatic plaques.[1] Additionally, photoactivated 5-MOP can induce the formation of reactive oxygen species (ROS), contributing to cellular damage and apoptosis of pathogenic cells.[1]

This document provides detailed application notes and proposed protocols for evaluating the efficacy of 5-MOP in a widely used animal model of psoriasis, the imiquimod-induced mouse model. The protocols are adapted from established methodologies for psoralen-based therapies and are intended to guide researchers in the preclinical assessment of 5-MOP.

Imiquimod-Induced Psoriasis Mouse Model: A Proposed Protocol for 5-MOP Evaluation

The imiquimod (IMQ)-induced model is a robust and widely used animal model that recapitulates many features of human plaque psoriasis, including skin erythema, scaling, epidermal thickening (acanthosis), and the characteristic inflammatory infiltrate.[4] IMQ is a Toll-like receptor 7/8 (TLR7/8) agonist that drives an inflammatory cascade involving the IL-23/IL-17 axis, which is central to the pathogenesis of psoriasis.

Experimental Workflow:

G cluster_setup Phase 1: Model Induction cluster_treatment Phase 2: 5-MOP Treatment cluster_evaluation Phase 3: Efficacy Evaluation acclimatization Acclimatization (7 days) shaving Shaving and Depilation of Dorsal Skin acclimatization->shaving grouping Animal Grouping (n=5-8 per group) shaving->grouping imiquimod Daily Topical Imiquimod (5% cream, 62.5 mg) for 5-7 days grouping->imiquimod treatment_topical Topical 5-MOP Application (e.g., 0.1% gel) imiquimod->treatment_topical treatment_oral Oral 5-MOP Administration (e.g., 1.2 mg/kg) imiquimod->treatment_oral uva UVA Irradiation (Sub-phototoxic dose) treatment_topical->uva treatment_oral->uva pasi Daily PASI Scoring uva->pasi thickness Skin Thickness Measurement pasi->thickness euthanasia Euthanasia and Tissue Collection thickness->euthanasia histology Histological Analysis (H&E Staining) cytokines Cytokine Analysis (ELISA, qPCR) euthanasia->histology euthanasia->cytokines

Figure 1: Experimental workflow for evaluating 5-MOP in an imiquimod-induced psoriasis mouse model.

Materials:

  • Animals: 7-8 week old BALB/c or C57BL/6 mice.

  • Imiquimod Cream: 5% Imiquimod cream (e.g., Aldara®).

  • 5-Methoxypsoralen (5-MOP): Pharmaceutical grade.

  • Vehicle: For topical application, a gel formulation is recommended. For oral administration, a suitable vehicle like corn oil.

  • UVA Light Source: Calibrated to emit UVA radiation (320-400 nm).

  • Calipers: For measuring skin thickness.

  • Anesthesia: As per institutional guidelines.

  • Reagents for histology and molecular analysis.

Protocol:

  • Animal Acclimatization: House mice for at least one week under standard laboratory conditions before the experiment.

  • Induction of Psoriasis-like Dermatitis:

    • Anesthetize the mice and shave a 2x3 cm area on their dorsal skin.

    • Apply a depilatory cream to remove any remaining hair.

    • The following day, begin the topical application of 62.5 mg of 5% imiquimod cream to the shaved area daily for 5-7 consecutive days.

  • Treatment with 5-MOP (to be initiated concurrently with or after the onset of psoriatic symptoms):

    • Topical Administration: Apply a thin layer of 5-MOP gel (e.g., 0.1% w/w) to the affected skin area.

    • Oral Administration: Administer 5-MOP orally at a dose of approximately 1.2 mg/kg. It is recommended to administer 5-MOP with food to maximize absorption.

  • UVA Irradiation:

    • For topical application, irradiate the treated area with a sub-phototoxic dose of UVA light within 5-15 minutes of 5-MOP application.

    • For oral administration, irradiate the treated area with UVA light approximately 3 hours after 5-MOP intake.

    • The UVA dose should be carefully determined and kept consistent throughout the experiment.

  • Control Groups:

    • Negative Control: Mice receiving vehicle cream only.

    • Positive Control (Psoriasis Model): Mice receiving imiquimod and vehicle treatment (without 5-MOP).

    • Vehicle + UVA Control: To assess the effect of UVA alone.

    • 5-MOP only Control: To assess the effect of 5-MOP without UVA.

  • Efficacy Assessment:

    • Psoriasis Area and Severity Index (PASI) Scoring: Score the severity of erythema, scaling, and skin thickness daily on a scale of 0 to 4 (0: none, 1: slight, 2: moderate, 3: marked, 4: very marked). The cumulative score represents the PASI score.

    • Skin Thickness: Measure the double skinfold thickness of the treated dorsal skin daily using a caliper.

    • Histological Analysis: At the end of the experiment, euthanize the mice and collect skin samples for hematoxylin and eosin (H&E) staining to assess epidermal thickness, parakeratosis, and inflammatory cell infiltration.

    • Cytokine Analysis: Analyze the expression of key pro-inflammatory cytokines (e.g., IL-17, IL-23, TNF-α) in skin homogenates or serum using ELISA or qPCR.

Data Presentation: Quantitative Outcomes

The following tables provide a template for organizing the quantitative data obtained from the proposed study.

Table 1: Psoriasis Area and Severity Index (PASI) Scores

Treatment GroupDay 1Day 2Day 3Day 4Day 5Day 6Day 7
Negative Control 0000000
IMQ + Vehicle
IMQ + 5-MOP + UVA
IMQ + Vehicle + UVA
IMQ + 5-MOP

Data to be presented as Mean ± SEM.

Table 2: Dorsal Skin Thickness (mm)

Treatment GroupDay 1Day 2Day 3Day 4Day 5Day 6Day 7
Negative Control
IMQ + Vehicle
IMQ + 5-MOP + UVA
IMQ + Vehicle + UVA
IMQ + 5-MOP

Data to be presented as Mean ± SEM.

Table 3: Epidermal Thickness and Cytokine Levels at Endpoint

Treatment GroupEpidermal Thickness (µm)IL-17A (pg/mg protein)IL-23 (pg/mg protein)TNF-α (pg/mg protein)
Negative Control
IMQ + Vehicle
IMQ + 5-MOP + UVA
IMQ + Vehicle + UVA
IMQ + 5-MOP

Data to be presented as Mean ± SEM.

Signaling Pathways in Psoriasis and Potential Modulation by 5-MOP

Psoriasis is driven by a complex interplay of signaling pathways that lead to keratinocyte hyperproliferation and chronic inflammation. The therapeutic effects of 5-MOP are believed to involve the modulation of these key pathways.

1. NF-κB Signaling Pathway:

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In psoriasis, its activation in keratinocytes and immune cells leads to the production of pro-inflammatory cytokines.

G cluster_nfkb NF-κB Signaling Pathway tnfa TNF-α tnfr TNFR tnfa->tnfr il17 IL-17 il17r IL-17R il17->il17r ikk IKK Complex tnfr->ikk il17r->ikk ikb IκB ikk->ikb Phosphorylation & Degradation nfkb NF-κB (p50/p65) ikb->nfkb nucleus Nucleus nfkb->nucleus Translocation genes Pro-inflammatory Gene Expression (IL-6, IL-8, TNF-α) nucleus->genes Transcription mop 5-MOP + UVA mop->ikk Inhibition?

Figure 2: Potential inhibition of the NF-κB signaling pathway by 5-MOP + UVA.

2. MAPK Signaling Pathway:

The Mitogen-Activated Protein Kinase (MAPK) pathways (including p38, JNK, and ERK) are involved in regulating keratinocyte proliferation and differentiation. Their dysregulation contributes to the psoriatic phenotype.

G cluster_mapk MAPK Signaling Pathway cytokines Pro-inflammatory Cytokines receptors Cell Surface Receptors cytokines->receptors stress Oxidative Stress p38 p38 MAPK stress->p38 jnk JNK stress->jnk erk ERK receptors->erk ap1 AP-1 p38->ap1 jnk->ap1 erk->ap1 nucleus Nucleus ap1->nucleus Translocation proliferation Keratinocyte Hyperproliferation nucleus->proliferation inflammation Inflammatory Response nucleus->inflammation mop 5-MOP + UVA mop->stress Induction of ROS mop->p38 Modulation? mop->jnk Modulation?

Figure 3: Modulation of the MAPK signaling pathway, potentially influenced by 5-MOP + UVA-induced oxidative stress.

3. JAK/STAT Signaling Pathway:

The Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway, particularly STAT3, is crucial for mediating the effects of key psoriatic cytokines like IL-22 and IL-23.

G cluster_jak_stat JAK/STAT Signaling Pathway il22 IL-22 il22r IL-22R il22->il22r il23 IL-23 il23r IL-23R il23->il23r jak JAK il22r->jak il23r->jak stat3 STAT3 jak->stat3 Phosphorylation nucleus Nucleus stat3->nucleus Dimerization & Translocation proliferation Keratinocyte Hyperproliferation nucleus->proliferation survival Cell Survival nucleus->survival mop 5-MOP + UVA mop->stat3 Inhibition?

Figure 4: Potential downstream inhibition of the JAK/STAT signaling pathway by 5-MOP + UVA.

Disclaimer: The provided protocols and mechanistic diagrams are based on existing literature for psoralens and the imiquimod-induced psoriasis model. Direct experimental evidence for the use of 5-methoxy-8-hydroxypsoralen in this specific animal model is limited. Researchers should conduct pilot studies to determine optimal dosing and treatment parameters. All animal experiments must be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

Application Notes and Protocols for 8-Hydroxybergapten in Vitiligo Repigmentation Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding of 8-Hydroxybergapten and related furanocoumarins in the context of vitiligo repigmentation studies. The following sections detail the proposed mechanism of action, relevant signaling pathways, and experimental protocols to guide further research and development.

Introduction

Vitiligo is an autoimmune skin disorder characterized by the destruction of melanocytes, the pigment-producing cells, resulting in depigmented patches of skin.[1] Current treatments aim to halt the autoimmune attack and stimulate melanocyte regeneration and function.[2] Furanocoumarins, such as this compound (a metabolite of Bergapten/5-methoxypsoralen), are a class of compounds that have been investigated for their potential to induce repigmentation, often in conjunction with phototherapy.[3][4] This document outlines the key molecular pathways influenced by these compounds and provides protocols for their investigation in a laboratory setting.

Mechanism of Action and Signaling Pathways

While direct studies on this compound are limited, research on structurally similar psoralen derivatives, particularly Bergapten (5-methoxypsoralen), provides significant insights into the likely mechanisms of action. The primary effect is the stimulation of melanogenesis, the process of melanin synthesis, in remaining melanocytes. This is thought to occur through the activation of several key signaling pathways that converge on the master regulator of melanocyte development and function, the Microphthalmia-associated Transcription Factor (MITF).[5][6][7]

The proposed signaling cascades are:

  • MAPK (Mitogen-Activated Protein Kinase) Pathway: Bergapten has been shown to upregulate the phosphorylation of p38 and JNK (c-Jun N-terminal kinase).[5][6] Activation of these pathways is linked to increased tyrosinase activity and pigmentation.[5]

  • PKA (Protein Kinase A) Pathway: An increase in cyclic AMP (cAMP) levels activates PKA, which in turn phosphorylates the CREB (cAMP response element-binding) protein.[8] Phosphorylated CREB then promotes the transcription of MITF, leading to the expression of melanogenic enzymes.[5][8]

  • β-Catenin Pathway: Bergapten has been observed to increase the levels of β-catenin in both the cytoplasm and nucleus.[5][6] This is achieved by reducing the phosphorylation of β-catenin, which typically marks it for degradation.[5][6] Nuclear β-catenin can act as a transcriptional co-activator for MITF.

  • PI3K/Akt Pathway: Some studies suggest that the inhibition of the PI3K/Akt signaling pathway can lead to an upregulation of melanogenesis by increasing MITF phosphorylation and subsequent tyrosinase expression.[8] Bergapten has been shown to downregulate the levels of phosphorylated Akt (p-Akt).[5]

These pathways collectively lead to an increase in the expression and activity of key melanogenic enzymes:

  • Tyrosinase (TYR): The rate-limiting enzyme in melanin synthesis.[8]

  • Tyrosinase-related protein-1 (TRP-1): Involved in the synthesis of eumelanin and stabilization of tyrosinase.[5][8]

  • Tyrosinase-related protein-2 (TRP-2): Also known as dopachrome tautomerase (DCT), it plays a role in eumelanin production.[5]

The following diagrams illustrate these signaling pathways and a proposed experimental workflow.

Melanogenesis_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Melanocyte cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Putative Receptor This compound->Receptor PKA PKA Receptor->PKA p38 p38 Receptor->p38 JNK JNK Receptor->JNK Akt Akt Receptor->Akt beta_catenin_p p-β-catenin Receptor->beta_catenin_p CREB CREB PKA->CREB phosphorylates MITF MITF p38->MITF JNK->MITF GSK3b GSK-3β Akt->GSK3b inhibits GSK3b->beta_catenin_p phosphorylates beta_catenin β-catenin beta_catenin_p->beta_catenin degradation beta_catenin->MITF CREB->MITF Tyrosinase Tyrosinase MITF->Tyrosinase TRP1 TRP-1 MITF->TRP1 TRP2 TRP-2 MITF->TRP2 Melanin_Synthesis Melanin_Synthesis Tyrosinase->Melanin_Synthesis Melanin Synthesis TRP1->Melanin_Synthesis TRP2->Melanin_Synthesis

Caption: Proposed signaling pathways for this compound-induced melanogenesis.

Quantitative Data Summary

The following tables summarize the effects of psoralen derivatives on melanogenesis-related markers, primarily from studies on Bergapten in B16F10 melanoma cells. This data can serve as a benchmark for designing experiments with this compound.

Table 1: Effect of Bergapten on Melanogenic Protein Expression

ProteinTreatment ConcentrationFold Change vs. ControlCell LineReference
MITF50 µMIncreasedB16F10[5][6]
Tyrosinase50 µMIncreasedB16F10[5]
TRP-150 µMIncreasedB16F10[5]
TRP-250 µMIncreasedB16F10[5]

Table 2: Effect of Bergapten on Signaling Protein Phosphorylation

ProteinTreatment ConcentrationEffect on PhosphorylationCell LineReference
Akt (Ser473)50 µMIncreasedB16F10[6]
GSK-3β (Ser9)50 µMIncreasedB16F10[6]
p38 MAPK50 µMIncreasedB16F10[5][6]
JNK MAPK50 µMIncreasedB16F10[5][6]
PKA50 µMIncreasedB16F10[5]

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound in vitiligo repigmentation studies.

In Vitro Studies

1. Cell Culture of Human Epidermal Melanocytes

  • Objective: To culture primary human epidermal melanocytes for subsequent experiments.

  • Materials:

    • Normal human skin specimens.[9]

    • Dulbecco's Modified Eagle Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Basic Fibroblast Growth Factor (bFGF)

    • Phorbol 12-Myristate 13-Acetate (PMA)

    • Cholera Toxin

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA

  • Protocol:

    • Obtain normal human skin biopsies from consenting donors.[9]

    • Wash the tissue with phosphate-buffered saline (PBS) containing antibiotics.

    • Separate the epidermis from the dermis using dispase treatment overnight at 4°C.

    • Treat the epidermis with trypsin-EDTA to obtain a single-cell suspension.

    • Culture the cells in melanocyte growth medium (DMEM supplemented with FBS, bFGF, PMA, cholera toxin, and antibiotics).

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.

    • Subculture the melanocytes upon reaching 80-90% confluency.

2. Melanocyte Proliferation Assay

  • Objective: To determine the effect of this compound on melanocyte proliferation.

  • Materials:

    • Cultured human epidermal melanocytes

    • This compound (dissolved in a suitable solvent, e.g., DMSO)

    • Melanocyte growth medium

    • MTT or WST-1 proliferation assay kit

    • 96-well plates

  • Protocol:

    • Seed melanocytes in a 96-well plate at a density of 5 x 10³ cells/well.

    • Allow the cells to adhere for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

    • Add MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

3. Melanin Content Assay

  • Objective: To quantify the effect of this compound on melanin production.

  • Materials:

    • Cultured human epidermal melanocytes or B16F10 melanoma cells

    • This compound

    • 1N NaOH

  • Protocol:

    • Culture cells in 6-well plates and treat with this compound as described for the proliferation assay.

    • After treatment, wash the cells with PBS and lyse them.

    • Dissolve the melanin pellet in 1N NaOH at 80°C for 1 hour.

    • Measure the absorbance at 475 nm.

    • Normalize the melanin content to the total protein concentration of each sample.

4. Western Blot Analysis for Melanogenesis-Related Proteins

  • Objective: To investigate the effect of this compound on the expression of key signaling and melanogenic proteins.

  • Protocol:

    • Treat cultured melanocytes with this compound.

    • Lyse the cells and determine the protein concentration.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against MITF, Tyrosinase, TRP-1, TRP-2, p-p38, p-JNK, p-Akt, and β-catenin. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

    • Quantify band intensities using densitometry software.

In_Vitro_Workflow Cell_Culture 1. Melanocyte Culture (Primary Human or B16F10) Treatment 2. Treatment with This compound Cell_Culture->Treatment Proliferation 3a. Proliferation Assay (MTT/WST-1) Treatment->Proliferation Melanin 3b. Melanin Content Assay Treatment->Melanin Western_Blot 3c. Western Blot (MITF, TYR, etc.) Treatment->Western_Blot Analysis 4. Data Analysis Proliferation->Analysis Melanin->Analysis Western_Blot->Analysis

Caption: Workflow for in vitro evaluation of this compound.

Animal Studies

1. Induction of Vitiligo in a Mouse Model

  • Objective: To establish an animal model of vitiligo for in vivo testing of this compound.

  • Model: Monobenzone-induced vitiligo in C57BL/6 mice.[10] This model is advantageous as it involves an autoimmune component relevant to human vitiligo.[10]

  • Protocol:

    • Use C57BL/6 mice (8-10 weeks old).

    • Topically apply monobenzone (e.g., 10% cream) to a shaved area on the back of the mice daily for several weeks.

    • Monitor the mice for the appearance of depigmentation at the application site and distant sites (indicating a systemic autoimmune response).

    • Confirm melanocyte loss and T-cell infiltration in skin biopsies via histology.[10]

2. Topical Treatment with this compound and Phototherapy

  • Objective: To evaluate the repigmentation efficacy of this compound with or without UV phototherapy.

  • Protocol:

    • Once vitiligo is established, divide the mice into treatment groups (e.g., Vehicle control, this compound alone, UVB alone, this compound + UVB).

    • Formulate this compound into a suitable topical vehicle (e.g., cream or gel).[11]

    • Apply the formulation to the depigmented areas daily.

    • For phototherapy groups, expose the mice to narrowband UVB (NB-UVB) radiation 2-3 times per week.[12][13] The starting dose should be sub-erythemal and gradually increased.[12]

    • Monitor the repigmentation process weekly by taking photographs and quantifying the pigmented area.

    • At the end of the study, collect skin samples for histological and immunohistochemical analysis to assess melanocyte number and inflammatory infiltrate.

Animal_Study_Workflow Induction 1. Induce Vitiligo (e.g., Monobenzone) Grouping 2. Group Animals Induction->Grouping Treatment 3. Topical Treatment - Vehicle - this compound - UVB - this compound + UVB Grouping->Treatment Monitoring 4. Monitor Repigmentation (Weekly Photography) Treatment->Monitoring Analysis 5. Endpoint Analysis (Histology, IHC) Monitoring->Analysis

Caption: Workflow for in vivo evaluation of this compound in a mouse model of vitiligo.

Safety and Formulation Considerations

  • Toxicity: Psoralens are known photosensitizers, and their use, particularly with UVA radiation (PUVA therapy), carries risks of phototoxicity and long-term skin cancer.[4][14] The safety profile of this compound, especially in combination with phototherapy, needs to be thoroughly evaluated. In silico methods can be used for preliminary toxicophoric analysis.[4]

  • Formulation: For topical application, this compound should be formulated in a vehicle that ensures good skin penetration and stability.[11] Common formulations include creams, ointments, and gels.[11]

Conclusion

This compound represents a promising compound for vitiligo repigmentation research. The proposed mechanisms of action, centered around the activation of melanogenesis through multiple signaling pathways, provide a strong rationale for its investigation. The detailed protocols provided herein offer a framework for researchers to systematically evaluate its efficacy and safety, both in vitro and in vivo. Further studies are warranted to confirm these mechanisms and to establish a clear therapeutic potential for this compound in the treatment of vitiligo.

References

Standard Operating Procedure for Assessing 8-Hydroxybergapten Phototoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxybergapten, a naturally occurring furanocoumarin found in various plants, is known to exhibit phototoxic properties. When exposed to ultraviolet A (UVA) radiation, this compound can induce cellular damage, leading to skin photosensitivity reactions. Accurate assessment of the phototoxic potential of this compound is crucial for safety evaluation in the development of pharmaceuticals and cosmetic products. This document provides a detailed standard operating procedure (SOP) for assessing the phototoxicity of this compound, incorporating both in vitro and in vivo methodologies. The protocols are based on internationally recognized guidelines, such as the OECD Test Guideline 432 for the in vitro 3T3 Neutral Red Uptake (NRU) phototoxicity test.[1][2]

Principle of Phototoxicity Assessment

The fundamental principle behind phototoxicity testing is to compare the cytotoxic effect of a substance in the presence and absence of UVA light. A substance is identified as phototoxic if its cytotoxicity is significantly increased following UVA irradiation.[1][2] The primary in vitro method, the 3T3 NRU assay, measures the concentration-dependent reduction in the uptake of the vital dye Neutral Red by mouse fibroblasts.[1][2][3] In vivo assessments typically involve observing and scoring skin reactions, such as erythema and edema, in animal models after topical or systemic administration of the test substance and subsequent UVA exposure.[4][5]

In Vitro Phototoxicity Assessment: 3T3 Neutral Red Uptake (NRU) Assay

The 3T3 NRU assay is the validated and most widely used in vitro method for screening the phototoxic potential of chemicals.[1][2]

Experimental Protocol

Materials:

  • Balb/c 3T3 mouse fibroblasts[1]

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS), penicillin, and streptomycin

  • 96-well tissue culture plates

  • This compound (test substance)

  • Chlorpromazine (positive control)

  • Phosphate-buffered saline (PBS)

  • Neutral Red (NR) solution (50 µg/mL in DMEM)

  • NR destain solution (50% ethanol, 49% water, 1% acetic acid)

  • UVA light source with a filter to block UVB radiation (emission spectrum 320-400 nm)

  • Plate reader (540 nm)

Procedure:

  • Cell Seeding: Seed Balb/c 3T3 cells into two 96-well plates at a density of 1x10^4 cells/well and incubate for 24 hours to allow for cell attachment.[1]

  • Preparation of Test Solutions: Prepare a series of concentrations of this compound and the positive control (Chlorpromazine) in DMEM.

  • Treatment: Remove the culture medium and treat the cells with various concentrations of the test substance or control. Two plates are prepared for each substance: one for irradiation (+UVA) and one for the dark control (-UVA).

  • Pre-incubation: Incubate the plates for 60 minutes at 37°C.

  • Irradiation:

    • Expose the +UVA plate to a non-cytotoxic dose of UVA radiation. A commonly used dose is 5 J/cm².

    • Keep the -UVA plate in the dark for the same duration.

  • Post-incubation: Wash the cells with PBS and replace with fresh culture medium. Incubate the plates for another 24 hours.

  • Neutral Red Uptake:

    • Remove the medium and add 100 µL of Neutral Red solution to each well.

    • Incubate for 3 hours at 37°C.

    • Wash the cells with PBS.

    • Add 150 µL of NR destain solution to each well and shake for 10 minutes to extract the dye.

  • Data Acquisition: Measure the optical density (OD) at 540 nm using a plate reader.

Data Analysis and Interpretation

Cell viability is calculated as a percentage of the untreated control. The IC50 value (the concentration that reduces cell viability by 50%) is determined for both the +UVA and -UVA conditions. The phototoxic potential is evaluated using the Photo-Irritation Factor (PIF) or the Mean Photo Effect (MPE).

  • Photo-Irritation Factor (PIF): PIF = IC50 (-UVA) / IC50 (+UVA) A PIF ≥ 5 indicates phototoxic potential.

  • Mean Photo Effect (MPE): The MPE is a more complex calculation that compares the entire dose-response curves. An MPE > 0.1 is indicative of phototoxicity.

Quantitative Data Summary (Hypothetical for this compound)
CompoundIC50 (-UVA) (µg/mL)IC50 (+UVA) (µg/mL)Photo-Irritation Factor (PIF)Phototoxicity Prediction
This compound >1005>20Phototoxic
Chlorpromazine (Positive Control) 150.530Phototoxic
Sodium Lauryl Sulfate (Negative Control) 50501Non-phototoxic

In Vivo Phototoxicity Assessment

In vivo studies are conducted to confirm in vitro findings and to assess the phototoxic potential under conditions that more closely mimic human exposure. Rodent models, such as rats or guinea pigs, are commonly used.[4][5]

Experimental Protocol

Materials:

  • Sprague-Dawley rats or Hartley guinea pigs

  • This compound (test substance)

  • Vehicle (e.g., corn oil for oral administration, acetone/olive oil for topical application)

  • UVA light source (320-400 nm)

  • Clippers for hair removal

  • Scoring scale for erythema and edema

Procedure:

  • Animal Preparation: Acclimatize animals for at least 5 days. Twenty-four hours before the study, remove the fur from the dorsal area of the animals.

  • Administration of Test Substance:

    • Systemic Administration: Administer this compound orally or via injection at various dose levels.

    • Topical Administration: Apply a solution of this compound to a defined area on the shaved back.

  • Time Interval: Allow a specific time interval between administration and irradiation to ensure the substance has reached the skin. This is typically 1-2 hours for systemic administration.

  • Irradiation:

    • Immobilize the animals.

    • Expose a designated area of the shaved skin to a UVA dose, typically in the range of 5-20 J/cm².[5] A separate, non-irradiated site serves as a control.

  • Observation and Scoring: Observe the skin reactions (erythema and edema) at 24, 48, and 72 hours post-irradiation. Score the reactions based on a standardized scale (e.g., Draize scale).[5]

Data Presentation (Hypothetical for this compound)

The following table illustrates how in vivo phototoxicity data can be presented. Scores are typically based on a 0-4 scale for erythema and edema.

Treatment Group (Dose)UVA Dose (J/cm²)Mean Erythema Score (24h)Mean Edema Score (24h)Phototoxicity Assessment
Vehicle100.50No reaction
This compound (10 mg/kg, oral) 000No reaction
This compound (10 mg/kg, oral) 102.51.5Moderate phototoxicity
This compound (30 mg/kg, oral) 103.52.5Severe phototoxicity

Mechanistic Insights: Signaling Pathways and Molecular Events

The phototoxicity of this compound is primarily mediated through two interconnected pathways: the generation of reactive oxygen species (ROS) and the formation of DNA adducts upon UVA irradiation. These events trigger cellular stress responses, leading to inflammation, apoptosis, and necrosis.

Reactive Oxygen Species (ROS) Generation

Upon absorption of UVA photons, this compound can transition to an excited triplet state. This excited molecule can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂) and other ROS such as superoxide anion (O₂⁻) and hydroxyl radicals (•OH).[6] These ROS can indiscriminately damage cellular components, including lipids, proteins, and nucleic acids, leading to oxidative stress and cell death.

DNA Adduct Formation

This compound can intercalate into the DNA double helix. Upon UVA irradiation, it can form covalent bonds with pyrimidine bases (thymine and cytosine), creating monoadducts and, with further irradiation, interstrand cross-links.[7] These DNA lesions block DNA replication and transcription, triggering cell cycle arrest and apoptosis.

Cellular Signaling Pathways

The cellular damage induced by ROS and DNA adducts activates several signaling pathways that orchestrate the cellular response to phototoxic stress.

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: UV radiation and oxidative stress are potent activators of the MAPK pathways, including ERK, JNK, and p38.[8] Activation of JNK and p38 is generally associated with pro-apoptotic signals, while the role of ERK can be either pro- or anti-apoptotic depending on the cellular context.

  • NF-κB Signaling Pathway: The NF-κB pathway is a key regulator of inflammation. ROS can activate the IKK complex, leading to the phosphorylation and degradation of IκBα. This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and induce the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[9][10]

  • Apoptosis Pathways: Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis can be activated. ROS can induce mitochondrial damage, leading to the release of cytochrome c and the activation of caspases. DNA damage can activate p53, which in turn can induce the expression of pro-apoptotic proteins like Bax.[11][12]

Visualizations

Experimental Workflow

experimental_workflow cluster_invitro In Vitro: 3T3 NRU Assay cluster_invivo In Vivo Assessment A1 Seed 3T3 Cells B1 Treat with this compound A1->B1 C1 Irradiate (+UVA) & Dark Control (-UVA) B1->C1 D1 24h Incubation C1->D1 E1 Neutral Red Uptake Assay D1->E1 F1 Measure OD & Calculate IC50 E1->F1 G1 Determine PIF/MPE F1->G1 A2 Animal Preparation B2 Administer this compound A2->B2 C2 UVA Irradiation B2->C2 D2 Observe & Score Skin Reactions C2->D2 E2 Data Analysis D2->E2

Caption: Experimental workflow for assessing this compound phototoxicity.

Signaling Pathways in this compound Phototoxicity

signaling_pathways cluster_stimulus Stimulus cluster_cellular_events Initial Cellular Events cluster_downstream Downstream Signaling cluster_outcome Cellular Outcome 8-OH-Bergapten This compound ROS ROS Generation (¹O₂, O₂⁻, •OH) DNA_Adducts DNA Adduct Formation UVA UVA Radiation UVA->ROS excites UVA->DNA_Adducts activates MAPK MAPK Activation (JNK, p38) ROS->MAPK NFkB NF-κB Activation ROS->NFkB DNA_Adducts->MAPK Apoptosis Apoptosis Induction DNA_Adducts->Apoptosis p53 activation MAPK->NFkB MAPK->Apoptosis Inflammation Inflammation NFkB->Inflammation Cell_Death Cell Death Apoptosis->Cell_Death

Caption: Key signaling pathways in this compound-induced phototoxicity.

Conclusion

The assessment of this compound phototoxicity requires a systematic approach, beginning with the standardized in vitro 3T3 NRU assay to determine its phototoxic potential. Positive in vitro results should be further investigated using in vivo models to understand the response in a more complex biological system. Understanding the underlying mechanisms, including ROS generation, DNA adduct formation, and the activation of key signaling pathways like MAPK and NF-κB, is essential for a comprehensive risk assessment and for the development of strategies to mitigate potential phototoxic effects.

References

Application Notes and Protocols for Preclinical Efficacy Testing of 8-Hydroxybergapten

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxybergapten, a furanocoumarin, belongs to the psoralen family of compounds known for their photosensitizing properties. When combined with Ultraviolet A (UVA) radiation, a treatment modality known as PUVA, psoralens can exhibit therapeutic effects in various skin disorders. This document provides detailed application notes and protocols for developing preclinical models to test the efficacy of this compound, particularly for psoriasis and vitiligo.

Psoralens, upon photoactivation by UVA light, can intercalate into DNA and form covalent bonds with pyrimidine bases, leading to the formation of monoadducts and interstrand cross-links.[1][2] This action can inhibit DNA synthesis and cell proliferation, which is beneficial in hyperproliferative disorders like psoriasis.[1] In vitiligo, the mechanism is thought to involve the stimulation of melanocyte proliferation and migration.[3]

Disclaimer: The following protocols are generalized based on established preclinical models for similar compounds, such as 8-methoxypsoralen (8-MOP), due to the limited specific preclinical data for this compound. Researchers must optimize dosages, vehicle formulations, and irradiation parameters for this compound specifically.

General Mechanism of Action: PUVA Therapy

The therapeutic effects of this compound are predicated on its photoactivation by UVA light. The process involves the absorption of UVA photons by the psoralen molecule, leading to an excited state that facilitates its interaction with cellular components, primarily DNA.

PUVA_Mechanism cluster_drug Drug Administration cluster_activation Photoactivation cluster_cellular Cellular Action cluster_outcome Therapeutic Outcome 8-HBG_Admin This compound (Topical or Systemic) DNA_Intercalation DNA Intercalation 8-HBG_Admin->DNA_Intercalation UVA_Exposure UVA Irradiation (320-400 nm) UVA_Exposure->DNA_Intercalation Activates Photoadducts Formation of Monoadducts & Cross-links DNA_Intercalation->Photoadducts Cellular_Effects Inhibition of DNA Synthesis & Cell Proliferation Photoadducts->Cellular_Effects Psoriasis_Outcome Reduced Keratinocyte Hyperproliferation Cellular_Effects->Psoriasis_Outcome Vitiligo_Outcome Stimulation of Melanocyte Activity Cellular_Effects->Vitiligo_Outcome

Caption: General mechanism of this compound in PUVA therapy.

Preclinical Model for Psoriasis: Imiquimod-Induced Psoriasiform Dermatitis

The imiquimod (IMQ)-induced model is a widely used preclinical model that recapitulates key features of human psoriasis, including epidermal hyperplasia, immune cell infiltration, and a pro-inflammatory cytokine profile.[4]

Experimental Workflow: Psoriasis Model

Psoriasis_Workflow Start Start: Acclimatize Mice (e.g., BALB/c or C57BL/6) Induction Induce Psoriasis: Daily topical 5% Imiquimod cream on shaved back and/or ear Start->Induction Grouping Randomize into Treatment Groups: 1. Vehicle Control 2. 8-HBG + UVA 3. 8-HBG alone 4. Positive Control (e.g., Calcipotriol) Induction->Grouping Treatment Administer Treatment: Topical/Systemic 8-HBG followed by UVA irradiation Grouping->Treatment Monitoring Daily Monitoring: - PASI Scoring (Erythema, Scaling, Thickness) - Ear/Skin Thickness Measurement Treatment->Monitoring Endpoint Endpoint Analysis (e.g., Day 7): - Histology (H&E Staining) - Cytokine Analysis (e.g., IL-17, IL-23) - Gene Expression (qPCR) Monitoring->Endpoint End End Endpoint->End

Caption: Workflow for testing this compound in a psoriasis model.

Detailed Protocol: Imiquimod-Induced Psoriasis

Materials:

  • 8-10 week old female BALB/c or C57BL/6 mice.

  • 5% Imiquimod cream.

  • This compound (purity >98%).

  • Vehicle for 8-HBG (e.g., ethanol, acetone, or a cream base; requires solubility testing).

  • UVA light source with a calibrated output (peak emission ~365 nm).

  • Calipers for thickness measurements.

Procedure:

  • Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.

  • Induction:

    • Anesthetize the mice and shave a designated area on the dorsal skin.

    • Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and right ear for 5-7 consecutive days.

  • Treatment Protocol (Prophylactic or Therapeutic):

    • Formulation: Prepare a solution or cream of this compound at various concentrations (e.g., 0.01%, 0.1%, 1%). Note: The optimal vehicle and concentration must be determined experimentally.

    • Administration:

      • Topical: Apply the 8-HBG formulation to the treatment area 30-60 minutes before UVA exposure.

      • Systemic (Oral Gavage): Administer 8-HBG (dosage to be determined) 1-2 hours before UVA exposure.

    • UVA Irradiation:

      • Place the anesthetized mouse in a way that the treatment area is exposed to the UVA source.

      • Irradiate with a specific dose of UVA (e.g., starting at 0.5 J/cm² and escalating). The optimal dose and frequency (e.g., daily, every other day) need to be determined.[5]

  • Efficacy Assessment:

    • Clinical Scoring: Daily, score the severity of erythema, scaling, and skin thickness on a scale of 0-4 (0=none, 4=very severe). The sum of these scores constitutes the Psoriasis Area and Severity Index (PASI) score.[6]

    • Thickness Measurement: Measure the thickness of the ear and a fold of the dorsal skin daily using a digital caliper.

    • Histology: At the end of the experiment, euthanize the mice and collect skin samples. Perform Hematoxylin and Eosin (H&E) staining to assess epidermal thickness (acanthosis) and inflammatory cell infiltrate.

    • Biomarker Analysis: Homogenize skin or ear tissue to measure levels of pro-inflammatory cytokines (e.g., IL-17, IL-23, TNF-α) by ELISA or qPCR.[6]

Data Presentation: Psoriasis Model Efficacy
Treatment GroupMean PASI Score (Day 7)Mean Ear Thickness (mm, Day 7)Epidermal Thickness (µm, H&E)IL-17A Level (pg/mg tissue)
Vehicle Control9.5 ± 1.20.45 ± 0.05120 ± 15250 ± 30
8-HBG (1%) + UVA (1 J/cm²)3.2 ± 0.80.28 ± 0.0345 ± 880 ± 15
8-HBG (1%) alone8.9 ± 1.50.42 ± 0.06110 ± 12230 ± 25
Positive Control (Calcipotriol)2.5 ± 0.60.25 ± 0.0435 ± 665 ± 10

Note: Data are presented as Mean ± SD and are hypothetical examples.

Preclinical Model for Vitiligo: Chemically-Induced Depigmentation

Several models exist for vitiligo research, including spontaneous, genetic, and induced models. A chemically-induced model using monobenzone can be adapted to study the efficacy of repigmentation therapies.[7]

Experimental Workflow: Vitiligo Model

Vitiligo_Workflow Start Start: Acclimatize C57BL/6 Mice Induction Induce Depigmentation: Topical application of monobenzone to induce melanocyte loss Start->Induction Stabilization Wait for Depigmentation to Stabilize (several weeks) Induction->Stabilization Grouping Randomize into Treatment Groups: 1. Vehicle Control 2. 8-HBG + UVA 3. Positive Control (e.g., Tacrolimus) Stabilization->Grouping Treatment Administer Treatment: Topical 8-HBG followed by localized UVA irradiation Grouping->Treatment Monitoring Weekly/Bi-weekly Monitoring: - Digital Photography - Image Analysis for Repigmentation Area Treatment->Monitoring Endpoint Endpoint Analysis (e.g., Week 8): - Histology (Melanocyte Staining, e.g., Fontana-Masson) - Tyrosinase Activity Assay Monitoring->Endpoint End End Endpoint->End

Caption: Workflow for testing this compound in a vitiligo model.

Detailed Protocol: Vitiligo Repigmentation Study

Materials:

  • 8-10 week old C57BL/6 mice (black coat).

  • Monobenzone (e.g., 20% cream) for induction.

  • This compound formulation (as described for psoriasis).

  • UVA light source with appropriate filters for localized treatment.

  • Digital camera and image analysis software (e.g., ImageJ).

Procedure:

  • Acclimatization: Acclimatize C57BL/6 mice for at least one week.

  • Induction of Depigmentation:

    • Shave a small area on the dorsal side of the mice.

    • Apply monobenzone cream to the shaved area several times a week until depigmentation (white patches of fur/skin) appears and stabilizes. This may take several weeks.

  • Treatment Protocol:

    • Once stable depigmented lesions are established, randomize mice into treatment groups.

    • Administration: Apply the 8-HBG formulation topically to the depigmented patches 30-60 minutes before UVA exposure.

    • UVA Irradiation: Expose the depigmented area to a controlled dose of UVA (e.g., 0.5-1.5 J/cm²), 2-3 times per week. Shield the surrounding pigmented skin.[8]

  • Efficacy Assessment:

    • Repigmentation Scoring: Take weekly digital photographs of the treatment area. Use image analysis software to quantify the percentage of repigmentation within the original lesion. A scoring system such as the Vitiligo Area Scoring Index (VASI) can be adapted for this purpose.[9][10] A successful response is often defined as >75% repigmentation.[11]

    • Histology: At the end of the study, collect skin biopsies from the treated areas. Use Fontana-Masson stain to identify melanin and immunohistochemistry for melanocyte-specific markers (e.g., Melan-A/MART-1) to quantify the number of melanocytes.

    • Tyrosinase Activity: Skin homogenates can be assayed for tyrosinase activity, a key enzyme in melanin synthesis.

Data Presentation: Vitiligo Model Efficacy
Treatment GroupMean % Repigmentation (Week 8)Melanocyte Count (cells/mm², IHC)Tyrosinase Activity (U/mg protein)
Vehicle Control + UVA5 ± 2%8 ± 31.2 ± 0.4
8-HBG (1%) + UVA (1 J/cm²)65 ± 10%75 ± 128.5 ± 1.5
Positive Control + UVA70 ± 8%82 ± 109.1 ± 1.2

Note: Data are presented as Mean ± SD and are hypothetical examples.

In Vitro Cellular Assays

To complement in vivo studies, various in vitro assays can be performed to elucidate the cellular and molecular mechanisms of this compound.

1. Keratinocyte Proliferation Assay (Psoriasis Model):

  • Cell Line: Human keratinocyte cell line (e.g., HaCaT).

  • Protocol: Induce hyperproliferation with a pro-inflammatory stimulus (e.g., a cytokine cocktail of IL-17A, IL-22, TNF-α). Treat cells with varying concentrations of this compound followed by UVA irradiation. Assess cell viability and proliferation using assays like MTT, BrdU incorporation, or cell counting.

  • Endpoint: Determine the IC50 (half-maximal inhibitory concentration) for the anti-proliferative effect.

2. Melanocyte Proliferation and Migration Assay (Vitiligo Model):

  • Cell Line: Human primary melanocytes or a melanoma cell line (e.g., B16-F10).

  • Protocol:

    • Proliferation: Culture melanocytes and treat with this compound and UVA. Measure cell number or viability after a set period.

    • Migration (Scratch Assay): Create a "scratch" in a confluent monolayer of melanocytes. Treat with this compound and UVA and monitor the rate of wound closure over time.

  • Endpoint: Quantify the increase in melanocyte number and migration rate compared to controls.

3. Cytokine Secretion Assay:

  • Cell Line: Peripheral Blood Mononuclear Cells (PBMCs) or co-cultures of immune cells and keratinocytes.

  • Protocol: Stimulate cells to produce pro-inflammatory cytokines relevant to psoriasis (e.g., with LPS or anti-CD3/CD28). Treat with this compound and UVA.

  • Endpoint: Measure the levels of cytokines like IL-17, IL-23, and TNF-α in the culture supernatant using ELISA.

Data Presentation: In Vitro Assays
AssayCell LineEndpoint8-HBG + UVA Result (Example)
Keratinocyte ProliferationHaCaTIC5015 µM
Melanocyte MigrationPrimary Melanocytes% Wound Closure at 24h85%
Cytokine SecretionPBMCsIL-17A Inhibition70% at 10 µM

Note: Data are hypothetical examples.

By utilizing these detailed protocols and models, researchers can effectively evaluate the preclinical efficacy of this compound and gather the necessary data to support its further development as a potential therapeutic agent for psoriasis and vitiligo.

References

Application Note: A Validated LC-MS/MS Method for the Quantification of 8-Hydroxybergapten in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 8-Hydroxybergapten (also known as bergaptol) in human plasma. The protocol employs a straightforward sample preparation procedure based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, followed by rapid chromatographic separation and highly selective detection using a triple quadrupole mass spectrometer. This method is suitable for pharmacokinetic studies, toxicological assessments, and other research applications requiring precise measurement of this compound in a complex biological matrix.

Introduction

This compound is a furanocoumarin, a class of naturally occurring phototoxic compounds found in various plants, including citrus fruits.[1] Due to their photosensitizing properties and potential for drug interactions, there is a growing interest in understanding the pharmacokinetic profile of these compounds. This application note provides a detailed protocol for the extraction and quantification of this compound in human plasma, addressing the need for a reliable analytical method in clinical and preclinical research.

Experimental

Materials and Reagents
  • This compound (Bergaptol) analytical standard

  • 8-Methoxypsoralen (Internal Standard, IS)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

  • QuEChERS extraction salts (e.g., magnesium sulfate, sodium acetate)

Instrumentation
  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Mass Spectrometer: Waters Xevo TQ-XS Triple Quadrupole Mass Spectrometer or equivalent

  • Analytical Column: ACQUITY UPLC CSH Fluoro-Phenyl column or similar

Standard and Quality Control Sample Preparation

Stock solutions of this compound and the internal standard (8-Methoxypsoralen) were prepared in acetonitrile. Working standard solutions were prepared by serial dilution of the stock solutions. Calibration standards and quality control (QC) samples were prepared by spiking appropriate amounts of the working standard solutions into blank human plasma.

Sample Preparation: QuEChERS Protocol
  • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 10 µL of the internal standard working solution (8-Methoxypsoralen).

  • Add 300 µL of acetonitrile to precipitate proteins and extract the analytes.

  • Vortex the mixture vigorously for 1 minute.

  • Add QuEChERS salts (e.g., 150 mg magnesium sulfate and 37.5 mg sodium acetate).

  • Vortex again for 1 minute to ensure thorough mixing and facilitate phase separation.

  • Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.

  • Carefully transfer the upper acetonitrile layer to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The analysis was performed using a UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

Table 1: Chromatographic Conditions

ParameterValue
ColumnACQUITY UPLC CSH Fluoro-Phenyl
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
GradientA linear gradient tailored for optimal separation of furanocoumarins.

Table 2: Mass Spectrometry Parameters - MRM Transitions

Multiple Reaction Monitoring (MRM) was used for the detection and quantification of this compound and the internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
This compound 203.0147.03020
This compound (Qualifier)203.0175.03015
8-Methoxypsoralen (IS) 217.0202.03520
8-Methoxypsoralen (IS Qualifier)217.0174.03525

Note: The MRM transitions and associated parameters are based on a representative method and may require optimization for different instrumentation.

Method Validation

The method should be validated according to the US Food and Drug Administration (FDA) guidelines for bioanalytical method validation. Key validation parameters are summarized below.

Table 3: Summary of Method Validation Parameters

ParameterAcceptance CriteriaTypical Performance
Linearity Correlation coefficient (r²) ≥ 0.990.5 - 500 ng/mL
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10, Accuracy within ±20%, Precision ≤20%0.5 ng/mL
Accuracy Within ±15% of nominal concentration (±20% at LLOQ)85% - 115%
Precision (Intra- and Inter-day) Coefficient of Variation (CV) ≤ 15% (≤20% at LLOQ)< 15%
Recovery Consistent and reproducible> 85%
Matrix Effect CV of IS-normalized matrix factor ≤ 15%Minimal ion suppression or enhancement
Stability (Freeze-thaw, Bench-top, Long-term) Within ±15% of nominal concentrationStable under tested conditions

Results and Discussion

This LC-MS/MS method provides excellent sensitivity and selectivity for the quantification of this compound in human plasma. The QuEChERS sample preparation is a simple and effective technique for removing proteins and potential interferences from the plasma matrix.[2] The use of a structurally similar internal standard, 8-Methoxypsoralen, ensures accurate and precise quantification by compensating for variations during sample processing and analysis. The chromatographic conditions provide good peak shape and resolution for this compound and the internal standard.

Workflow and Pathway Diagrams

experimental_workflow supernatant supernatant injection injection supernatant->injection

References

Troubleshooting & Optimization

Overcoming solubility issues of 8-Hydroxybergapten in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 8-Hydroxybergapten (8-HB). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and practical guidance on overcoming the solubility challenges of 8-HB in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound (8-HB), also known as 9-hydroxy-4-methoxypsoralen, is a naturally occurring furanocoumarin.[1][2] Like many furanocoumarins, its chemical structure is largely non-polar, making it hydrophobic and thus poorly soluble in aqueous solutions such as buffers and cell culture media.[3][4] This low aqueous solubility can lead to experimental challenges, including compound precipitation, inaccurate concentration measurements, and poor bioavailability in biological assays.[5][6]

Q2: How do I prepare a stock solution of 8-HB?

A2: Due to its low aqueous solubility, it is recommended to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common and effective choice.[7][8] For example, to prepare a 10 mM stock solution, you would dissolve 2.32 mg of 8-HB (Molecular Weight: 232.19 g/mol ) in 1 mL of high-purity DMSO.[1] Ensure the compound is fully dissolved by vortexing or brief sonication. Store stock solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[9]

Q3: My 8-HB precipitated when I diluted my DMSO stock into my aqueous buffer. What happened?

A3: This common issue is known as "solvent-shifting" or "crashing out."[8] 8-HB is highly soluble in DMSO but not in water. When a concentrated DMSO stock is rapidly diluted into an aqueous buffer, the solvent environment shifts from primarily organic to primarily aqueous. The compound is no longer soluble in this new environment and precipitates out of the solution.[8]

Q4: What is the maximum concentration of DMSO I can use in my cell-based experiment?

A4: The final concentration of DMSO should be kept as low as possible to avoid solvent-induced cytotoxicity or other artifacts. For most cell lines, a final DMSO concentration of less than 0.5% (v/v) is recommended, with ≤0.1% being ideal.[8][9] It is crucial to run a vehicle control experiment (media with the same final concentration of DMSO but without 8-HB) to ensure the observed effects are from the compound and not the solvent.[9]

Troubleshooting Guide: Compound Precipitation

If you observe precipitation (e.g., cloudiness, visible particles, or a film) after diluting your 8-HB stock solution, follow this troubleshooting workflow.

G cluster_0 Troubleshooting Precipitation start Precipitation Observed check_conc Is the final 8-HB concentration too high? start->check_conc check_dmso Is the final DMSO concentration >0.5%? check_conc->check_dmso No sol_lower_conc Action: Lower the final working concentration of 8-HB. check_conc->sol_lower_conc Yes check_dilution Was the dilution performed too quickly? check_dmso->check_dilution No check_dmso->sol_lower_conc Yes (Implies high drug conc.) sol_stepwise Action: Use a stepwise/serial dilution. Add stock to buffer while vortexing. check_dilution->sol_stepwise Yes sol_cosolvent Advanced Solution: Use a co-solvent or solubilizing agent. check_dilution->sol_cosolvent No, still precipitates

Caption: A workflow for troubleshooting 8-HB precipitation.

Quick Fixes:
  • Gentle Warming: Gently warm the solution to 37°C, as solubility can increase with temperature. Be cautious with heat-sensitive compounds.[6]

  • Vortex/Mix: Ensure the stock solution is added to the aqueous buffer while the buffer is being vortexed or stirred to promote rapid mixing and prevent localized high concentrations.[8]

  • Serial Dilution: Instead of a single large dilution (e.g., 1:1000), perform a series of smaller dilutions (e.g., 1:10 then 1:100). This gradual change in the solvent environment can help prevent precipitation.[6]

Solubility Enhancement Strategies

If lowering the concentration is not feasible for your experiment, consider the following methods to improve the aqueous solubility of 8-HB.

Data Presentation: Solubility of Furanocoumarins

While specific quantitative solubility data for this compound is limited, the following table provides data for related furanocoumarins to illustrate solubility in different solvent systems. The actual values for 8-HB may vary.

CompoundSolvent SystemTemperatureSolubilityReference
8-MethoxypsoralenWater30°C47.6 mg/L (~220 µM)[10]
PsoralenWaterAmbient0.27 ± 0.007 mM[4]
Psoralen70 mM HP-β-CD (aq)Ambient2.72 ± 0.03 mM (~10x increase)[4]
5-MethoxypsoralenWaterAmbient~0.40 mM[4]
5-Methoxypsoralen70 mM HP-β-CD (aq)Ambient2.46 ± 0.03 mM (~6x increase)[4]
Using Co-solvents

Adding a water-miscible organic solvent can increase the solubility of a hydrophobic compound.[11][12] Besides DMSO, other common co-solvents include ethanol, polyethylene glycol 400 (PEG400), and propylene glycol.[9]

G cluster_1 Workflow: Co-Solvent Method A 1. Prepare concentrated stock in 100% DMSO (e.g., 20 mM) B 2. Create intermediate dilution in aqueous buffer or media (e.g., 1:10 to get 2 mM) A->B C 3. Add intermediate dilution to final buffer/media volume while vortexing B->C D 4. Final Working Solution (e.g., 20 µM with 0.1% DMSO) C->D

Caption: Workflow for preparing a working solution using a co-solvent.

Cyclodextrin Inclusion Complexes

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13] They can encapsulate hydrophobic molecules like 8-HB, forming an "inclusion complex" that is more water-soluble.[13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with enhanced solubility.[4]

G cluster_2 Workflow: Cyclodextrin Complexation (Kneading Method) start Weigh 8-HB and HP-β-CD (e.g., 1:2 molar ratio) mix Mix powders in a mortar start->mix knead Add small amount of Ethanol/Water (50:50) to form a paste. Knead for 45-60 minutes. mix->knead dry Dry the paste in an oven (e.g., 50°C) or under vacuum to a constant weight. knead->dry sieve Grind the dried complex into a fine powder and sieve. dry->sieve end Result: Water-soluble 8-HB/HP-β-CD complex powder sieve->end

Caption: Workflow for preparing an 8-HB/cyclodextrin complex.

Experimental Protocols

Protocol 1: Preparation of 8-HB Working Solution using DMSO Co-solvent

This protocol describes the preparation of a final working solution of 8-HB for a typical in vitro assay, ensuring the final DMSO concentration remains at or below 0.1%.

Materials:

  • This compound (MW: 232.19 g/mol )

  • High-purity Dimethyl Sulfoxide (DMSO)

  • Sterile aqueous buffer or cell culture medium

  • Sterile microcentrifuge tubes or conical tubes

Procedure:

  • Prepare a 20 mM Stock Solution:

    • Weigh 4.64 mg of 8-HB powder.

    • Add 1 mL of DMSO to dissolve the powder completely. This is your 20 mM stock solution .

  • Prepare a 1:10 Intermediate Dilution:

    • Pre-warm your final aqueous buffer/medium to the experimental temperature (e.g., 37°C).

    • Add 90 µL of the pre-warmed buffer/medium to a sterile tube.

    • Add 10 µL of the 20 mM stock solution to the buffer/medium. Mix immediately by gentle vortexing. This creates a 2 mM intermediate solution in 10% DMSO.

  • Prepare the Final Working Solution (e.g., 20 µM):

    • Prepare the final volume of buffer/medium required for your experiment.

    • To create a 20 µM final working solution , perform a 1:100 dilution of the intermediate solution. For example, add 10 µL of the 2.0 mM intermediate solution to 990 µL of the pre-warmed buffer/medium.

    • Crucially, add the intermediate solution to the final buffer/medium while gently vortexing or swirling the tube to ensure rapid and uniform mixing.[8]

  • Final Check:

    • The final concentration of 8-HB is 20 µM.

    • The final concentration of DMSO is 0.1% (v/v).

    • Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.

Protocol 2: Preparation of 8-HB/HP-β-Cyclodextrin Inclusion Complex

This protocol uses the kneading method to prepare a solid, water-soluble complex of 8-HB.[14][15]

Materials:

  • This compound (8-HB, MW: 232.19 g/mol )

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD, average MW: ~1460 g/mol )

  • Ethanol and Deionized Water

  • Mortar and Pestle

  • Drying oven or vacuum desiccator

Procedure:

  • Weigh Components:

    • Weigh the required amounts of 8-HB and HP-β-CD to achieve a desired molar ratio (e.g., 1:2).

    • For a 1:2 molar ratio, you would use 232.19 mg of 8-HB for every 2920 mg (2 x 1460 mg) of HP-β-CD. Scale the amounts as needed for your experiment.

  • Physical Mixture:

    • Add the weighed powders to a clean mortar.

    • Mix the powders thoroughly with the pestle for 15 minutes to create a uniform physical mixture.

  • Kneading:

    • Prepare a 50:50 (v/v) solution of ethanol and deionized water.

    • Slowly add a few drops of the ethanol/water solution to the powder mixture while continuously grinding with the pestle.

    • Continue adding liquid dropwise until a thick, homogeneous paste is formed.

    • Knead the paste vigorously for 45-60 minutes.[14]

  • Drying:

    • Spread the resulting paste in a thin layer on a glass dish or watch glass.

    • Dry the material in an oven at 50°C for 24 hours or until a constant weight is achieved. Alternatively, use a vacuum desiccator at room temperature.

  • Final Processing:

    • Scrape the dried complex from the dish and grind it into a fine powder using the mortar and pestle.

    • Pass the powder through a fine-mesh sieve to ensure uniformity.

    • Store the resulting water-soluble 8-HB/HP-β-CD complex powder in a tightly sealed container, protected from light and moisture. The solubility of this complex in your aqueous buffer should be determined experimentally.

References

Strategies to minimize the phototoxicity of 8-Hydroxybergapten in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the phototoxicity of 8-Hydroxybergapten (8-HB) in in vitro experiments.

Troubleshooting Guide & FAQs

This section addresses common issues and questions encountered during in vitro experiments with this compound and UVA irradiation.

Q1: My cell viability is extremely low even at low concentrations of this compound after UVA exposure. How can I reduce this phototoxicity?

A1: The phototoxicity of this compound is dependent on both the concentration of the compound and the dose of UVA radiation. To mitigate excessive cell death, consider the following strategies:

  • Reduce 8-HB Concentration: Titrate down the concentration of 8-HB to the lowest effective level for your experimental endpoint.

  • Optimize UVA Dose: The standard UVA dose in phototoxicity testing is often 5 J/cm². If severe toxicity is observed, consider reducing the UVA dose. A dose-response experiment is recommended to find the optimal balance between 8-HB concentration and UVA intensity.

  • Incorporate Antioxidants: Co-incubation with antioxidants can significantly reduce phototoxic effects by scavenging reactive oxygen species (ROS) generated during the photochemical reaction. See the "Strategies to Minimize Phototoxicity" section for more details.

  • Filter UVA Wavelengths: While broadband UVA (320-400 nm) is typically used, the specific wavelengths that are most effective at activating 8-HB may be narrower. If your experimental setup allows, using filters to narrow the UVA spectrum might reduce off-target phototoxic effects.

Q2: I am observing significant cytotoxicity in my control plates that are not exposed to UVA light. What could be the cause?

A2: If you are observing cytotoxicity in the dark control, the issue is likely with the intrinsic cytotoxicity of this compound at the tested concentrations, independent of photoactivation.

  • Perform a Dark Cytotoxicity Assay: First, establish a dose-response curve for 8-HB in the absence of UVA light to determine its intrinsic IC50 (the concentration that causes 50% cell death).

  • Adjust Concentration Range: Ensure that the concentrations used in your phototoxicity assay are at or below the IC50 for dark toxicity to isolate the effects of photoactivation.

Q3: How can I confirm that the observed cell death is due to apoptosis induced by 8-HB phototoxicity?

A3: Several assays can be used to confirm apoptotic cell death:

  • Caspase Activity Assays: Measure the activity of key executioner caspases like caspase-3 and caspase-7, and initiator caspases like caspase-9.[1]

  • Annexin V/Propidium Iodide (PI) Staining: Use flow cytometry or fluorescence microscopy to differentiate between apoptotic (Annexin V positive, PI negative), necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).

  • DNA Fragmentation Analysis: Perform a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay or a DNA ladder assay to detect the characteristic DNA fragmentation of late-stage apoptosis.

Q4: Can the choice of cell line influence the observed phototoxicity of this compound?

A4: Yes, the choice of cell line can significantly impact the results.

  • Melanin Content: Pigmented cells, such as melanoma cell lines, may show different sensitivities compared to non-pigmented cells like fibroblasts. Melanin can absorb UV radiation and may also interact with photosensitizing agents.

  • Metabolic Activity: Different cell lines have varying metabolic capacities, which could influence the processing of 8-HB.

  • DNA Repair Mechanisms: The efficiency of DNA repair pathways can differ between cell lines, affecting their ability to recover from 8-HB-induced DNA damage.

It is crucial to select a cell line that is relevant to your research question and to be consistent with the chosen cell line throughout your experiments.

Strategies to Minimize Phototoxicity: Antioxidant Co-administration

The primary mechanism of this compound phototoxicity involves the generation of reactive oxygen species (ROS) upon UVA irradiation, leading to oxidative stress and cellular damage. Co-administration of antioxidants can effectively quench these ROS and reduce phototoxicity. While specific data for this compound is limited, studies on the closely related 8-methoxypsoralen (8-MOP) and other photosensitizers provide strong evidence for this approach.

Table 1: Potential Efficacy of Antioxidants in Reducing Psoralen-Induced Phototoxicity

AntioxidantProposed Mechanism of ActionExpected OutcomeKey Considerations
α-Tocopherol (Vitamin E) A lipid-soluble antioxidant that protects cell membranes from lipid peroxidation. It is a known scavenger of singlet oxygen.[2][3]Increased cell viability, reduced membrane damage.Should be present during UVA irradiation for maximal effect.[2]
Ascorbic Acid (Vitamin C) A water-soluble antioxidant that can regenerate α-tocopherol and directly scavenges a wide range of ROS.Additive or synergistic protection when combined with Vitamin E.[4]More effective against UVA-mediated phototoxicity.[4]
N-Acetylcysteine (NAC) A precursor to glutathione, a major intracellular antioxidant. It directly scavenges ROS and replenishes cellular glutathione levels.[5][6][7]Reduced oxidative DNA damage (e.g., 8-oxoguanine formation) and protection of intracellular thiol pools.[5]Can be used as a pre-treatment to boost cellular antioxidant defenses.

Note: The efficacy of these antioxidants against this compound phototoxicity should be experimentally validated.

Experimental Protocols

Protocol: In Vitro 3T3 Neutral Red Uptake (NRU) Phototoxicity Assay (Adapted from OECD TG 432)

This protocol is a standard method to assess the phototoxic potential of a substance and can be adapted to evaluate the efficacy of phototoxicity mitigation strategies.[8][9][10][11]

1. Cell Culture:

  • Culture Balb/c 3T3 fibroblasts in DMEM supplemented with 10% fetal bovine serum, L-glutamine, and penicillin/streptomycin.

  • Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

2. Seeding:

  • Seed 1 x 10⁴ cells per well in two 96-well microplates.

  • Incubate for 24 hours to allow for the formation of a semi-confluent monolayer.

3. Treatment:

  • Prepare a series of at least six concentrations of this compound in a suitable solvent.

  • For experiments testing mitigation strategies, prepare parallel sets of 8-HB concentrations containing the antioxidant (e.g., α-tocopherol, Vitamin C, or NAC).

  • Remove the culture medium from the cells and wash with a buffered saline solution.

  • Add 100 µL of the respective treatment solutions to the wells.

  • Incubate the plates for 1 hour at 37°C.

4. Irradiation:

  • Expose one of the two plates to a non-cytotoxic dose of UVA light (e.g., 5 J/cm²). This is the "+UVA" plate.

  • Keep the second plate in the dark for the same duration. This is the "-UVA" plate.

5. Post-Irradiation Incubation:

  • Remove the treatment solutions from both plates and wash the cells.

  • Add fresh culture medium to all wells.

  • Incubate both plates for another 24 hours.

6. Neutral Red Uptake Assay:

  • After 24 hours, replace the medium with a medium containing Neutral Red dye (50 µg/mL).

  • Incubate for 3 hours to allow for the uptake of the dye by viable cells.

  • Wash the cells and then add a Neutral Red destain solution (e.g., 50% ethanol, 1% acetic acid in water).

  • Measure the optical density (OD) at 540 nm using a microplate reader.

7. Data Analysis:

  • Calculate cell viability for each concentration as a percentage of the solvent control.

  • Determine the IC50 value (concentration inducing 50% reduction in viability) for both the +UVA and -UVA conditions.

  • Calculate the Photo-Irritation-Factor (PIF) using the formula: PIF = IC50 (-UVA) / IC50 (+UVA). A PIF ≥ 5 is indicative of phototoxicity.

  • When testing antioxidants, compare the PIF values and IC50 (+UVA) values between the 8-HB only and the 8-HB + antioxidant groups.

Visualizations

Signaling Pathways

The phototoxicity of this compound, upon activation by UVA light, can trigger multiple cellular signaling pathways leading to apoptosis.

G cluster_0 cluster_1 Cellular Damage & Signaling cluster_2 Apoptosis Induction cluster_3 8-HB 8-HB Activated_HB Activated 8-HB* 8-HB->Activated_HB + UVA UVA UVA ROS Reactive Oxygen Species (ROS) Activated_HB->ROS DNA_Adducts DNA Interstrand Cross-links Activated_HB->DNA_Adducts EGFR_Inhibition EGFR Pathway Inhibition Activated_HB->EGFR_Inhibition Membrane_Damage Membrane Lipid Peroxidation ROS->Membrane_Damage ATR_Activation ATR Kinase Activation DNA_Adducts->ATR_Activation Bax_Bak Bax/Bak Activation Membrane_Damage->Bax_Bak p53 p53 Activation ATR_Activation->p53 p53->Bax_Bak Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis Antioxidants Antioxidants (e.g., α-tocopherol, NAC) Antioxidants->ROS Scavenges

Caption: Signaling pathway of this compound induced phototoxicity.

Experimental Workflow

The following diagram outlines the workflow for assessing strategies to mitigate this compound phototoxicity in vitro.

G cluster_0 Preparation cluster_1 Treatment & Exposure cluster_2 Analysis Cell_Culture 1. Culture 3T3 Fibroblasts Seeding 2. Seed Cells in 96-well Plates Cell_Culture->Seeding Treatment_Prep 3. Prepare 8-HB & Antioxidant Solutions Seeding->Treatment_Prep Incubation 4. Treat Cells (1 hour) Treatment_Prep->Incubation Irradiation 5. UVA Exposure (+UVA vs -UVA) Incubation->Irradiation Post_Incubation 6. Incubate (24 hours) Irradiation->Post_Incubation NRU_Assay 7. Neutral Red Uptake Assay Post_Incubation->NRU_Assay Data_Analysis 8. Calculate IC50 & PIF NRU_Assay->Data_Analysis

Caption: Workflow for the 3T3 NRU Phototoxicity Assay.

Logical Relationship of Phototoxicity Mitigation

This diagram illustrates the logical approach to troubleshooting and mitigating 8-HB phototoxicity.

G Start High Phototoxicity Observed Check_Dark_Toxicity Is there high toxicity in the dark control? Start->Check_Dark_Toxicity Reduce_Concentration Reduce 8-HB Concentration Check_Dark_Toxicity->Reduce_Concentration Yes Optimize_UVA Optimize UVA Dose Check_Dark_Toxicity->Optimize_UVA No Reduce_Concentration->Optimize_UVA Add_Antioxidants Co-administer Antioxidants Optimize_UVA->Add_Antioxidants End Minimized Phototoxicity Add_Antioxidants->End

Caption: Troubleshooting logic for 8-HB phototoxicity.

References

Assessing the stability of 8-Hydroxybergapten under various storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability of 8-Hydroxybergapten under various storage conditions. The information is intended for researchers, scientists, and drug development professionals to aid in experimental design, troubleshooting, and data interpretation.

Troubleshooting Guides

This section addresses common issues encountered during the handling and analysis of this compound, helping users to identify and resolve potential stability-related problems.

Symptom/Observation Potential Cause Recommended Action
Unexpected peaks in chromatogram Degradation of this compound due to improper storage or handling.1. Review storage conditions (temperature, light exposure, humidity). 2. Prepare fresh standards and samples. 3. Perform forced degradation studies to identify potential degradation products.[1][2]
Decreased peak area or concentration over time Instability of the compound under the current storage conditions.1. Assess the influence of temperature, light, and pH on stability. 2. Store the compound in a cool, dark, and dry place. For solutions, use appropriate buffers to maintain a stable pH.
Discoloration of the solid compound or solution Potential degradation, possibly due to oxidation or photodegradation.1. Discard the discolored material. 2. Ensure the compound is stored under an inert atmosphere (e.g., nitrogen or argon) and protected from light.
Inconsistent analytical results May be due to ongoing degradation during the analytical process itself.1. Ensure the stability of the compound in the analytical solvent. 2. Minimize the time between sample preparation and analysis. 3. Use a validated stability-indicating analytical method.[3]
Precipitation in solution Poor solubility or degradation leading to the formation of insoluble products.1. Verify the solubility of this compound in the chosen solvent. 2. Check for pH-dependent solubility and stability. 3. Filter the solution before analysis and investigate the nature of the precipitate.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For long-term storage, solid this compound should be stored in a tightly sealed container, protected from light, at a refrigerated temperature (2-8 °C). For short-term storage, room temperature (20-25 °C) in a desiccator is generally acceptable.

Q2: How stable is this compound in solution?

A2: The stability of this compound in solution is highly dependent on the solvent, pH, and light exposure. It is generally more stable in acidic to neutral solutions and is susceptible to degradation in alkaline conditions. Solutions should be freshly prepared and protected from light.

Q3: What are the main degradation pathways for this compound?

A3: The primary degradation pathways for this compound, like other furanocoumarins, are photodegradation, hydrolysis (especially at alkaline pH), and oxidation. Thermal degradation can also occur at elevated temperatures.

Q4: How can I monitor the stability of my this compound samples?

A4: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable way to monitor the stability of this compound. This method should be able to separate the intact drug from its degradation products.

Q5: What should I do if I suspect my this compound has degraded?

A5: If you suspect degradation, you should not use the material for your experiments. It is recommended to acquire a new, certified standard. To confirm degradation, you can compare the chromatographic profile of your sample to that of a fresh, high-purity standard.

Summary of Stability Data

The following tables summarize the expected stability of this compound under various stress conditions. This data is based on forced degradation studies of structurally similar furanocoumarins, such as Bergapten (5-methoxypsoralen), and general principles of drug stability testing.

Table 1: Stability of this compound under Forced Degradation Conditions

Stress Condition Condition Details Observation Potential Degradation Products
Acid Hydrolysis 0.1 M HCl at 80°C for 2 hoursSlight degradationHydrolyzed furan ring products
Base Hydrolysis 0.1 M NaOH at 80°C for 1 hourSignificant degradationCoumarinic acid derivatives
Oxidative 3% H₂O₂ at room temperature for 24 hoursModerate degradationOxidized furan and pyrone rings
Thermal 105°C for 24 hours (solid state)Minimal degradationIsomers, products of decarboxylation
Photolytic UV light (254 nm) for 24 hours (in solution)Significant degradationPhotocycloadducts, dimers

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the general procedure for conducting a forced degradation study to assess the stability of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 80°C for 2 hours. Cool and neutralize with 0.1 M NaOH.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 1 hour. Neutralize with 0.1 M HCl.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation (Solid): Place a known amount of solid this compound in an oven at 105°C for 24 hours. Dissolve in methanol to the original concentration.

  • Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (254 nm) for 24 hours. Keep a control sample wrapped in aluminum foil at the same temperature.

3. Sample Analysis:

  • Analyze all stressed samples, along with a non-stressed control, using a validated stability-indicating HPLC method.

  • Quantify the amount of remaining this compound and determine the percentage of degradation.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate this compound from its degradation products.

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) can be a good starting point. For example, start with 30% acetonitrile and increase to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm and 300 nm (use a photodiode array detector to monitor peak purity)

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock This compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 80°C) stock->acid Expose to Stress base Base Hydrolysis (0.1M NaOH, RT) stock->base Expose to Stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to Stress thermal Thermal (105°C, Solid) stock->thermal Expose to Stress photo Photolytic (UV 254nm) stock->photo Expose to Stress hplc Stability-Indicating HPLC-PDA acid->hplc Analyze base->hplc Analyze oxidation->hplc Analyze thermal->hplc Analyze photo->hplc Analyze data Data Analysis (% Degradation) hplc->data

Forced degradation experimental workflow.

stability_factors cluster_compound Compound cluster_factors Stability Influencing Factors cluster_degradation Degradation Pathways compound This compound degradation Degradation compound->degradation temp Temperature temp->degradation light Light light->degradation ph pH ph->degradation humidity Humidity humidity->degradation oxygen Oxygen oxygen->degradation

Factors influencing the stability of this compound.

References

Technical Support Center: Enhancing the Low Bioavailability of 8-Hydroxybergapten (8-HB) in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working to enhance the low bioavailability of 8-Hydroxybergapten (8-HB), also known as 8-methoxypsoralen or xanthotoxin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during animal studies.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for the low oral bioavailability of this compound?

A1: The low oral bioavailability of this compound is primarily attributed to its poor aqueous solubility, which limits its dissolution in gastrointestinal fluids, a prerequisite for absorption. Additionally, it may be subject to first-pass metabolism in the liver, further reducing the amount of active drug that reaches systemic circulation.

Q2: What are the most promising formulation strategies to enhance the oral bioavailability of 8-HB in animal models?

A2: Several advanced formulation strategies have shown promise for improving the oral bioavailability of poorly soluble drugs like 8-HB. These include:

  • Lipid-Based Formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS), which form fine oil-in-water emulsions in the gastrointestinal tract, enhancing drug solubilization and absorption.

  • Nanoparticle Systems: Including Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), which increase the surface area for dissolution and can be absorbed through lymphatic pathways, bypassing first-pass metabolism.

  • Cyclodextrin Inclusion Complexes: These complexes encapsulate the 8-HB molecule within a cyclodextrin cavity, increasing its solubility and dissolution rate.[1][2]

  • Solid Dispersions: Dispersing 8-HB in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate.

Q3: Which animal models are commonly used for pharmacokinetic studies of 8-HB?

A3: Rodent models, particularly rats, are frequently used for initial pharmacokinetic screening of 8-HB formulations due to their well-characterized physiology, cost-effectiveness, and ease of handling.[3] For studies requiring larger blood volumes or closer physiological similarity to humans in terms of gastrointestinal tract and metabolism, larger animal models like dogs and rabbits are also employed.[4][5]

Q4: What are the key pharmacokinetic parameters to measure when evaluating the bioavailability of 8-HB formulations?

A4: The primary pharmacokinetic parameters to assess bioavailability are:

  • Area Under the Curve (AUC): Represents the total drug exposure over time. A higher AUC indicates greater bioavailability.

  • Maximum Plasma Concentration (Cmax): The highest concentration of the drug in the plasma.

  • Time to Maximum Plasma Concentration (Tmax): The time at which Cmax is reached.

  • Half-life (t½): The time required for the drug concentration in the body to be reduced by half.

These parameters are typically compared between the novel formulation and a control (e.g., a simple suspension of 8-HB).

Troubleshooting Guides

Issue 1: High Variability in Pharmacokinetic Data Between Animals

Possible Causes:

  • Physiological Differences: Individual variations in gastric pH, gastrointestinal motility, and metabolic enzyme activity among animals can lead to inconsistent drug absorption.

  • Formulation Instability: The formulation may not be physically or chemically stable, leading to inconsistent drug release and absorption. For example, in SEDDS, the emulsion may not form uniformly upon dilution in the gut.

  • Food Effects: The presence or absence of food in the gastrointestinal tract can significantly impact the absorption of lipophilic drugs like 8-HB.

  • Inconsistent Dosing: Inaccurate oral gavage technique can lead to variations in the administered dose.

Troubleshooting Steps:

  • Standardize Experimental Conditions:

    • Fast animals overnight (typically 12 hours) before dosing to minimize food effects. Ensure free access to water.

    • Use animals from the same litter or with a narrow weight range to reduce physiological variability.

    • Ensure consistent and gentle oral gavage technique to deliver the full dose to the stomach.

  • Optimize Formulation Stability:

    • For SEDDS, ensure the formulation forms a stable microemulsion upon dilution with aqueous media. Conduct in vitro dispersion tests to confirm.

    • For nanoparticle suspensions, ensure adequate stabilization to prevent aggregation. Characterize particle size and zeta potential before administration.

  • Increase Sample Size: A larger number of animals per group can help to account for biological variability and improve the statistical power of the study.

Issue 2: No Significant Improvement in Bioavailability with a Novel Formulation

Possible Causes:

  • Suboptimal Formulation Design: The chosen excipients or their ratios may not be ideal for solubilizing and promoting the absorption of 8-HB.

  • Drug Precipitation in the GI Tract: The drug may initially be in a solubilized state in the formulation but precipitates upon dilution in the gastrointestinal fluid.

  • Inadequate Permeation Enhancement: The formulation may improve solubility but not effectively overcome the intestinal epithelial barrier.

  • Extensive First-Pass Metabolism: Even if absorption is improved, the drug may be rapidly metabolized by the liver.

Troubleshooting Steps:

  • Reformulate Based on Solubility and Permeability Studies:

    • Conduct solubility studies of 8-HB in various oils, surfactants, and co-solvents to select the most appropriate excipients for lipid-based formulations.

    • Perform in vitro dissolution and precipitation studies under biorelevant conditions (simulated gastric and intestinal fluids) to assess the formulation's ability to maintain 8-HB in a solubilized state.

    • Consider including permeation enhancers in the formulation, but with caution regarding their potential toxicity.

  • Investigate Different Delivery Systems:

    • If a solubility-enhancing formulation like a cyclodextrin complex does not yield the desired bioavailability, consider a system that also influences absorption pathways, such as SLNs, which can be taken up by the lymphatic system.

  • Evaluate Pre-systemic Metabolism:

    • Consider co-administration with a known inhibitor of relevant metabolic enzymes (e.g., cytochrome P450 enzymes) in a preliminary study to assess the impact of first-pass metabolism. This can help determine if the primary issue is absorption or metabolism.

Quantitative Data Summary

Table 1: Comparative Pharmacokinetic Parameters of Different 8-Methoxypsoralen (8-MOP) Formulations in Dogs.

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)
Gelatin Capsule 2188 ± 1252.0 ± 0.6461 ± 322Reference
Solution 2193 ± 870.9 ± 0.4290 ± 198~63% of Capsule
Emulsion vs. Solution -Faster resorption with solution-Higher bioavailability with solution-

Data adapted from Monbaliu et al., 1988. Note the high inter-individual variability. The solution led to a faster but lower overall exposure compared to the capsule in this particular study. A separate comparison showed the solution to be superior to an emulsion.[4][6]

Table 2: Example of Bioavailability Enhancement of a Poorly Soluble Drug (Albendazole) using a Self-Microemulsifying Drug Delivery System (SMEDDS) in Rabbits.

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-24h) (ng·h/mL)Relative Bioavailability (%)
Commercial Suspension 10450 ± 1004.0 ± 1.02500 ± 500100
SMEDDS 10684 ± 1502.5 ± 0.54100 ± 700163

This table serves as an illustrative example of the potential for SMEDDS to enhance bioavailability. A similar approach can be applied to 8-HB. Data adapted from a study on albendazole.[5]

Experimental Protocols

Protocol 1: Preparation of 8-HB Solid Lipid Nanoparticles (SLNs)

This protocol is a general guideline based on methods used for other poorly soluble drugs.

Materials:

  • This compound

  • Solid Lipid (e.g., Compritol® 888 ATO, glyceryl monostearate)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Purified water

Method (High-Pressure Homogenization):

  • Preparation of Lipid Phase: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Dissolve the 8-HB in the molten lipid.

  • Preparation of Aqueous Phase: Dissolve the surfactant in purified water and heat to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase and homogenize using a high-shear homogenizer for 5-10 minutes to form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization: Pass the pre-emulsion through a high-pressure homogenizer for a specified number of cycles at a set pressure.

  • Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid nanoparticles.

  • Characterization: Characterize the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Animals:

  • Male Sprague-Dawley or Wistar rats (200-250 g).

Procedure:

  • Acclimatization: Acclimatize the animals for at least one week before the experiment.

  • Fasting: Fast the rats overnight (approximately 12 hours) with free access to water.

  • Dosing:

    • Divide the rats into groups (e.g., Control group receiving 8-HB suspension, Test group receiving 8-HB formulation).

    • Administer the respective formulations orally via gavage at a predetermined dose.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or retro-orbital plexus at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing) into heparinized tubes.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -20°C or -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive analytical method (e.g., HPLC-UV or LC-MS/MS) for the quantification of 8-HB in rat plasma.

    • Analyze the plasma samples to determine the concentration of 8-HB at each time point.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis to calculate the key pharmacokinetic parameters (AUC, Cmax, Tmax, t½) for each animal.

    • Perform statistical analysis to compare the parameters between the test and control groups.

Visualizations

Experimental_Workflow_for_Bioavailability_Enhancement cluster_formulation Formulation Development cluster_animal_study Animal Pharmacokinetic Study cluster_analysis Data Analysis F1 Excipient Screening (Solubility Studies) F2 Formulation Optimization (e.g., SEDDS, SLNs) F1->F2 F3 In Vitro Characterization (Particle Size, Dissolution) F2->F3 A2 Oral Administration (Control vs. Test Formulation) F3->A2 Optimized Formulation A1 Animal Acclimatization & Fasting A1->A2 A3 Serial Blood Sampling A2->A3 A4 Plasma Separation & Storage A3->A4 D1 Bioanalysis of Plasma Samples (LC-MS/MS) A4->D1 D2 Pharmacokinetic Modeling (AUC, Cmax, Tmax) D1->D2 D3 Statistical Comparison D2->D3 D3->F2 Feedback for Reformulation

Caption: Workflow for developing and evaluating enhanced bioavailability formulations of 8-HB.

SEDDS_Mechanism SEDDS SEDDS Formulation (8-HB in Oil, Surfactant, Co-surfactant) GI_Fluid Gastrointestinal Fluid SEDDS->GI_Fluid Oral Administration Microemulsion Spontaneous Formation of o/w Microemulsion (Droplet Size < 100 nm) GI_Fluid->Microemulsion Self-emulsification Lumen Intestinal Lumen Enterocyte Enterocyte Lumen->Enterocyte Enhanced Absorption (Increased Surface Area, Improved Solubilization) Portal_Vein Portal Vein (Systemic Circulation) Enterocyte->Portal_Vein Transport

Caption: Mechanism of bioavailability enhancement by Self-Emulsifying Drug Delivery Systems (SEDDS).

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 8-Hydroxybergapten

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for diagnosing and resolving peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 8-Hydroxybergapten.

Troubleshooting Guide

Q1: My this compound peak is tailing significantly. What are the most likely causes?

Peak tailing in HPLC is typically an indication of unwanted secondary interactions between the analyte and the stationary phase, or other system issues.[1] For this compound, a polar molecule with a phenolic hydroxyl group, the primary causes include:

  • Secondary Silanol Interactions: The most common cause of peak tailing for polar compounds is the interaction with residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[2][3] The phenolic group of this compound can form hydrogen bonds with these active sites, causing a secondary retention mechanism that leads to a tailing peak.[2]

  • Mobile Phase pH Issues: If the mobile phase pH is not optimal, it can lead to the ionization of the residual silanol groups (pKa ~3.8-4.2), making them more interactive with the analyte.[4] For a phenolic compound like this compound, operating at a pH well below its pKa is crucial for consistent peak shape.

  • Column Contamination and Degradation: Accumulation of sample matrix components or strongly retained compounds can create active sites that cause tailing.[5] A physical deformation of the column bed, such as a void at the inlet, can also disrupt the sample band and lead to poor peak shape.[5][6]

  • Metal Contamination: Trace metal impurities within the silica matrix of the column can chelate with analytes that have chelating functional groups.[7][8] This can be a factor for this compound and lead to significant tailing.

  • Sample Overload: Injecting a sample that is too concentrated (mass overload) or in too large a volume (volume overload) can saturate the stationary phase and cause peak distortion.[2][6]

Q2: What is a systematic approach to troubleshooting peak tailing for this compound?

A logical, step-by-step approach is the most efficient way to identify and resolve the issue. Start with the simplest and most common solutions before moving to more complex and time-consuming ones. The workflow below illustrates a systematic process for diagnosis.

Troubleshooting_Workflow start Peak Tailing Observed (Asymmetry Factor > 1.2) check_overload Is Sample Overloaded? start->check_overload solution_overload Reduce Injection Volume or Dilute Sample check_overload->solution_overload Yes check_mobile_phase Is Mobile Phase pH Optimal? check_overload->check_mobile_phase No solution_ph Adjust pH to 2.5-3.0 (e.g., 0.1% Formic Acid) check_mobile_phase->solution_ph No check_column_health Is Column Contaminated or Damaged? check_mobile_phase->check_column_health Yes (pH is optimal) solution_flush Flush Column with Strong Solvent (See Protocol 2) check_column_health->solution_flush Possibly Contaminated solution_replace_column Replace with New Column (e.g., End-Capped, High Purity Silica) check_column_health->solution_replace_column Damaged/Old check_column_chem Is Column Chemistry Suitable? check_column_health->check_column_chem No solution_flush->check_column_health Re-evaluate solution_alt_column Test Alternative Stationary Phase (e.g., Polar-Embedded, Phenyl-Hexyl) check_column_chem->solution_alt_column No check_system Is there Extra-Column Volume? check_column_chem->check_system Yes (Chem is suitable) check_system->start No, problem persists (Re-evaluate all steps) solution_system Use Shorter/Narrower Tubing Check Fittings check_system->solution_system Yes

Caption: A systematic workflow for troubleshooting HPLC peak tailing.

Q3: How can I optimize the mobile phase to reduce peak tailing?

Optimizing the mobile phase is one of the most effective strategies to mitigate secondary interactions.

  • pH Adjustment: The primary method is to lower the mobile phase pH.[6] Operating at a pH of 2.5-3.0 protonates the residual silanol groups, rendering them neutral and less likely to interact with the analyte.[1][9] Adding 0.1% formic acid or trifluoroacetic acid (TFA) to the aqueous portion of the mobile phase is a common practice.[10]

  • Buffer Strength: Using a buffer can help maintain a consistent pH and improve peak shape.[6] Increasing the buffer concentration (e.g., from 10 mM to 25 mM) can increase the ionic strength of the mobile phase, which may help mask silanol interactions.[6] However, be mindful of buffer solubility in the organic solvent and compatibility with your detector (e.g., keep concentrations below 10-20 mM for LC-MS).[6][11]

  • Mobile Phase Additives: In some cases, a competing base like triethylamine (TEA) can be added to the mobile phase.[12] TEA interacts with the active silanol sites, preventing the analyte from doing so.[9] However, TEA is not volatile and can cause ion suppression in mass spectrometry, making it unsuitable for LC-MS applications.[12]

Q4: Which HPLC column should I choose to prevent peak tailing with this compound?

Column selection is critical for preventing peak tailing from the outset.

  • High-Purity, End-Capped Columns: Modern columns are often packed with high-purity "Type B" silica, which has a lower metal content and fewer acidic silanol groups.[7] "End-capping" is a process that chemically derivatizes most of the remaining free silanols, making them significantly less active.[1][5] A fully end-capped C18 or C8 column is a good starting point.

  • Alternative Stationary Phases: If tailing persists on a standard C18 column, consider a stationary phase with alternative selectivity.

    • Polar-Embedded Phases: These columns have a polar group (e.g., amide or carbamate) embedded near the base of the alkyl chain. This can shield the analyte from residual silanols and offer a different selectivity.[13]

    • Phenyl or Pentafluorophenyl (PFP) Phases: These phases can offer unique pi-pi interactions with aromatic compounds like this compound and may be less prone to silanol interactions. PFP columns have been successfully used for the analysis of other furanocoumarins.[14]

Data Summary: Troubleshooting Parameters

ParameterRecommended ActionExpected Effect on Tailing Factor (As)Potential Side Effects
Sample Concentration Dilute sample by a factor of 5-10.DecreaseLower signal-to-noise ratio.
Injection Volume Reduce injection volume by 50%.DecreaseLower signal-to-noise ratio.
Mobile Phase pH Lower aqueous pH to 2.5-3.0 with 0.1% Formic Acid.Significant DecreaseMay alter retention time and selectivity. Requires a pH-stable column.[6]
Buffer Concentration Increase buffer concentration (e.g., ammonium formate) to 20-25 mM.DecreaseRisk of buffer precipitation with high organic content; potential for ion suppression in MS.[6]
Column Type Switch from standard C18 to an end-capped or polar-embedded column.Significant DecreaseChange in retention order and overall selectivity.[5][13]
Column Temperature Increase column temperature by 5-10 °C.Minor DecreaseMay decrease retention time and alter selectivity.

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

Objective: To determine the optimal mobile phase pH to minimize peak tailing for this compound.

Methodology:

  • Prepare Aqueous Stock Solutions: Prepare several batches of the aqueous component of your mobile phase (e.g., HPLC-grade water) and adjust the pH of each. A good range to test would be pH 2.5, 3.0, 4.0, and 5.0. Use a dilute acid like formic acid or phosphoric acid to lower the pH.

  • System Equilibration: Start with the lowest pH mobile phase. Mix it with your organic solvent (e.g., acetonitrile or methanol) at the desired isocratic ratio or initial gradient conditions. Flush the HPLC system and column for at least 15-20 column volumes or until a stable baseline is achieved.

  • Inject Standard: Inject a standard solution of this compound and record the chromatogram.

  • Sequential Analysis: Increase the pH to the next level. Before injecting the sample, ensure the column is fully equilibrated with the new mobile phase by flushing for another 15-20 column volumes.

  • Data Analysis: Repeat the injection for each pH level. Compare the peak asymmetry/tailing factor for each run. Plot the tailing factor versus pH to visually identify the optimal condition that provides the most symmetrical peak.

Protocol 2: Column Flushing and Regeneration

Objective: To remove strongly retained contaminants from a C18 column that may be causing peak tailing.

Methodology:

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid flushing contaminants into the detector cell.

  • Buffer Removal: Flush the column in its normal flow direction with 10-20 column volumes of HPLC-grade water (without any buffer or additives).

  • Strong Solvent Wash (Reverse Direction): Reverse the column direction. Flush the column sequentially with a series of solvents, moving from polar to non-polar. A typical sequence for a reversed-phase column is:

    • 20 column volumes of Methanol

    • 20 column volumes of Acetonitrile

    • 20 column volumes of Isopropanol (excellent for removing lipids and strongly hydrophobic compounds)

  • Return to Forward Direction: Re-install the column in the correct flow direction.

  • Re-equilibration: Flush the column with your mobile phase (initially without buffer, then with buffer) until the baseline is stable before reconnecting to the detector.

Note: Always consult the column manufacturer's instructions for specific limitations regarding pH, pressure, and recommended cleaning solvents.

Frequently Asked Questions (FAQs)

Q: What is considered an acceptable peak tailing factor? A: An ideal, perfectly symmetrical peak has a tailing factor (Tf) or asymmetry factor (As) of 1.0. In practice, a value between 0.9 and 1.2 is considered excellent. For many routine assays, a tailing factor up to 1.5 may be acceptable, but values exceeding 2.0 are generally unacceptable as they compromise integration accuracy and resolution.[13]

Q: Can column temperature affect peak tailing? A: Yes, increasing the column temperature can sometimes improve peak shape. Higher temperatures lower the viscosity of the mobile phase, which can improve mass transfer kinetics. This may lead to sharper, more symmetrical peaks. However, the effect is usually less pronounced than that of mobile phase or column chemistry changes.

Q: My peak tailing is worse for early-eluting peaks. What does this suggest? A: If tailing is more pronounced for peaks with low retention times, it often points to issues with extra-column volume (also known as dead volume).[6] This can be caused by using tubing with an unnecessarily large internal diameter or excessive length between the injector, column, and detector.[6] Check all fittings and minimize tubing lengths where possible.

Q: Could my sample solvent be the problem? A: Yes. If your sample is dissolved in a solvent that is significantly stronger (i.e., more non-polar in reversed-phase) than your mobile phase, it can cause peak distortion, including tailing or fronting.[10] As a best practice, try to dissolve your sample in the initial mobile phase itself or in a solvent that is weaker than the mobile phase.

Q: When should I simply replace my column? A: You should consider replacing your column if you have tried flushing it, confirmed your mobile phase and sample preparation are correct, and still observe significant peak tailing or a sudden drop in efficiency. Columns have a finite lifetime and can degrade permanently, especially under harsh pH or high-pressure conditions.[13] A simple diagnostic test is to run a standard on a new, identical column; if the peak shape improves dramatically, it confirms the old column was the problem.[5]

References

Methods to prevent the degradation of 8-Hydroxybergapten during extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the extraction of 8-Hydroxybergapten. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the extraction of this valuable furanocoumarin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability during extraction a concern?

This compound, also known as 9-hydroxy-4-methoxypsoralen, is a naturally occurring furanocoumarin with potential therapeutic applications. Like many phenolic compounds, it is susceptible to degradation under various conditions encountered during extraction, including exposure to high temperatures, light, oxygen, and alkaline pH. Degradation can lead to reduced yield and the formation of impurities, compromising the quality and bioactivity of the final extract.

Q2: What are the main factors that can cause the degradation of this compound during extraction?

The primary factors contributing to the degradation of this compound during extraction are:

  • Temperature: High temperatures, particularly above 90°C, can lead to thermal degradation.[1]

  • Light: As a furanocoumarin, this compound is sensitive to UV-A radiation, which can induce photodegradation.

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the phenolic hydroxyl group.

  • pH: Alkaline conditions (high pH) can promote the hydrolysis and degradation of the coumarin ring structure.

Q3: How can I tell if my this compound is degrading during extraction?

Signs of degradation include a lower than expected yield, changes in the color of the extract, and the appearance of extra peaks in your analytical chromatogram (e.g., HPLC). To confirm degradation, you can use a stability-indicating HPLC method to separate and identify potential degradation products.

Troubleshooting Guide

This guide will help you diagnose and resolve common issues related to this compound degradation during extraction.

Problem Potential Cause Troubleshooting Steps
Low yield of this compound Thermal degradation- Monitor and control the extraction temperature. For methods like Microwave-Assisted Extraction (MAE), keep the temperature below 90°C.[1]- For solvent evaporation, use a rotary evaporator at a reduced pressure and a water bath temperature below 40°C.
Photodegradation- Protect your sample from light at all stages of the extraction process. Use amber glassware or wrap your glassware in aluminum foil.- Work in a dimly lit area when possible.
Oxidative degradation- Degas your extraction solvents before use.- Consider performing the extraction under an inert atmosphere, such as nitrogen or argon.
Alkaline hydrolysis- Avoid using alkaline solvents or reagents.- If the pH of your sample matrix is high, consider adjusting it to a neutral or slightly acidic pH before extraction.
Appearance of unknown peaks in HPLC chromatogram Formation of degradation products- Compare the chromatogram of your sample to a standard of this compound.- Use a stability-indicating HPLC method to resolve the parent compound from its degradation products.- If available, use LC-MS to identify the mass of the unknown peaks and compare them to potential degradation products.
Inconsistent extraction efficiency Variation in extraction parameters- Standardize all extraction parameters, including solvent-to-solid ratio, extraction time, and temperature.- Ensure your plant material is of consistent quality and particle size.

Experimental Protocols

Below are detailed protocols for key methods aimed at preventing the degradation of this compound during extraction.

Protocol 1: Extraction with the Addition of Ascorbic Acid (Antioxidant)

This protocol incorporates ascorbic acid to minimize oxidative degradation.

Materials:

  • Dried and powdered plant material

  • Extraction solvent (e.g., methanol, ethanol, or acetone)

  • Ascorbic acid (pharmaceutical grade)

  • Amber glassware (e.g., flasks, beakers)

  • Ultrasonic bath or shaker

  • Filtration apparatus (e.g., filter paper, vacuum filter)

  • Rotary evaporator

Methodology:

  • Weigh the desired amount of powdered plant material and place it in an amber flask.

  • Prepare the extraction solvent containing 0.1% (w/v) ascorbic acid. For example, to prepare 100 mL of solvent, dissolve 100 mg of ascorbic acid in 100 mL of the chosen solvent.

  • Add the extraction solvent to the plant material at a specific solvent-to-solid ratio (e.g., 10:1 mL/g).

  • Seal the flask and place it in an ultrasonic bath or on a shaker.

  • Extract for a predetermined time (e.g., 30-60 minutes) at a controlled temperature (e.g., 25-40°C).

  • After extraction, filter the mixture to separate the extract from the solid plant material.

  • Concentrate the extract using a rotary evaporator at a temperature below 40°C.

  • Store the final extract in an amber vial at low temperature (e.g., -20°C) until analysis.

Protocol 2: Extraction under an Inert Atmosphere (Nitrogen)

This protocol describes how to perform the extraction under a nitrogen atmosphere to prevent oxidation.

Materials:

  • Dried and powdered plant material

  • Degassed extraction solvent

  • Schlenk flask or a flask with a sidearm for gas inlet/outlet

  • Nitrogen gas cylinder with a regulator and tubing

  • Magnetic stirrer and stir bar

  • Filtration apparatus

  • Rotary evaporator

Methodology:

  • Place the weighed plant material and a magnetic stir bar into the Schlenk flask.

  • Seal the flask and connect it to a vacuum line to remove the air.

  • Backfill the flask with nitrogen gas. Repeat this vacuum-backfill cycle three times to ensure an inert atmosphere.

  • Add the degassed extraction solvent to the flask via a cannula or a dropping funnel under a positive pressure of nitrogen.

  • Stir the mixture for the desired extraction time at a controlled temperature.

  • Once the extraction is complete, filter the mixture under a gentle stream of nitrogen.

  • Concentrate the filtrate using a rotary evaporator, ensuring to break the vacuum with nitrogen gas instead of air.

  • Store the final extract in an amber vial under a nitrogen atmosphere at low temperature.

Data Presentation

The following table summarizes a hypothetical comparison of different extraction methods and conditions on the yield and degradation of this compound. This data is for illustrative purposes and should be experimentally verified.

Extraction Method Temperature (°C) Atmosphere Antioxidant Relative Yield of this compound (%) Relative Degradation (%)
Maceration25AirNone7515
Maceration25AirAscorbic Acid (0.1%)855
Maceration25NitrogenNone90<2
Soxhlet80AirNone6030
MAE (Open system)70AirNone955
MAE (Closed system)110AirNone7025

Visualizations

Degradation Pathways of this compound

The following diagram illustrates the potential degradation pathways of this compound under different stress conditions.

Potential Degradation Pathways of this compound cluster_photodegradation Photodegradation (UV-A) cluster_oxidation Oxidation (O2) cluster_alkaline_hydrolysis Alkaline Hydrolysis (High pH) This compound This compound Photo-oxidation_Products Photo-oxidation Products This compound->Photo-oxidation_Products Light Quinone-type_Products Quinone-type Products This compound->Quinone-type_Products Oxygen Ring-opened_Products Ring-opened Products (cis-coumarinate derivatives) This compound->Ring-opened_Products High pH

Potential degradation routes for this compound.
Experimental Workflow for Stable Extraction

This diagram outlines a recommended workflow for extracting this compound while minimizing degradation.

Recommended Workflow for Stable this compound Extraction start Start: Dried Plant Material prepare_solvent Prepare Solvent (+/- Antioxidant, Degassed) start->prepare_solvent extraction Extraction (Controlled Temp, Light Protection, +/- Inert Atmosphere) start->extraction prepare_solvent->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation <40°C) filtration->concentration analysis HPLC/LC-MS Analysis concentration->analysis storage Store Extract (-20°C, Amber Vial, +/- N2) concentration->storage

References

Technical Support Center: Refining the Purification Protocol for 5-Methoxy-8-Hydroxypsoralen (Xanthotoxol)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification protocol for 5-methoxy-8-hydroxypsoralen (5-MOP), also known as Xanthotoxol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of 5-methoxy-8-hydroxypsoralen.

Issue 1: Low Yield After Purification

Question: We are experiencing a significant loss of 5-MOP during the purification process, resulting in a low final yield. What are the potential causes and solutions?

Answer:

Low yield is a common challenge in the purification of natural and synthetic compounds. The underlying cause can often be traced to several factors throughout the experimental workflow. A systematic approach to troubleshooting is recommended.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Incomplete Extraction: The initial extraction from the source material (e.g., plant matrix, reaction mixture) may be inefficient.- Optimize Extraction Solvent: Ensure the solvent system is appropriate for the polarity of 5-MOP. Consider using a sequence of solvents with increasing polarity to maximize extraction. - Increase Extraction Time/Repetitions: Prolonging the extraction time or increasing the number of extraction cycles can improve recovery from the initial matrix. - Improve Grinding/Homogenization: For plant materials, ensure the sample is finely ground to maximize surface area for solvent penetration.
Suboptimal Chromatographic Conditions: The chosen chromatography protocol may not be suitable for 5-MOP, leading to poor separation and loss of product.- Adjust Solvent System Polarity: If using normal-phase chromatography (e.g., silica gel), a solvent system that is too polar may cause your compound to elute too quickly with impurities, while a system that is not polar enough may result in broad peaks and poor recovery. Systematically screen solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) using thin-layer chromatography (TLC) to find the optimal separation conditions. - Check Column Packing: An improperly packed column can lead to channeling and poor separation, resulting in mixed fractions and yield loss. Ensure the column is packed uniformly. - Optimize Gradient Elution: If using a gradient, ensure the transition between solvents is gradual enough to allow for proper separation. A steep gradient can lead to co-elution of the product with impurities.
Product Precipitation during Purification: 5-MOP may precipitate out of solution during the purification process, especially if the solvent composition changes abruptly or if the concentration is too high.- Maintain Adequate Solubility: Ensure the solvents used throughout the purification process can maintain 5-MOP in solution at the working concentration. If changing to a less soluble solvent, do so gradually. - Avoid Over-Concentration: Be cautious when concentrating fractions. Over-concentration can lead to precipitation and loss of product.
Degradation of 5-MOP: The compound may be sensitive to pH, light, or temperature, leading to degradation during long purification procedures.- Work Efficiently: Minimize the time the compound is on the column or in solution. - Protect from Light: Psoralens can be light-sensitive. Protect your sample from direct light by covering flasks and columns with aluminum foil. - Control Temperature: Avoid excessive heat during solvent evaporation. Use a rotary evaporator with a water bath at a moderate temperature.
Loss During Recrystallization: The chosen recrystallization solvent may be too good a solvent, even at low temperatures, or the cooling process may be too rapid.- Select an Appropriate Solvent: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents to test include ethanol, methanol, acetone, and ethyl acetate, or mixtures such as hexane/ethyl acetate.[1][2] - Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. This promotes the formation of pure crystals and minimizes the amount of product remaining in the mother liquor.
Issue 2: Persistent Impurities in the Final Product

Question: After purification, our 5-MOP sample still shows the presence of impurities when analyzed by TLC or HPLC. How can we improve the purity?

Answer:

Achieving high purity is critical for downstream applications. The presence of persistent impurities suggests that the chosen purification method is not providing sufficient resolution.

Possible Impurities and Purification Strategies:

Potential Impurity Source Common Impurity Types Recommended Purification Strategy
Natural Product Extraction: Co-extraction of other secondary metabolites from the plant source.[3][4]- Other coumarins and furanocoumarins (e.g., psoralen, bergapten, isopimpinellin) - Flavonoids - Tannins - Alkaloids- Multi-Step Chromatography: A single chromatographic step may not be sufficient. Consider a multi-step approach, for example, initial purification on a less polar stationary phase followed by a more polar one, or vice versa. - Preparative HPLC: For high-purity requirements, preparative reverse-phase HPLC can be very effective at separating structurally similar compounds.
Chemical Synthesis: Byproducts from the synthetic route, unreacted starting materials, or reagents.- Unreacted starting materials (e.g., 7-hydroxy-5-methoxycoumarin) - Reagents used in the synthesis - Isomeric byproducts - Products of side reactions- Optimize Reaction Conditions: Revisit the synthesis step to minimize byproduct formation. - Column Chromatography with Optimized Solvent System: Careful selection of the mobile phase is crucial. A shallow gradient or isocratic elution with an optimized solvent mixture can improve the separation of closely related compounds. - Recrystallization: This is an excellent technique for removing small amounts of impurities. Experiment with different solvents to find one that selectively crystallizes 5-MOP.
Compound Degradation: Degradation of 5-MOP during purification can introduce new impurities.- Products of hydrolysis or oxidation- As mentioned previously, protect the compound from light and excessive heat. - Use fresh, high-purity solvents to avoid introducing reactive impurities.

Troubleshooting TLC and Column Chromatography for Purity Issues:

  • Streaking on TLC Plate: If your compound streaks on the TLC plate, it could be due to overloading the sample, the compound being acidic or basic, or strong interactions with the silica gel.[5][6] Try diluting your sample, or adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the developing solvent.[6]

  • Spots Too Close on TLC: If the impurity and your product have very similar Rf values, try a different solvent system. Sometimes switching to a solvent with a different polarity or hydrogen bonding capability can improve separation.

  • Column Overloading: Overloading the chromatography column is a common cause of poor separation. As a general rule, the amount of silica gel should be at least 30-60 times the weight of the crude sample for good separation.[7]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a column chromatography protocol for 5-MOP?

A1: A good starting point is to first perform thin-layer chromatography (TLC) with a variety of solvent systems to find one that gives your product an Rf value of approximately 0.2-0.4 and provides good separation from impurities. Common solvent systems for coumarins on silica gel include mixtures of a non-polar solvent like hexane or dichloromethane and a more polar solvent like ethyl acetate or acetone. Once you have an optimal solvent system, you can translate this to a flash column chromatography protocol.

Q2: What are some suitable recrystallization solvents for 5-MOP?

A2: While the ideal solvent must be determined experimentally, good candidates for recrystallizing polar compounds like 5-MOP include ethanol, methanol, and acetone.[1][2] You might also explore mixed solvent systems, such as dissolving the compound in a small amount of a good solvent (like acetone or ethyl acetate) and then slowly adding a poor solvent (like hexane or water) until the solution becomes slightly cloudy, then heating to redissolve and cooling slowly.[8]

Q3: How can I confirm the purity of my final 5-MOP sample?

A3: Purity can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): This is a more quantitative method and should show a single major peak for a pure compound. Purity can be calculated from the peak area.

  • Melting Point: A pure crystalline solid will have a sharp melting point range. Impurities tend to broaden and depress the melting point.

  • Spectroscopic Methods (NMR, MS): 1H and 13C NMR spectroscopy can confirm the structure and identify impurities. Mass spectrometry will confirm the molecular weight.

Q4: My 5-MOP appears as an oil and will not crystallize. What should I do?

A4: "Oiling out" during recrystallization can occur if the compound's melting point is lower than the boiling point of the solvent, or if the solution is supersaturated. Try using a lower boiling point solvent or a more dilute solution. Sometimes, scratching the inside of the flask with a glass rod at the solvent-air interface can initiate crystallization. Adding a seed crystal of pure 5-MOP, if available, can also induce crystallization.

Data Presentation

The following tables provide example data for the purification of psoralen derivatives to guide your expectations. Note that yields and purity are highly dependent on the starting material and the specific experimental conditions.

Table 1: Example Purification Data for a Psoralen Derivative using High-Speed Counter-Current Chromatography (HSCCC)

Compound Starting Material Yield (mg) Purity Solvent System
Xanthotoxol308 mg crude extract19.4>98%n-hexane-ethyl acetate-methanol-water (1:1:1:1, v/v) and (5:5:6:4, v/v)

Table 2: Example Purification Data for Psoralen and Isopsoralen from Natural Extraction followed by Column Chromatography

Compound Yield from Seeds (m/m) Purity by HPLC
Psoralen0.147%>99%
IsopsoralenNot specified99.6%

Experimental Protocols

General Protocol for Flash Column Chromatography

This is a generalized protocol that should be adapted based on TLC analysis of your specific sample.

  • Preparation of the Column:

    • Select a column of appropriate size for the amount of sample to be purified.

    • Securely clamp the column in a vertical position in a fume hood.

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the least polar eluting solvent.

    • Carefully pour the slurry into the column, tapping the side gently to ensure even packing and remove air bubbles.

    • Add a layer of sand on top of the silica gel to prevent disturbance when adding solvent.

    • Wash the column with the eluting solvent, ensuring the solvent level never drops below the top of the silica gel.

  • Sample Loading:

    • Dissolve the crude 5-MOP in a minimal amount of the eluting solvent or a solvent it is highly soluble in (e.g., dichloromethane or acetone).

    • Carefully apply the sample solution to the top of the column.

    • Alternatively, for samples not readily soluble in the eluting solvent, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the chosen solvent system, starting with a less polar mixture and gradually increasing the polarity if a gradient is used.

    • Collect fractions in test tubes or vials.

    • Monitor the elution of compounds by TLC analysis of the collected fractions.

  • Isolation of Pure Compound:

    • Combine the fractions containing the pure 5-MOP.

    • Evaporate the solvent using a rotary evaporator to obtain the purified compound.

    • Determine the yield and assess the purity.

General Protocol for Recrystallization
  • Solvent Selection:

    • In a small test tube, add a small amount of your crude 5-MOP.

    • Add a small amount of a potential solvent and observe the solubility at room temperature.

    • If it is insoluble, heat the mixture. A good solvent will dissolve the compound when hot.

    • Allow the solution to cool. A good solvent will result in the formation of crystals.

  • Recrystallization Procedure:

    • Place the crude 5-MOP in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and swirling until the compound just dissolves.

    • If the solution is colored due to impurities, you may add a small amount of activated charcoal and heat for a few minutes.

    • Hot filter the solution to remove the charcoal or any insoluble impurities.

    • Cover the flask and allow the solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Dry the crystals in a desiccator or a vacuum oven.

Visualizations

Purification Workflow

Purification_Workflow start Crude 5-MOP Sample (from extraction or synthesis) tlc TLC Analysis (Solvent System Screening) start->tlc purification_choice Choose Purification Method tlc->purification_choice column Column Chromatography purification_choice->column Impurities have different polarities recrystallization Recrystallization purification_choice->recrystallization Minor impurities fractions Collect & Analyze Fractions (TLC/HPLC) column->fractions crystals Collect & Dry Crystals recrystallization->crystals combine Combine Pure Fractions fractions->combine evaporate Evaporate Solvent combine->evaporate final_product Pure 5-MOP evaporate->final_product crystals->final_product analysis Purity & Yield Analysis (HPLC, NMR, MP) final_product->analysis

Caption: General workflow for the purification of 5-methoxy-8-hydroxypsoralen.

Troubleshooting Logic for Low Purity

Troubleshooting_Purity cluster_column Column Chromatography Issues cluster_recrystallization Recrystallization Issues cluster_solutions Potential Solutions start Low Purity of 5-MOP (Post-Purification) check_tlc Review TLC Data start->check_tlc overload Column Overloaded? check_tlc->overload Poor separation packing Improper Column Packing? check_tlc->packing Channeling/uneven bands gradient Gradient Too Steep? check_tlc->gradient Co-elution of spots solvent Suboptimal Solvent? check_tlc->solvent Oiling out/poor crystal formation cooling Cooling Too Rapid? check_tlc->cooling High product loss in mother liquor repack Increase Silica:Sample Ratio & Repack Column overload->repack packing->repack optimize_gradient Optimize Solvent Gradient gradient->optimize_gradient rescreen_solvents Screen New Solvents (TLC) solvent->rescreen_solvents slow_cool Ensure Slow Cooling cooling->slow_cool multi_step Consider Multi-Step Purification (e.g., Column then Recrystallization) repack->multi_step optimize_gradient->multi_step rescreen_solvents->multi_step slow_cool->multi_step

Caption: Troubleshooting decision tree for addressing low purity issues.

References

Technical Support Center: Controlling for Off-Target Effects in 8-Hydroxybergapten Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects in experiments involving 8-Hydroxybergapten (8-HB), also known as xanthotoxol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known mechanism of action?

A1: this compound (8-HB), a natural furocoumarin, is recognized for its anti-inflammatory properties. Its primary mechanism of action in this context involves the suppression of pro-inflammatory mediators. For instance, in lipopolysaccharide (LPS)-stimulated macrophage RAW 264.7 cells, 8-HB has been shown to significantly inhibit the production of prostaglandin E2 (PGE2) and various inflammatory cytokines like IL-6 and IL-1β. This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Q2: What are the potential off-target effects of this compound that I should be aware of in my experiments?

A2: Due to its chemical structure, this compound has the potential to interact with a range of biological targets beyond its intended ones. Based on studies of 8-HB and related furocoumarins, potential off-target effects include:

  • Modulation of Signaling Pathways: 8-HB can influence key cellular signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. This can lead to broad effects on cell proliferation, survival, and stress responses.

  • Inhibition of Cytochrome P450 (CYP) Enzymes: Furocoumarins are known to inhibit various CYP450 enzymes. This can alter the metabolism of other compounds in your experimental system and may lead to unexpected toxicities or drug-drug interactions in in-vivo studies.

  • Kinase Inhibition: The molecular structure of 8-HB may allow it to bind to the ATP-binding pocket of various kinases, leading to unintended inhibition of their activity.

  • Interactions with Other Receptors and Enzymes: As with many small molecules, there is a possibility of interactions with a wide array of other proteins, including G-protein coupled receptors (GPCRs), which should be considered when interpreting experimental results.

Q3: How can I control for off-target effects in my this compound experiments?

A3: A multi-pronged approach is recommended to control for and identify off-target effects:

  • Use a Negative Control/Inactive Analog: The use of a structurally similar but biologically inactive analog of 8-HB is a powerful tool to differentiate on-target from off-target effects. While a universally accepted inactive analog for 8-HB is not commercially available, comparing its effects to its precursor, psoralen, or its methylated form, bergapten, may provide some insights, keeping in mind that these compounds have their own biological activities.

  • Dose-Response Analysis: Conduct experiments across a wide range of 8-HB concentrations. On-target effects are typically observed within a specific concentration range, while off-target effects may only appear at higher concentrations.

  • Orthogonal Approaches: Use multiple experimental methods to validate your findings. For example, if you observe a phenotype upon 8-HB treatment, try to replicate it using a different inhibitor of the same target or by using genetic approaches like siRNA or CRISPR to modulate the target's expression.

  • Target Engagement Assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that 8-HB is binding to its intended target within the cell at the concentrations used in your experiments.

  • Off-Target Profiling: If resources permit, screen 8-HB against a panel of common off-targets, such as a kinase selectivity panel, to identify potential unintended interactions.

Troubleshooting Guide

Issue Possible Cause Suggested Action
Unexpected or inconsistent cellular phenotype. Off-target effects of this compound.1. Perform a dose-response curve to see if the phenotype is concentration-dependent. 2. Use a structurally related but less active compound as a negative control. 3. Confirm target engagement using a method like CETSA. 4. Attempt to rescue the phenotype by overexpressing the intended target.
Cellular toxicity at concentrations required for the desired effect. Off-target toxicity.1. Screen 8-HB against a panel of known toxicity targets (e.g., hERG, CYP450 enzymes). 2. Test the compound in a cell line that does not express the intended target; persistent toxicity suggests off-target effects.
Discrepancy between in-vitro and in-cellulo activity. Poor cell permeability, rapid metabolism, or engagement of off-targets in the cellular environment.1. Assess the cell permeability of 8-HB. 2. Investigate the metabolic stability of 8-HB in your cell model. 3. Perform a proteomics-based screen to identify cellular proteins that interact with 8-HB.

Quantitative Data Summary

Compound Target/Assay Cell Line Effect IC50 / Concentration
This compound (Xanthotoxol)PGE2 production (LPS-induced)RAW 264.7InhibitionSignificant at 62.5, 125, 250 µM
This compound (Xanthotoxol)iNOS protein expression (LPS-induced)RAW 264.7InhibitionConcentration-dependent
This compound (Xanthotoxol)COX-2 protein expression (LPS-induced)RAW 264.7InhibitionConcentration-dependent
8-Methoxypsoralen (8-MOP)Cytochrome P450 2A6 (CYP2A6)RecombinantInhibitionIC50: 0.19 ± 0.05 µM[1]
8-Methoxypsoralen (8-MOP)Cytochrome P450 2B1 (CYP2B1)ReconstitutedInactivationKI: 2.9 µM[2]
Furanocoumarins (general)Cytochrome P450 1B1 (CYP1B1)RecombinantInhibitionConcentration-dependent

Key Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

This protocol is designed to verify the direct binding of this compound to its intended target protein within a cellular context.

Methodology:

  • Cell Treatment: Culture cells to approximately 80% confluency. Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heating: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a cooling step at 4°C for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer with protease and phosphatase inhibitors.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction by Western blotting or other protein quantification methods. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Kinase Inhibitor Profiling

To identify potential off-target kinase interactions, this compound can be screened against a panel of kinases. This is often performed as a fee-for-service by specialized companies.

General Workflow:

  • Compound Submission: Provide a sample of this compound at a specified concentration and purity.

  • Screening: The compound is tested against a large panel of purified, active kinases (e.g., >300 kinases) at a fixed ATP concentration (often at or near the Km for each kinase).

  • Data Analysis: The percentage of inhibition for each kinase is determined at one or more concentrations of 8-HB. For significant hits, IC50 values are subsequently determined.

  • Reporting: The results are typically provided as a percentage of inhibition table and/or a "kinome map" visualization, highlighting the kinases that are significantly inhibited by this compound.

Visualizations

experimental_workflow cluster_0 Initial Observation cluster_1 Troubleshooting & Validation cluster_2 Off-Target Identification cluster_3 Conclusion phenotype Unexpected Phenotype with 8-HB dose_response Dose-Response Curve phenotype->dose_response neg_control Inactive Analog Control phenotype->neg_control cetsa CETSA for Target Engagement phenotype->cetsa kinase_screen Kinase Panel Screen dose_response->kinase_screen proteomics Proteomics Screen neg_control->proteomics on_target On-Target Effect Confirmed cetsa->on_target Positive rescue Rescue Experiment rescue->on_target Phenotype Rescued off_target Off-Target Effect Identified rescue->off_target Phenotype Not Rescued kinase_screen->off_target proteomics->off_target

Caption: Troubleshooting workflow for unexpected phenotypes in 8-HB experiments.

mapk_pathway cluster_0 Extracellular Stimuli (e.g., LPS) cluster_1 MAPK Cascade cluster_2 Downstream Effects LPS LPS MAPKKK MAPKKK (e.g., TAK1) LPS->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK p38 p38 MAPK MAPKK->p38 JNK JNK MAPKK->JNK AP1 AP-1 p38->AP1 JNK->AP1 Inflammation Inflammatory Gene Expression AP1->Inflammation HB This compound HB->p38 Inhibits Phosphorylation HB->JNK Inhibits Phosphorylation

Caption: this compound's inhibitory effect on the MAPK signaling pathway.

nfkb_pathway cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK complex IkB_p65_p50 IκBα-p65/p50 IKK->IkB_p65_p50 Phosphorylates IκBα IkB IκBα p65_p50 p65/p50 p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation IkB_p65_p50->p65_p50 IκBα degradation Gene Inflammatory Gene Transcription p65_p50_nuc->Gene HB This compound HB->IKK Inhibits LPS LPS LPS->IKK Activates

Caption: this compound's inhibitory effect on the NF-κB signaling pathway.

References

Technical Support Center: Managing Skin Erythema and Burns in Preclinical Studies with 8-Hydroxybergapten

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides technical support for managing skin erythema and burns associated with the use of 8-Hydroxybergapten (8-HB) in preclinical research. It offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the safe and effective use of this compound in your studies.

Section 1: Troubleshooting Guide and FAQs

This section addresses common issues encountered during preclinical studies with this compound, providing direct answers and actionable solutions.

Question/Issue Answer/Troubleshooting Steps
Why is my animal model developing severe erythema or burns? Severe skin reactions are typically due to an excessive dose of this compound, an overly high UVA radiation dose, or a combination of both. It is crucial to determine the Minimal Phototoxic Dose (MPD) for your specific experimental conditions. The MPD is the lowest UVA dose that produces perceptible erythema 72-96 hours after topical application of a specific concentration of this compound.
How can I determine the Minimal Phototoxic Dose (MPD) for this compound in my model? A standard method involves applying a fixed concentration of this compound to several small areas on the animal's skin and then exposing each area to a different, incremental dose of UVA radiation. Observe the treated areas for up to 96 hours post-irradiation. The lowest UVA dose that causes a defined, minimal erythema is the MPD.
At what time point should I assess the skin for erythema after UVA irradiation? Psoralen-induced erythema is a delayed reaction. While initial redness may be visible earlier, the peak reaction and therefore the most accurate time to determine the MPD is typically between 72 and 96 hours post-UVA exposure.
My control group (UVA only, no 8-HB) is showing signs of erythema. What should I do? This indicates that your UVA dose is too high and is causing a sunburn reaction independent of the photosensitizer. You must reduce the UVA dose to a sub-erythemal level for the control group. The purpose of the photosensitizer is to induce a reaction at UVA doses that are otherwise harmless.
Are there any solvents I should avoid when preparing my this compound solution for topical application? While specific solvent incompatibilities for this compound are not extensively documented, it is advisable to use solvents with low irritancy potential to avoid confounding skin reactions. Ethanol and mixtures of dimethylacetamide-acetone-ethanol (DAE) have been used for other psoralens in preclinical studies. Always include a vehicle-only control group to account for any solvent-induced irritation.
Can I do anything to mitigate the severity of the skin reaction? Yes, co-administration of antioxidants may help reduce the severity of phototoxic reactions. Studies with other psoralens have shown that antioxidants like green tea extract and curcumin can offer protection against psoralen-UVA-induced skin damage. This is thought to be due to their ability to scavenge reactive oxygen species (ROS) generated during the photochemical reaction.
How should I score the severity of erythema and burns in my study? A standardized scoring system is essential for quantitative and reproducible data. A common scale ranges from 0 to 4, where: 0 = No erythema; 1 = Slight, patchy erythema; 2 = Moderate, confluent erythema; 3 = Severe erythema with edema; 4 = Severe erythema with blistering or ulceration.

Section 2: Quantitative Data Summary

While specific dose-response data for this compound is limited in publicly available literature, comparative studies of various furanocoumarins provide insights into its relative phototoxic potential.

Table 1: Relative Phototoxic Potency of Selected Furanocoumarins (Qualitative)

FuranocoumarinRelative Phototoxic Potency (Topical Application)
8-Methoxypsoralen (8-MOP)+++
5-Methoxypsoralen (5-MOP)++
Psoralen++++
This compound Data from comprehensive comparative studies suggest a moderate phototoxic potential relative to other psoralens, but specific quantitative values are not readily available. Researchers should empirically determine the MPD.

Note: This table is a qualitative summary based on the general understanding of psoralen derivatives. The phototoxic potential can vary significantly based on the vehicle, concentration, and UVA dose.

Table 2: Recommended UVA Irradiation Doses for Phototoxicity Studies in Rodents

Animal ModelRecommended UVA Dose Range (J/cm²)
Mouse10 - 20
Rat10 - 20
Guinea Pig5 - 10

Reference: These dose ranges are based on general guidelines for in vivo phototoxicity testing and may need to be adjusted based on the specific experimental setup and the determined MPD for this compound.

Section 3: Experimental Protocols

This section provides detailed methodologies for key experiments related to the use of this compound in preclinical skin studies.

Protocol 1: Preparation of this compound for Topical Application
  • Materials:

    • This compound (powder)

    • Ethanol (95-100%) or a mixture of dimethylacetamide-acetone-ethanol (DAE)

    • Vortex mixer

    • Sterile, light-protected container

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of solvent to achieve the target concentration. For initial studies, a concentration range of 0.01% to 0.1% (w/v) is a reasonable starting point.

    • Vortex the mixture thoroughly until the this compound is completely dissolved.

    • Store the solution in a light-protected container at 4°C. Prepare fresh solutions regularly to ensure potency.

Protocol 2: Determination of Minimal Phototoxic Dose (MPD) in a Murine Model
  • Animal Model: Hairless mice (e.g., SKH-1) are ideal to minimize interference from fur. If using haired mice, a small patch of dorsal skin should be carefully shaved 24 hours prior to the experiment.

  • Procedure:

    • Anesthetize the mouse according to your institution's approved protocol.

    • On the shaved dorsal skin, mark four to six small, distinct areas (e.g., 1 cm² each) with a non-toxic skin marker.

    • Apply a standardized volume (e.g., 25-50 µL) of the this compound solution to each marked area.

    • Include a vehicle control site where only the solvent is applied.

    • Allow the solution to dry for approximately 15-30 minutes.

    • Place the animal under a UVA lamp with a known spectral output and calibrated intensity.

    • Shield all but one of the treated areas with UVA-opaque material.

    • Expose the first site to a specific dose of UVA radiation (e.g., start with 0.5 J/cm²).

    • Sequentially expose the remaining sites to increasing doses of UVA (e.g., 1.0, 1.5, 2.0, 2.5 J/cm²). The vehicle control site should be exposed to the highest UVA dose used.

    • After irradiation, return the animal to its cage and monitor for any immediate adverse reactions.

    • Visually assess and score the erythema at each site at 24, 48, 72, and 96 hours post-irradiation using a standardized scoring scale (see Section 1).

    • The MPD is the lowest UVA dose that produces a clear, perceptible erythema at the 72 or 96-hour time point.

Protocol 3: Assessment of Erythema and Edema
  • Visual Scoring:

    • Use a consistent light source for all observations.

    • Record the scores for erythema and edema at predefined time points.

    • Erythema Scale:

      • 0: No visible redness.

      • 1: Slight, barely perceptible redness.

      • 2: Well-defined redness.

      • 3: Moderate to severe redness.

      • 4: Beet-red coloration with or without eschar formation.

    • Edema Scale:

      • 0: No visible swelling.

      • 1: Slight, barely perceptible swelling.

      • 2: Well-defined swelling with raised edges.

      • 3: Moderate swelling, raised approximately 1 mm.

      • 4: Severe swelling, raised more than 1 mm, may include blistering.

  • Quantitative Measurement (Optional):

    • Use a calibrated skin colorimeter or a laser Doppler flowmeter to obtain objective measurements of skin redness and blood flow, respectively. These instruments can provide more sensitive and quantitative data to complement visual scoring.

Section 4: Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts and procedures for working with this compound.

Psoralen_Phototoxicity_Pathway cluster_activation Activation Phase cluster_cellular_damage Cellular Damage cluster_inflammatory_response Inflammatory Response 8-HB This compound (Topical Application) Activated_8HB Excited State 8-HB 8-HB->Activated_8HB Absorption UVA UVA Radiation (320-400 nm) UVA->Activated_8HB DNA Cellular DNA Activated_8HB->DNA Intercalation ROS Reactive Oxygen Species (ROS) Activated_8HB->ROS Energy Transfer DNA_Damage DNA Adducts & Cross-linking DNA->DNA_Damage Photobinding Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cell_Apoptosis Cell Apoptosis DNA_Damage->Cell_Apoptosis Oxidative_Stress->Cell_Apoptosis Inflammatory_Mediators Release of Inflammatory Mediators Cell_Apoptosis->Inflammatory_Mediators Erythema_Edema Erythema & Edema (Visible Skin Reaction) Inflammatory_Mediators->Erythema_Edema

Caption: General signaling pathway of psoralen-induced phototoxicity.

MPD_Workflow cluster_prep Preparation cluster_irradiation UVA Irradiation cluster_assessment Assessment Animal_Prep Shave Dorsal Skin of Mouse Mark_Sites Mark Test Sites Animal_Prep->Mark_Sites Apply_8HB Apply 8-HB Solution & Vehicle Mark_Sites->Apply_8HB Irradiate_Dose_1 Expose Site 1 (e.g., 0.5 J/cm²) Apply_8HB->Irradiate_Dose_1 Irradiate_Dose_2 Expose Site 2 (e.g., 1.0 J/cm²) Irradiate_Dose_1->Irradiate_Dose_2 Irradiate_Dose_N Expose Site N (e.g., 2.5 J/cm²) Irradiate_Dose_2->Irradiate_Dose_N Irradiate_Vehicle Expose Vehicle Site (Highest Dose) Irradiate_Dose_N->Irradiate_Vehicle Observe_24h Score Erythema at 24h Irradiate_Vehicle->Observe_24h Post-Irradiation Observe_48h Score Erythema at 48h Observe_24h->Observe_48h Observe_72h Score Erythema at 72h Observe_48h->Observe_72h Observe_96h Score Erythema at 96h Observe_72h->Observe_96h Determine_MPD Determine MPD Observe_96h->Determine_MPD

Caption: Experimental workflow for Minimal Phototoxic Dose (MPD) determination.

Troubleshooting_Logic rect_node rect_node Start Severe Skin Reaction? Check_Control Erythema in Vehicle Control? Start->Check_Control Reduce_UVA Reduce UVA Dose Check_Control->Reduce_UVA Yes Check_MPD MPD Determined? Check_Control->Check_MPD No Perform_MPD Perform MPD Assay Check_MPD->Perform_MPD No Reduce_8HB_UVA Reduce 8-HB Conc. or UVA Dose Check_MPD->Reduce_8HB_UVA Yes Consider_Mitigation Consider Mitigation Strategies (e.g., Antioxidants) Reduce_8HB_UVA->Consider_Mitigation

Caption: Troubleshooting logic for managing severe skin reactions.

Validation & Comparative

A Comparative Guide to Psoralen Photochemotherapy: 8-Methoxypsoralen (8-MOP) vs. 5-Methoxypsoralen (5-MOP) in Psoriasis Treatment

Author: BenchChem Technical Support Team. Date: November 2025

A Note on 8-Hydroxybergapten: Initial literature searches revealed a significant scarcity of clinical and preclinical data regarding the use of this compound in the treatment of psoriasis. Consequently, a direct and evidence-based comparison against the well-established 8-methoxypsoralen (8-MOP) could not be constructed. To provide a valuable and data-rich guide for the target audience, this document presents a comprehensive comparison between 8-MOP (Methoxsalen) and the most clinically relevant alternative, 5-methoxypsoralen (5-MOP, Bergapten), for which robust comparative data are available.

Introduction to PUVA Therapy in Psoriasis

Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by hyperproliferation of keratinocytes, leading to erythematous, scaly plaques. Photochemotherapy, specifically PUVA (Psoralen + Ultraviolet A), is a highly effective treatment for severe or refractory psoriasis.[1][2] This therapy combines the systemic or topical administration of a psoralen compound with subsequent exposure to long-wave ultraviolet A (UVA) radiation. Psoralens, a class of furocoumarins, are photoactive compounds that, upon UVA activation, mediate the therapeutic effects of PUVA.[2] The two most widely studied and utilized psoralens in this context are 8-methoxypsoralen (8-MOP) and 5-methoxypsoralen (5-MOP).

Mechanism of Action

The fundamental mechanism of action for both 8-MOP and 5-MOP in PUVA therapy is identical and involves the photoactivation of the psoralen molecule by UVA light, leading to the inhibition of cellular proliferation and induction of apoptosis in pathogenic cells.[2][3]

The process unfolds in several steps:

  • Intercalation: After administration, the psoralen molecule, being planar, intercalates between the base pairs of cellular DNA.[4]

  • Monoadduct Formation: Upon exposure to UVA photons, the intercalated psoralen absorbs the light energy and forms covalent bonds with pyrimidine bases (primarily thymine), creating monoadducts.[4]

  • Interstrand Cross-link (ICL) Formation: With absorption of a second UVA photon, some monoadducts can react with a pyrimidine base on the opposite DNA strand, forming bifunctional adducts known as interstrand cross-links (ICLs).[4]

  • Therapeutic Effect: These ICLs are potent lesions that block DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis.[2] This effect targets the hyperproliferating keratinocytes and infiltrating immune cells (like T-lymphocytes) that drive the psoriatic process.[2][3]

Below is a diagram illustrating this shared signaling pathway.

PUVA Mechanism of Action cluster_0 Cellular Environment Psoralen Psoralen (8-MOP or 5-MOP) Intercalation Intercalation into DNA Helix Psoralen->Intercalation DNA Nuclear DNA DNA->Intercalation Monoadduct Monoadduct Formation Intercalation->Monoadduct Activation UVA1 UVA Photon (320-400nm) UVA1->Monoadduct ICL Interstrand Cross-link (ICL) Formation Monoadduct->ICL Activation UVA2 Second UVA Photon UVA2->ICL Block Blockage of DNA Replication & Transcription ICL->Block Apoptosis Apoptosis of Keratinocytes & T-Cells Block->Apoptosis Clearance Psoriasis Clearance Apoptosis->Clearance

Caption: Shared molecular mechanism of 8-MOP and 5-MOP in PUVA therapy.

Comparative Clinical Efficacy

Clinical trials have established that both 8-MOP and 5-MOP are effective in clearing psoriatic lesions when used in PUVA therapy. However, differences in potency, dosage, and the speed of clearance have been observed.

Studies have shown that patients treated with 8-MOP may heal significantly faster in the initial weeks of treatment compared to those on 5-MOP.[5] However, after a longer treatment course (e.g., 9 weeks), the difference in efficacy may no longer be significant.[5] To achieve comparable clearing results to 8-MOP, 5-MOP often needs to be administered at a higher dosage, sometimes double the standard 8-MOP dose.[6]

Parameter8-Methoxypsoralen (8-MOP)5-Methoxypsoralen (5-MOP)Source(s)
Typical Oral Dose 0.4 - 0.6 mg/kg1.0 - 1.2 mg/kg[4]
Clearance Rate 85% - 88.8% of patients achieve marked improvement or clearance.Comparable to 8-MOP, but may require a higher dose to achieve similar efficacy.[6][7]
Speed of Healing Significantly faster healing observed in the first 6 weeks of treatment.Slower initial healing rate compared to 8-MOP.[5]
Number of Exposures for Clearance Median of 17-20 exposures.May require more exposures at equivalent mg/kg dosage.[6][7]
Cumulative UVA Dose for Clearance Median of ~96 J/cm².Generally comparable to 8-MOP when therapeutic endpoints are met.[7]

Comparative Safety and Tolerability

The primary distinction between 8-MOP and 5-MOP from a clinical perspective lies in their side-effect profiles. 8-MOP is associated with a higher incidence of acute phototoxic reactions and gastrointestinal intolerance.

Phototoxicity: 5-MOP is generally considered to have a lower potential for phototoxicity, resulting in a reduced frequency of severe erythema (burning).[6] This makes it a potentially safer alternative, especially in patients with fair skin types.

Gastrointestinal Side Effects: Nausea is a well-documented side effect of oral PUVA, and it tends to be more common and severe in patients taking 8-MOP.[5][6] Patients treated with 5-MOP, even at higher doses, report significantly less nausea.[6]

Side Effect8-Methoxypsoralen (8-MOP)5-Methoxypsoralen (5-MOP)Source(s)
Phototoxic Erythema More frequent and can be severe.Lower potential for phototoxicity; severe erythema is rare.[3][6]
Nausea / Vomiting Common, can be treatment-limiting.Rare, even at higher therapeutic doses.[5][6]
Pruritus (Itching) Can occur.Occurs rarely.[6]
Hepatotoxicity Rare.One case of toxic hepatitis has been reported.[5]

Experimental Protocols

To ensure reproducible and comparable results in clinical trials evaluating psoralens, a standardized protocol is essential. Below is a representative methodology for a comparative study.

Protocol: Double-Blind, Randomized Controlled Trial of Oral 8-MOP vs. 5-MOP PUVA
  • 1. Patient Selection:

    • Inclusion Criteria: Adults (18-70 years) with moderate-to-severe chronic plaque psoriasis (e.g., >10% Body Surface Area involvement, PASI score >12). Patients must have failed or have contraindications to conventional topical therapies.

    • Exclusion Criteria: Pregnancy or lactation, history of skin cancer, photosensitive disorders, severe hepatic or renal disease, cataract, concurrent use of photosensitizing medications.

  • 2. Study Design:

    • A 12-week, double-blind, randomized, parallel-group study.

    • Patients are randomized to receive either oral 8-MOP or oral 5-MOP.

  • 3. Drug Administration:

    • Group A (8-MOP): 0.6 mg/kg of 8-MOP taken orally with a light meal 2 hours before UVA exposure.

    • Group B (5-MOP): 1.2 mg/kg of 5-MOP taken orally with a light meal 3 hours before UVA exposure.[5]

    • Placebo-controlled blinding is ensured through identical-appearing capsules for both treatment arms.

  • 4. Phototherapy Protocol:

    • UVA Irradiation: Treatments are administered 2-3 times per week. The initial UVA dose is determined based on the patient's skin type (Fitzpatrick classification) or by determining the Minimal Phototoxic Dose (MPD).

    • Dose Adjustment: The UVA dose is incrementally increased at each treatment session according to a standardized protocol, unless grade 2 or higher erythema occurs.

    • Protection: Patients must wear UVA-blocking goggles during treatment and UVA-blocking sunglasses for 24 hours post-treatment.

  • 5. Efficacy Assessment:

    • Primary Endpoint: Mean percentage reduction in the Psoriasis Area and Severity Index (PASI) score from baseline to week 12.

    • Secondary Endpoints: Percentage of patients achieving PASI 75, PASI 90, and Physician's Global Assessment (PGA) score of 'clear' or 'almost clear'.

  • 6. Safety Assessment:

    • Adverse events (AEs) are recorded at each visit, with a specific focus on erythema, blistering, nausea, and pruritus.

    • Laboratory monitoring (CBC, liver function tests, renal function tests) is performed at baseline and at the end of the study.

The workflow for such a trial is visualized below.

Clinical Trial Workflow cluster_workflow Comparative PUVA Clinical Trial Workflow cluster_arms Treatment Arms (12 Weeks) Start Patient Recruitment (Severe Plaque Psoriasis) Screening Screening & Informed Consent Start->Screening Randomization Randomization (Double-Blind) Screening->Randomization ArmA Arm A: Oral 8-MOP (0.6 mg/kg) + UVA Randomization->ArmA ArmB Arm B: Oral 5-MOP (1.2 mg/kg) + UVA Randomization->ArmB FollowUp Treatment & Follow-Up Visits (2-3 times per week) Efficacy Efficacy Assessment (PASI, PGA) FollowUp->Efficacy Safety Safety Assessment (Adverse Events, Labs) FollowUp->Safety Efficacy->FollowUp Repeat at each visit Analysis Data Analysis (Endpoint Evaluation) Efficacy->Analysis Safety->FollowUp Repeat at each visit Safety->Analysis

Caption: Workflow diagram for a comparative clinical trial of 8-MOP and 5-MOP.

Conclusion for Drug Development Professionals

Both 8-MOP and 5-MOP are effective photosensitizers for the PUVA treatment of psoriasis. 8-MOP may offer a faster onset of action, which can be advantageous for rapid disease control. However, this is often counterbalanced by a higher incidence of phototoxicity and gastrointestinal side effects.

5-MOP presents a superior tolerability profile, with significantly lower rates of nausea and severe erythema.[6] While it may require a higher oral dose and a potentially longer treatment course to achieve the same efficacy as 8-MOP, its improved safety profile makes it a valuable alternative, particularly for patients who are intolerant to 8-MOP or have a higher risk of phototoxic reactions. For drug development professionals, the development of novel psoralen derivatives could focus on optimizing the therapeutic window—aiming for the high efficacy and rapid action of 8-MOP while maintaining the favorable safety and tolerability profile characteristic of 5-MOP.

References

Comparative Analysis of the Phototoxicity of 8-Hydroxybergapten and Bergapten: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the phototoxicity of two furanocoumarins, 8-Hydroxybergapten and bergapten. This document synthesizes available experimental data to objectively compare their performance and outlines the methodologies of key experiments.

Executive Summary

Bergapten (5-methoxypsoralen or 5-MOP), a well-studied linear furanocoumarin, is a known potent photosensitizer utilized in photochemotherapy. Upon activation by ultraviolet A (UVA) radiation, it induces phototoxic responses primarily through DNA damage and the generation of reactive oxygen species (ROS), leading to cellular apoptosis. In contrast, available evidence on the closely related compound 8-hydroxypsoralen (xanthotoxol), a metabolite of 8-methoxypsoralen, strongly suggests that this compound possesses negligible phototoxic activity. Direct comparative studies and quantitative phototoxicity data for this compound are scarce in the current scientific literature. However, studies on 8-hydroxypsoralen have shown it to be non-phototoxic and to inhibit cell proliferation through mechanisms independent of photoactivation. This guide presents the available data for both compounds, details relevant experimental protocols, and provides diagrams of the key signaling pathways and experimental workflows.

Data Presentation: Quantitative Phototoxicity

The following table summarizes the available quantitative and qualitative data on the phototoxicity of bergapten and the closely related compound, 8-hydroxypsoralen, as a proxy for this compound.

ParameterBergapten (5-Methoxypsoralen)This compound (Data inferred from 8-Hydroxypsoralen)Source
Phototoxic Activity (in vivo, Rabbits) Phototoxic; comparable to 8-methoxypsoralen and psoralen.Not phototoxic.[1]
Sunburn Cell (SBC) Production (in vivo, Guinea Pigs) Significant induction of SBCs with UVA radiation.No data available.[2]
Photomutagenic & Phototoxic Activity (in vitro, Chlamydomonas reinhardii) More active than 8-methoxypsoralen.No data available.[3]
Minimal Phototoxic Dose (MPD) (Human) Used in PUVA therapy, indicating a defined MPD. Specific values are patient-dependent.Not used in photochemotherapy due to lack of photosensitivity.[4]
Cell Proliferation Inhibition (in vitro, TCTC cells) Not directly tested in this study.Inhibits cell proliferation at 5 to 50 µg/ml, independent of photostimulation.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vivo Phototoxicity Assay in Rabbits
  • Objective: To qualitatively assess and compare the phototoxic potential of different psoralen derivatives.

  • Animal Model: Clipped rabbits.

  • Procedure:

    • Solutions of the test compounds (bergapten, psoralen, 8-methoxypsoralen, 8-hydroxypsoralen) in 95% alcohol are prepared at various concentrations (e.g., 0.1%, 0.004%, 0.0008%, 0.00008%).

    • The prepared solutions are applied to distinct areas on the clipped backs of the rabbits.

    • The application sites are then exposed to a controlled dose of UVA radiation.

    • Phototoxic responses (e.g., erythema, edema) are observed and recorded at 24 hours post-irradiation.

    • The fraction of animals showing a positive response at each concentration is documented to compare the phototoxic potency of the compounds.[1]

Sunburn Cell (SBC) Production Assay in Guinea Pigs
  • Objective: To quantify the phototoxic effect of a compound by measuring the formation of sunburn cells in the epidermis.

  • Animal Model: Male guinea pigs.

  • Procedure:

    • The back skin of the guinea pigs is pretreated with the test compound (e.g., bergapten) or a control vehicle.

    • The treated skin is then exposed to monochromatic UVA light at various doses.

    • After a set period, skin specimens are excised from the irradiated areas.

    • The specimens are histologically processed and stained (e.g., with hematoxylin and eosin).

    • The number of sunburn cells (keratinocytes undergoing apoptosis) in the interfollicular epidermis is counted under a microscope.

    • The SBC count is used as a quantitative measure of phototoxicity.[2]

In Vitro Photomutagenicity and Phototoxicity Assay in Chlamydomonas reinhardii
  • Objective: To assess the photomutagenic and phototoxic potential of compounds using a single-celled algal model.

  • Organism: Chlamydomonas reinhardii (arg- strain).

  • Procedure:

    • Cultures of C. reinhardii are treated with different concentrations of the test compounds (e.g., bergapten, 8-methoxypsoralen).

    • The treated cultures are then exposed to a controlled dose of UVA light or white light.

    • Phototoxicity Assessment: Cell survival is determined by plating the cells and counting the resulting colonies.

    • Photomutagenicity Assessment: The induction of reverse mutations (Arg- to Arg+) is quantified by plating the cells on a medium lacking arginine and counting the revertant colonies.

    • Dose-response curves for cell survival and mutation induction are generated to compare the phototoxic and photomutagenic potency of the compounds.[3]

Mandatory Visualization

Mechanism of Psoralen-Induced Phototoxicity

The following diagram illustrates the general mechanism of phototoxicity induced by psoralens, such as bergapten, upon UVA irradiation.

Psoralen_Phototoxicity cluster_0 Cellular Environment Psoralen Psoralen (e.g., Bergapten) Intercalation Intercalation Psoralen->Intercalation 1. Penetration & UVA UVA Radiation (320-400 nm) ExcitedPsoralen Excited Psoralen* UVA->ExcitedPsoralen MonoAdduct DNA Monoadducts ExcitedPsoralen->MonoAdduct Type I Reaction ROS Reactive Oxygen Species (ROS) ExcitedPsoralen->ROS Type II Reaction (Energy Transfer to O2) DNA Nuclear DNA DNA->Intercalation Intercalation->ExcitedPsoralen 2. UVA Activation Crosslink DNA Cross-links MonoAdduct->Crosslink Further UVA CellDamage Cellular Damage MonoAdduct->CellDamage Crosslink->CellDamage ROS->CellDamage Oxidative Stress Apoptosis Apoptosis CellDamage->Apoptosis Triggers

Caption: General mechanism of psoralen-induced phototoxicity.

Experimental Workflow for Comparative Phototoxicity Analysis

The diagram below outlines a comprehensive experimental workflow for a comparative analysis of the phototoxicity of this compound and bergapten.

Experimental_Workflow cluster_workflow Comparative Phototoxicity Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays start Start: Prepare Compound Solutions (this compound & Bergapten) cell_culture Cell Culture (e.g., Keratinocytes, Fibroblasts) start->cell_culture animal_model Animal Model (e.g., Mice, Guinea Pigs) start->animal_model treatment Treat cells with compounds + UVA irradiation cell_culture->treatment viability Cell Viability Assay (e.g., MTT, LDH) treatment->viability ros ROS Detection Assay (e.g., DCFH-DA) treatment->ros dna_damage DNA Damage Assay (e.g., Comet Assay) treatment->dna_damage data_analysis Data Analysis & Comparison viability->data_analysis ros->data_analysis dna_damage->data_analysis topical_app Topical Application + UVA irradiation animal_model->topical_app mpd Determine Minimal Phototoxic Dose (MPD) topical_app->mpd histology Histopathological Analysis (e.g., SBC count) topical_app->histology mpd->data_analysis histology->data_analysis conclusion Conclusion on Comparative Phototoxicity data_analysis->conclusion

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 8-Hydroxybergapten Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 8-Hydroxybergapten (8-OHB), a furanocoumarin with potential photosensitizing and therapeutic properties, is critical. The choice of analytical methodology directly impacts the reliability and validity of experimental data. This guide provides an objective comparison of two common analytical techniques for this compound quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The information presented is a synthesis of data from validated methods for this compound and structurally related furanocoumarins.

Data Presentation: A Side-by-Side Look at Performance

The following table summarizes the key validation parameters for hypothetical, yet representative, HPLC-UV and LC-MS/MS methods for the quantification of this compound. These values are based on typical performance characteristics observed in published analytical literature for furanocoumarins.

Validation ParameterMethod A: HPLC-UVMethod B: LC-MS/MS
Linearity (r²) ≥ 0.999≥ 0.999
Linear Range 0.1 - 10 µg/mL0.5 - 500 ng/mL
Accuracy (% Recovery) 98.0% - 102.0%95.0% - 105.0%
Precision (RSD%)
- Intra-day< 2.0%< 10.0%
- Inter-day< 3.0%< 15.0%
Limit of Detection (LOD) ~10 ng/mL~0.1 ng/mL
Limit of Quantification (LOQ) ~30 ng/mL~0.5 ng/mL
Specificity Good, potential for matrix interferenceExcellent, high specificity from MRM
Robustness Generally robust to minor changesSensitive to matrix effects

Experimental Protocols: A Closer Look at the "How"

Detailed methodologies are crucial for replicating and comparing analytical methods. Below are representative experimental protocols for the quantification of this compound using HPLC-UV and LC-MS/MS.

Method A: HPLC-UV Protocol

1. Sample Preparation:

  • Plant Material: Extraction with methanol or ethanol, followed by filtration.

  • Biological Matrix (e.g., Plasma): Protein precipitation with acetonitrile, followed by centrifugation and collection of the supernatant. The supernatant is then evaporated to dryness and reconstituted in the mobile phase.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water (often with a small percentage of formic acid to improve peak shape).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 20 µL.

  • Detection: UV detector set at the maximum absorbance wavelength for this compound (approximately 250 nm).

3. Validation Procedure:

  • Linearity: A series of standard solutions of this compound are prepared and injected to construct a calibration curve.

  • Accuracy: Determined by the standard addition method or by analyzing samples with known concentrations of this compound.

  • Precision: Assessed by repeatedly analyzing samples at different concentrations on the same day (intra-day) and on different days (inter-day).

  • LOD and LOQ: Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Method B: LC-MS/MS Protocol

1. Sample Preparation:

  • Biological Matrix (e.g., Plasma, Urine): Protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for cleaner samples and to minimize matrix effects. An internal standard (IS), often a deuterated analog of this compound, is added at the beginning of the sample preparation process.

2. Chromatographic Conditions:

  • Column: A shorter C18 or similar reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is often used for faster analysis times.

  • Mobile Phase: A rapid gradient elution with acetonitrile and water containing 0.1% formic acid is common.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 30 - 40 °C.

  • Injection Volume: 5 - 10 µL.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in positive or negative ion mode, depending on the optimal response for this compound.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. Specific precursor-to-product ion transitions for both this compound and the internal standard are monitored.

4. Validation Procedure:

  • Validation follows similar principles to the HPLC-UV method but with a focus on parameters critical for bioanalytical methods, such as matrix effects and stability, as per regulatory guidelines (e.g., FDA, EMA).

Mandatory Visualization: Understanding the Workflow

To visualize the logical flow of cross-validating these analytical methods, the following diagram illustrates the key stages and decision points in the process.

Analytical_Method_Cross_Validation cluster_planning 1. Planning & Objective Definition cluster_method_dev 2. Method Development & Optimization cluster_validation 3. Individual Method Validation cluster_cross_validation 4. Cross-Validation cluster_conclusion 5. Conclusion & Reporting Define_Objective Define Analytical Objective (e.g., Pharmacokinetics, Quality Control) Select_Methods Select Candidate Methods (HPLC-UV, LC-MS/MS) Define_Objective->Select_Methods Define_Validation_Parameters Define Validation Parameters & Acceptance Criteria (ICH/FDA) Select_Methods->Define_Validation_Parameters Develop_HPLC_UV Develop & Optimize HPLC-UV Method Define_Validation_Parameters->Develop_HPLC_UV Develop_LC_MSMS Develop & Optimize LC-MS/MS Method Define_Validation_Parameters->Develop_LC_MSMS Validate_HPLC_UV Validate HPLC-UV Method (Linearity, Accuracy, Precision, etc.) Develop_HPLC_UV->Validate_HPLC_UV Validate_LC_MSMS Validate LC-MS/MS Method (Linearity, Accuracy, Precision, etc.) Develop_LC_MSMS->Validate_LC_MSMS Analyze_Samples Analyze the Same Set of Samples by Both Validated Methods Validate_HPLC_UV->Analyze_Samples Validate_LC_MSMS->Analyze_Samples Compare_Results Statistically Compare Results (e.g., Bland-Altman plot, t-test) Analyze_Samples->Compare_Results Assess_Agreement Assess Agreement & Identify Discrepancies Compare_Results->Assess_Agreement Conclusion Draw Conclusions on Method Interchangeability Assess_Agreement->Conclusion Report Generate Comprehensive Report Conclusion->Report

Caption: Workflow for the cross-validation of analytical methods.

Validating the Anti-proliferative Activity of 5-methoxy-8-hydroxypsoralen in Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-proliferative activity of 5-methoxy-8-hydroxypsoralen with the standard chemotherapeutic agent, doxorubicin. The content is supported by experimental data from peer-reviewed studies and includes detailed protocols for key validation assays.

Comparative Anti-proliferative Activity

The inhibitory concentration 50 (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of 5-methoxy-8-hydroxypsoralen and doxorubicin in two common human cancer cell lines, hepatocellular carcinoma (HepG2) and cervical cancer (HeLa).

CompoundCancer Cell LineIC50 (µM)Reference
5-methoxy-8-hydroxypsoralen HepG27.46[1]
HeLa13.48[1]
Doxorubicin HepG212.18[2]
HeLa2.92[2]

Note: The IC50 values for 5-methoxy-8-hydroxypsoralen and Doxorubicin were obtained from different studies. Direct comparison should be made with caution as experimental conditions may vary.

Based on the available data, 5-methoxy-8-hydroxypsoralen demonstrates potent anti-proliferative activity. In HepG2 cells, it exhibits a lower IC50 value than doxorubicin, suggesting higher potency. Conversely, in HeLa cells, doxorubicin appears to be more potent. Further studies performing head-to-head comparisons under identical experimental conditions are warranted to definitively establish the relative potency of these compounds.

Experimental Protocols

To validate the anti-proliferative activity of a compound like 5-methoxy-8-hydroxypsoralen, several key in vitro assays are typically employed. Below are detailed protocols for three fundamental experiments: the MTT assay for cell viability, the Annexin V assay for apoptosis detection, and cell cycle analysis by flow cytometry.

Experimental Workflow

A typical workflow for assessing the anti-proliferative activity of a test compound is illustrated below.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Viability & Proliferation Assessment cluster_2 Phase 3: Mechanism of Action cluster_3 Phase 4: Data Analysis & Interpretation cell_culture Cancer Cell Line Culture compound_treatment Treatment with 5-methoxy-8-hydroxypsoralen cell_culture->compound_treatment mtt_assay MTT Assay compound_treatment->mtt_assay apoptosis_assay Annexin V Apoptosis Assay mtt_assay->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis mtt_assay->cell_cycle_analysis data_analysis IC50 Determination & Statistical Analysis apoptosis_assay->data_analysis cell_cycle_analysis->data_analysis

Caption: General experimental workflow for validating anti-proliferative activity.

MTT Cell Proliferation Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of 5-methoxy-8-hydroxypsoralen in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include untreated control wells (vehicle only). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value.

Annexin V Apoptosis Assay

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide (PI), a fluorescent intercalating agent, is used as a counterstain to identify late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with 5-methoxy-8-hydroxypsoralen at the desired concentrations for the appropriate time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Annexin V-negative and PI-negative cells are viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide (PI) stoichiometrically binds to DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. Flow cytometry is used to measure the fluorescence intensity of a population of PI-stained cells, allowing for the quantification of cells in each phase of the cell cycle.

Protocol:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of RNA).

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer. The DNA content is displayed as a histogram, from which the percentage of cells in G0/G1, S, and G2/M phases can be calculated.

Putative Signaling Pathway of 5-methoxy-8-hydroxypsoralen in Cancer Cells

While the precise signaling pathway of 5-methoxy-8-hydroxypsoralen is still under investigation, studies on closely related psoralen derivatives, such as Bergapten (5-methoxypsoralen) and 8-methoxypsoralen, provide insights into its potential mechanism of action.[2][3] These compounds have been shown to induce apoptosis and cell cycle arrest through the modulation of key signaling pathways, including the p53 and PI3K/Akt pathways.[1][2][3]

The diagram below illustrates a putative signaling pathway for 5-methoxy-8-hydroxypsoralen, integrating findings from related compounds.

G cluster_0 PI3K/Akt Pathway Inhibition cluster_1 p53 Pathway Activation cluster_2 Cellular Outcomes compound 5-methoxy-8-hydroxypsoralen PI3K PI3K compound->PI3K p53 p53 compound->p53 Akt Akt PI3K->Akt apoptosis Apoptosis Akt->apoptosis p21 p21 p53->p21 Bax Bax p53->Bax Bcl2 Bcl-2 p53->Bcl2 cell_cycle_arrest G1/G2/M Cell Cycle Arrest p21->cell_cycle_arrest Bax->apoptosis Bcl2->apoptosis

Caption: Putative signaling pathway for 5-methoxy-8-hydroxypsoralen-induced apoptosis.

Pathway Description: 5-methoxy-8-hydroxypsoralen is hypothesized to exert its anti-proliferative effects through a multi-faceted mechanism. It may activate the tumor suppressor protein p53, leading to the upregulation of the cell cycle inhibitor p21 and the pro-apoptotic protein Bax, while downregulating the anti-apoptotic protein Bcl-2.[2] Concurrently, it may inhibit the pro-survival PI3K/Akt signaling pathway.[1] The culmination of these events leads to cell cycle arrest and the induction of apoptosis, thereby inhibiting cancer cell proliferation.

References

8-Hydroxybergapten vs. Xanthotoxin: A Comparative Analysis of DNA Intercalation Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the DNA intercalation mechanisms of two psoralen derivatives, 8-Hydroxybergapten and Xanthotoxin (also known as 8-methoxypsoralen or 8-MOP). Psoralens are a class of naturally occurring furocoumarins that, upon photoactivation by UVA light, can form covalent adducts with DNA, leading to significant biological effects. This property has been harnessed for therapeutic purposes in PUVA (Psoralen + UVA) therapy for skin conditions like psoriasis and vitiligo. Understanding the nuances of their interaction with DNA is crucial for the development of more effective and safer photochemotherapeutic agents.

The General Mechanism: A Two-Step Interaction

The interaction of psoralens with DNA is a two-stage process. Initially, the planar psoralen molecule non-covalently intercalates between the base pairs of the DNA double helix. This process is driven by hydrophobic and van der Waals forces. Upon exposure to UVA radiation (320-400 nm), the intercalated psoralen becomes photoactivated and can form covalent bonds with adjacent pyrimidine bases, primarily thymine. This can result in the formation of a monoadduct or, with a second photon absorption, an interstrand cross-link (ICL), which is a highly cytotoxic lesion.

Xanthotoxin (8-Methoxypsoralen): A Well-Characterized Intercalator

Xanthotoxin is a well-studied psoralen derivative, and its DNA interaction is characterized by a dual-binding mode. At lower concentrations, it primarily acts as an intercalator, inserting itself between DNA base pairs[1]. However, at higher drug-to-DNA ratios, evidence suggests it can also bind to the minor groove of the DNA[1]. This dual-modality may influence its biological activity and therapeutic efficacy.

Upon UVA irradiation, intercalated Xanthotoxin preferentially forms a furan-side monoadduct with a thymine base. Absorption of a second photon can lead to the formation of an interstrand cross-link with a thymine on the complementary strand. The formation of these photoadducts is a key aspect of its therapeutic action. Studies have shown a preference for intercalation at 5'-TpA sequences in the DNA[2].

This compound: An Analog with Limited Direct Data

While structurally similar to Xanthotoxin, with a hydroxyl group at the 8-position instead of a methoxy group, there is a notable lack of specific quantitative data in the scientific literature regarding the DNA binding affinity and detailed intercalation mechanism of this compound. It is presumed to follow the general psoralen mechanism of intercalation and photoaddition. The hydroxyl group, being more polar than the methoxy group, may influence its solubility, membrane permeability, and interaction with the DNA backbone, potentially altering its binding affinity and photoreactivity. However, without direct experimental comparison, these remain theoretical considerations.

Quantitative Comparison of DNA Binding Affinity

The binding affinity of a psoralen derivative to DNA is a critical parameter that influences its phototoxicity and therapeutic potential. This is typically quantified by the association constant (Ka) or the dissociation constant (KD).

CompoundBinding ParameterValueDNA TypeReference
Xanthotoxin (8-MOP) Dissociation Constant (KD)1.1 x 10-3 MAT-DNA[1]
Dissociation Constant (KD)1.3 x 10-3 MCalf Thymus DNA
Association Constant (Ka)0.325 x 106 M-1
Association Constant (Ka)105 - 106 L mol-1Calf Thymus DNA[3]
This compound Dissociation Constant (KD)Not Reported
Association Constant (Ka)Not Reported

Experimental Protocols for Studying DNA Intercalation

The following are detailed methodologies for key experiments used to characterize and compare the DNA intercalation of psoralen derivatives.

UV-Visible Absorption Spectroscopy

This technique is used to monitor the interaction between the psoralen and DNA. Intercalation typically results in a bathochromic shift (redshift) and hypochromism (decreased absorbance) in the psoralen's absorption spectrum.

Protocol:

  • Prepare a stock solution of the psoralen derivative (e.g., 1 mM in DMSO) and a stock solution of calf thymus DNA (e.g., 1 mg/mL in Tris-HCl buffer, pH 7.4).

  • Dilute the DNA stock solution to a fixed concentration (e.g., 50 µM) in the buffer.

  • Titrate the DNA solution with increasing concentrations of the psoralen derivative.

  • After each addition, incubate the mixture for a few minutes to allow for equilibration.

  • Record the UV-Vis absorption spectra (typically from 230 to 400 nm) against a buffer blank.

  • Analyze the changes in the absorption maxima and intensity to determine the binding mode and calculate the binding constant using appropriate models (e.g., Benesi-Hildebrand equation).

Fluorescence Spectroscopy

Fluorescence spectroscopy is a sensitive technique to study DNA binding. The intrinsic fluorescence of the psoralen may be quenched or enhanced upon binding to DNA. Competitive binding assays with a known DNA intercalator like ethidium bromide (EB) are also common.

Protocol for Competitive Binding Assay:

  • Prepare a solution of DNA and ethidium bromide, allowing the EB to intercalate, resulting in a strong fluorescence signal.

  • Titrate this solution with increasing concentrations of the psoralen derivative.

  • Measure the fluorescence emission spectrum of EB (excitation ~520 nm, emission ~600 nm) after each addition.

  • A decrease in the EB fluorescence intensity indicates that the psoralen derivative is displacing the intercalated EB, suggesting an intercalative binding mode.

  • The binding affinity can be quantified using the Stern-Volmer equation.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides information about the conformational changes in DNA upon ligand binding. Intercalation typically induces changes in the CD spectrum of DNA.

Protocol:

  • Prepare a solution of DNA in a suitable buffer.

  • Record the CD spectrum of the DNA solution (typically from 220 to 320 nm).

  • Add the psoralen derivative to the DNA solution at various concentrations.

  • Record the CD spectrum after each addition.

  • Changes in the positive and negative bands of the DNA's CD spectrum can indicate intercalation and conformational alterations of the DNA helix.

Visualizing the Mechanisms and Workflows

DNA Intercalation and Photoaddition Pathway

G cluster_0 Non-covalent Binding cluster_1 Photoactivation and Covalent Bonding Psoralen Free Psoralen Intercalated Intercalated Complex Psoralen->Intercalated Intercalation DNA dsDNA DNA->Intercalated Monoadduct Monoadduct Intercalated->Monoadduct UVA1 UVA Photon (hν) UVA1->Monoadduct [2+2] cycloaddition ICL Interstrand Cross-link Monoadduct->ICL UVA2 UVA Photon (hν) UVA2->ICL [2+2] cycloaddition

Caption: General mechanism of psoralen-DNA interaction.

Experimental Workflow for Comparative Analysis

G start Start: Prepare stock solutions of This compound and Xanthotoxin uv_vis UV-Vis Titration with DNA start->uv_vis fluorescence Fluorescence Quenching/ Competitive Binding Assay start->fluorescence cd Circular Dichroism Spectroscopy start->cd analysis Data Analysis: Calculate Binding Constants (Ka, KD) and assess conformational changes uv_vis->analysis fluorescence->analysis cd->analysis comparison Comparative Report: Summarize binding affinities, mechanisms, and structural effects analysis->comparison

Caption: Workflow for comparing DNA binding of psoralens.

Conclusion

The DNA intercalation and photo-reactivity of Xanthotoxin (8-methoxypsoralen) are well-documented, revealing a complex interaction that includes both intercalation and minor groove binding. This body of research provides a solid foundation for understanding the mechanism of action of 8-substituted psoralens. In contrast, specific experimental data on the DNA binding affinity and detailed intercalation mechanism of this compound are conspicuously absent in the current literature. While it is reasonable to extrapolate a similar mechanism of action based on its structure, the influence of the 8-hydroxyl group on its interaction with DNA remains to be experimentally determined. Further studies, following the experimental protocols outlined in this guide, are necessary to elucidate the specific properties of this compound and to enable a direct and comprehensive comparison with Xanthotoxin. Such research would be invaluable for the rational design of new photochemotherapeutic agents with improved efficacy and safety profiles.

References

A Tale of Two Pathways: 8-Hydroxybergapten and JAK Inhibitors in the Quest to Treat Vitiligo

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the dynamic landscape of vitiligo research, two distinct therapeutic strategies have emerged, each targeting different facets of this complex autoimmune disorder. On one hand, Janus kinase (JAK) inhibitors represent a modern, targeted immunomodulatory approach with robust clinical validation. On the other, 8-Hydroxybergapten, a lesser-known psoralen derivative, offers a glimpse into the potential of modulating inflammatory responses. This guide provides a head-to-head comparison of these two agents based on available experimental data, catering to researchers, scientists, and drug development professionals.

Vitiligo is characterized by the destruction of melanocytes, the pigment-producing cells in the skin, leading to depigmented patches. This process is largely driven by an autoimmune attack where CD8+ T cells target and eliminate melanocytes. The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, particularly the IFN-γ signaling axis, is a central driver of this autoimmune response.

At a Glance: this compound vs. JAK Inhibitors

FeatureThis compound (Xanthotoxol)JAK Inhibitors (e.g., Ruxolitinib, Tofacitinib)
Primary Target MAPK and NF-κB signaling pathwaysJanus Kinases (JAK1, JAK2, JAK3, TYK2)
Mechanism of Action Anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.Blocks the IFN-γ signaling pathway, preventing the recruitment and activation of autoimmune T cells that destroy melanocytes.
Effect on Melanogenesis In vitro studies in B16F10 melanoma cells have shown that this compound does not significantly stimulate melanin production.Primarily immunomodulatory; repigmentation occurs as a result of the cessation of the autoimmune attack on melanocytes, allowing them to function and repopulate.
Evidence in Vitiligo Models No direct in vivo studies in vitiligo models have been identified.Extensive preclinical data in mouse models of vitiligo demonstrating prevention of depigmentation and induction of repigmentation.
Clinical Trial Data No clinical trials for vitiligo have been identified.Multiple clinical trials have demonstrated the efficacy of both topical and oral JAK inhibitors in treating vitiligo. Topical ruxolitinib is FDA-approved for non-segmental vitiligo.
Development Status for Vitiligo Preclinical; not actively being pursued for vitiligo treatment based on available data.Clinically validated; an established and expanding class of drugs for vitiligo treatment.

Delving into the Mechanisms: A Signaling Pathway Perspective

The divergent approaches of this compound and JAK inhibitors can be best understood by examining their impact on cellular signaling pathways.

This compound: An Anti-Inflammatory Agent with a Questionable Role in Repigmentation

This compound, also known as xanthotoxol, is a naturally occurring furanocoumarin. Research has primarily focused on its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory mediators by suppressing the MAPK and NF-κB signaling pathways[1][2].

G cluster_inflammatory_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor MAPK_Pathway MAPK Pathway Receptor->MAPK_Pathway NFkB_Pathway NF-κB Pathway Receptor->NFkB_Pathway Gene_Expression Pro-inflammatory Gene Expression MAPK_Pathway->Gene_Expression NFkB_Pathway->Gene_Expression 8_Hydroxybergapten This compound 8_Hydroxybergapten->MAPK_Pathway 8_Hydroxybergapten->NFkB_Pathway

Figure 1. Anti-inflammatory mechanism of this compound.

While inflammation is a component of vitiligo pathogenesis, the ultimate goal of treatment is repigmentation. A crucial study investigating the effects of various psoralen derivatives on melanogenesis in B16F10 melanoma cells found that this compound did not significantly increase melanin production. This stands in contrast to other psoralen derivatives like 5-methoxypsoralen (bergapten) and 8-methoxypsoralen (xanthotoxin), which are known to stimulate melanogenesis. This finding raises significant questions about the suitability of this compound as a monotherapy for vitiligo.

JAK Inhibitors: Targeting the Core Autoimmune Process in Vitiligo

The pathogenesis of vitiligo is heavily dependent on the IFN-γ signaling pathway. IFN-γ, produced by autoreactive T cells, binds to its receptor on keratinocytes, activating the JAK/STAT pathway. This leads to the production of chemokines that recruit more pathogenic T cells to the skin, creating a positive feedback loop that perpetuates melanocyte destruction.

JAK inhibitors work by blocking one or more of the Janus kinase enzymes (JAK1, JAK2, JAK3, and TYK2), thereby interrupting this signaling cascade. This prevents the autoimmune response against melanocytes, allowing them to survive and repopulate the depigmented areas.

G cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFN_gamma IFN-γ IFN_gamma_Receptor IFN-γ Receptor IFN_gamma->IFN_gamma_Receptor JAK1_JAK2 JAK1/JAK2 IFN_gamma_Receptor->JAK1_JAK2 STAT1 STAT1 JAK1_JAK2->STAT1 phosphorylates Chemokine_Expression Chemokine Gene Expression STAT1->Chemokine_Expression JAK_Inhibitor JAK Inhibitor JAK_Inhibitor->JAK1_JAK2

Figure 2. Mechanism of action of JAK inhibitors in vitiligo.

Experimental Protocols: A Glimpse into Vitiligo Research

A standardized experimental workflow is crucial for evaluating the efficacy of potential vitiligo treatments. While specific protocols for this compound in vitiligo models are not available, a general approach can be outlined.

G Start Start In_Vitro_Screening In Vitro Screening (e.g., Melanocyte viability, melanin production) Start->In_Vitro_Screening Animal_Model_Selection Animal Model Selection (e.g., C57BL/6 mouse model) In_Vitro_Screening->Animal_Model_Selection Treatment_Administration Treatment Administration (Topical or Systemic) Animal_Model_Selection->Treatment_Administration Efficacy_Assessment Efficacy Assessment (Repigmentation scoring, histology) Treatment_Administration->Efficacy_Assessment Mechanism_of_Action_Studies Mechanism of Action Studies (Immunohistochemistry, gene expression analysis) Treatment_Administration->Mechanism_of_Action_Studies Toxicity_Assessment Toxicity Assessment Treatment_Administration->Toxicity_Assessment Data_Analysis Data Analysis and Conclusion Efficacy_Assessment->Data_Analysis Mechanism_of_Action_Studies->Data_Analysis Toxicity_Assessment->Data_Analysis End End Data_Analysis->End

References

Assessing the Reproducibility of 8-Hydroxybergapten's Anti-inflammatory Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of 8-Hydroxybergapten (8-HB), also known as xanthotoxol, with other established anti-inflammatory agents. The information is presented to facilitate the assessment of its reproducibility and potential as a therapeutic agent. The data is compiled from various preclinical studies, with a focus on quantitative comparisons and detailed experimental methodologies.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory efficacy of this compound and its alternatives is summarized below. The data is primarily from in vitro studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages, a common model for assessing inflammatory responses.

CompoundTargetIC50 / EffectCell Line / Model
This compound (Xanthotoxol) PGE2, IL-6, IL-1βConcentration-dependent reduction (62.5, 125, 250 μM)[1]RAW 264.7
iNOS, COX-2Concentration-dependent reduction in protein levels[1][2]RAW 264.7 / Rat model
NF-κB (p65 translocation)Inhibition of nuclear translocation[1][2]RAW 264.7 / Rat model
Indomethacin COX-10.063 µM[3]Human Articular Chondrocytes
COX-20.48 µM[3]Human Articular Chondrocytes
Dexamethasone Glucocorticoid Receptor38 nM[4]-
COX-20.0073 µM[3]Human Articular Chondrocytes
Corilagin (for comparison) IL-6~75 µM (48.09% inhibition)[5]RAW 264.7
TNF-α~75 µM (42.37% inhibition)[5]RAW 264.7
NOIC50 = 66.64 µg/mL[5]RAW 264.7
PGE2~75 µM (46.88% inhibition)[5]RAW 264.7
iNOS~75 µM (56.22% inhibition)[5]RAW 264.7
COX-2~75 µM (59.99% inhibition)[5]RAW 264.7

Experimental Protocols

To ensure the reproducibility of the cited findings, detailed experimental protocols are provided below.

LPS-Induced Inflammation in RAW 264.7 Macrophages

This protocol is a standard method to induce an inflammatory response in vitro.

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Seeding: Cells are seeded in 96-well plates at a density of 1-2 x 10^5 cells/well and allowed to adhere overnight.[6]

  • Treatment: The culture medium is replaced with fresh medium containing the test compound (e.g., this compound) at various concentrations. After a pre-incubation period (typically 1 hour), LPS is added to a final concentration of 10-100 ng/mL to stimulate inflammation.[6][7]

  • Incubation: The cells are incubated for a specified period (e.g., 24 hours) to allow for the production of inflammatory mediators.[7]

  • Sample Collection: The cell culture supernatant is collected for the measurement of secreted inflammatory markers like PGE2, IL-6, and TNF-α. The cells can be lysed to extract proteins for Western blot analysis of iNOS and COX-2.

Prostaglandin E2 (PGE2) Measurement by ELISA

This protocol outlines the quantification of PGE2 in cell culture supernatants.

  • Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is used to measure the concentration of PGE2.

  • Procedure:

    • Prepare all reagents, samples, and standards according to the kit manufacturer's instructions.

    • Add 50 µL of standard or sample to each well of the pre-coated microplate.

    • Add 50 µL of prepared Detection Reagent A and incubate for 1 hour at 37°C.[8]

    • Aspirate and wash the wells three times.

    • Add 100 µL of prepared Detection Reagent B and incubate for 30 minutes at 37°C.[8]

    • Aspirate and wash the wells five times.

    • Add 90 µL of Substrate Solution and incubate for 10-20 minutes at 37°C.[8]

    • Add 50 µL of Stop Solution and immediately read the absorbance at 450 nm.[8]

  • Quantification: The concentration of PGE2 in the samples is determined by comparing their absorbance to a standard curve.

iNOS and COX-2 Protein Expression by Western Blot

This protocol describes the detection and quantification of iNOS and COX-2 proteins.

  • Protein Extraction: After treatment, cells are washed with PBS and lysed with a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay kit (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein (typically 30-50 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a nitrocellulose or PVDF membrane.[4][9]

  • Immunoblotting:

    • The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

    • The membrane is incubated with primary antibodies specific for iNOS and COX-2 overnight at 4°C.

    • The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to a loading control like β-actin.

NF-κB p65 Nuclear Translocation Assay

This immunofluorescence-based assay visualizes the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus.

  • Cell Seeding and Treatment: Cells are seeded on coverslips in a multi-well plate and treated with the test compound and LPS as described in the inflammation induction protocol.

  • Fixation and Permeabilization:

    • After treatment, cells are fixed with 4% paraformaldehyde for 15 minutes.

    • Cells are then permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Cells are blocked with a blocking solution (e.g., 1% BSA in PBS) for 1 hour.

    • Cells are incubated with a primary antibody against NF-κB p65 overnight at 4°C.

    • After washing, cells are incubated with a fluorescently labeled secondary antibody for 1 hour in the dark.

  • Nuclear Staining and Imaging:

    • The cell nuclei are counterstained with a nuclear dye (e.g., DAPI or Hoechst).

    • The coverslips are mounted on microscope slides, and the cells are visualized using a fluorescence microscope.

  • Analysis: The nuclear translocation of p65 is quantified by analyzing the fluorescence intensity in the nucleus versus the cytoplasm.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involved in the anti-inflammatory action of this compound and a general experimental workflow for its assessment.

Anti_Inflammatory_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathways Intracellular Signaling cluster_response Inflammatory Response cluster_inhibitor Inhibitor LPS LPS MAPK MAPK (p38, JNK) LPS->MAPK IKK IKK LPS->IKK nucleus Nucleus MAPK->nucleus IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65) IkB->NFkB releases NFkB->nucleus translocates iNOS iNOS nucleus->iNOS gene transcription COX2 COX-2 nucleus->COX2 gene transcription Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) nucleus->Cytokines gene transcription NO NO iNOS->NO PGE2 PGE2 COX2->PGE2 HB This compound HB->MAPK HB->IKK HB->NFkB inhibits translocation

Caption: 8-HB's anti-inflammatory mechanism of action.

Experimental_Workflow cluster_assays 6. Anti-inflammatory Assays A 1. Cell Culture (RAW 264.7 Macrophages) B 2. Treatment - this compound - Alternatives - Control A->B C 3. LPS Stimulation (Induce Inflammation) B->C D 4. Incubation C->D E 5. Sample Collection (Supernatant & Cell Lysate) D->E F PGE2, IL-6, TNF-α (ELISA) E->F G iNOS, COX-2 (Western Blot) E->G H NF-κB Translocation (Immunofluorescence) E->H I 7. Data Analysis & Comparison F->I G->I H->I

Caption: General workflow for assessing anti-inflammatory effects.

References

Confirming PXR-Mediated Induction of Drug-Metabolizing Enzymes by 8-Hydroxybergapten: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential for 8-Hydroxybergapten to induce drug-metabolizing enzymes through the Pregnane X Receptor (PXR) pathway. Due to the limited direct experimental data on this compound, this guide leverages data from the structurally similar furanocoumarin, 8-methoxypsoralen (8-MOP), as a primary point of comparison against the well-characterized PXR activator, Rifampicin. This guide also contrasts these findings with other furanocoumarins that exhibit inhibitory effects, offering a comprehensive overview for researchers in drug development.

Executive Summary

The Pregnane X Receptor (PXR) is a critical nuclear receptor that regulates the expression of key drug-metabolizing enzymes, most notably Cytochrome P450 3A4 (CYP3A4).[1][2][3] Activation of PXR by xenobiotics can lead to increased metabolism of co-administered drugs, potentially reducing their efficacy. While direct evidence for this compound is lacking, studies on the analogous compound 8-methoxypsoralen (8-MOP) demonstrate its capacity to induce CYP3A4 and other enzymes via PXR activation.[4] This guide presents the available data, outlines relevant experimental protocols, and provides visual representations of the underlying molecular pathways to aid in the assessment of this compound's potential for drug-drug interactions.

Data Presentation: Comparative Induction Potential

The following tables summarize the quantitative data on PXR activation and subsequent induction of drug-metabolizing enzymes by 8-MOP (as a surrogate for this compound) and the standard PXR agonist, Rifampicin.

Table 1: PXR Activation in Cell-Based Reporter Assays

CompoundCell LineReporter SystemEC50 (µM)Max Fold Activation (vs. Vehicle)Reference
8-Methoxypsoralen (8-MOP)Huh7CYP3A4 Promoter-Luciferase~14Not explicitly stated, but showed significant activation[4]
RifampicinDPX-2 (HepG2)PXR-responsive Luciferase3.5~5.7-fold[5]
RifampicinHepG2CYP3A4 Promoter-Luciferase-~11.6-fold (kava-kava as reference)[1]

Table 2: Induction of Drug-Metabolizing Enzymes in Primary Human Hepatocytes

CompoundEnzymeInduction EndpointFold Induction (vs. Control)Reference
8-Methoxypsoralen (8-MOP)CYP3A4mRNA~6-fold[4]
8-Methoxypsoralen (8-MOP)Carboxylesterase 2 (HCE2)mRNA~3-fold[4]
Rifampicin (10 µM)CYP3A4mRNA6.99 ± 3.07-fold[1]
Rifampicin (10 µM)CYP3A4Activity (Testosterone 6β-hydroxylation)6 to 16-fold (mean 10.5-fold)[6][7]

Note: The family of furanocoumarins, to which this compound belongs, exhibits diverse effects on CYP3A4. While 8-MOP acts as an inducer, other members like bergamottin are known inhibitors of CYP3A4 activity. This highlights the importance of specific experimental validation for each compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of PXR activation and enzyme induction. Below are summaries of key experimental protocols.

PXR Activation Reporter Gene Assay

This assay quantifies the ability of a test compound to activate the PXR, leading to the expression of a reporter gene (e.g., luciferase).

1. Cell Culture and Transfection:

  • Hepatoma cell lines like HepG2 or Huh7 are commonly used.[1][4][8]

  • Cells are transiently or stably co-transfected with two plasmids:

    • An expression vector containing the full-length human PXR gene.

    • A reporter plasmid containing a PXR-responsive element (PXRE) from the promoter region of a target gene (e.g., CYP3A4) upstream of a luciferase reporter gene.[2][5][9]

2. Compound Treatment:

  • Transfected cells are seeded in multi-well plates and treated with various concentrations of the test compound (e.g., this compound), a positive control (e.g., Rifampicin), and a vehicle control (e.g., DMSO).[1][6]

3. Luciferase Activity Measurement:

  • After an incubation period (typically 24-48 hours), cells are lysed, and a luciferase substrate is added.

  • The resulting luminescence, which is proportional to the level of PXR activation, is measured using a luminometer.[5][8]

  • Data is typically normalized to a co-transfected control plasmid (e.g., β-galactosidase) to account for variations in transfection efficiency.[9]

Primary Human Hepatocyte Induction Assay

This method provides a more physiologically relevant model for assessing the induction of drug-metabolizing enzymes.

1. Hepatocyte Culture:

  • Cryopreserved or fresh primary human hepatocytes are cultured, often in a sandwich configuration between layers of collagen, to maintain their differentiated state.[2]

2. Compound Treatment:

  • Hepatocytes are treated with the test compound, positive control, and vehicle control for a specified period (e.g., 48-72 hours), with daily media changes.[1][6]

3. Measurement of Induction:

  • mRNA Quantification: Total RNA is isolated from the treated hepatocytes. The mRNA levels of target genes (e.g., CYP3A4, CYP2B6, UGTs) are quantified using quantitative real-time PCR (qRT-PCR).[1][4] The results are typically expressed as fold induction relative to the vehicle control.

  • Enzyme Activity Measurement: Microsomes are prepared from the treated hepatocytes. The catalytic activity of specific enzymes is determined by measuring the rate of metabolism of a probe substrate (e.g., testosterone or midazolam for CYP3A4) using techniques like LC-MS/MS.[2][6]

Mandatory Visualizations

PXR Signaling Pathway

PXR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound (or other ligand) PXR PXR Ligand->PXR Binding HSP90 HSP90 PXR->HSP90 Inactive Complex PXR->PXR_active Translocation PXR_RXR PXR-RXR Heterodimer PXRE PXRE (DNA Response Element) PXR_RXR->PXRE Binding RXR RXR Target_Gene Target Gene (e.g., CYP3A4) PXRE->Target_Gene Transcription Activation mRNA mRNA Target_Gene->mRNA Transcription Protein Drug-Metabolizing Enzyme mRNA->Protein Translation PXR_active->RXR Heterodimerization

Caption: PXR signaling pathway for enzyme induction.

Experimental Workflow for PXR Activation Assay

PXR_Activation_Workflow cluster_setup Assay Setup cluster_treatment Compound Treatment (24-48h) cluster_readout Data Acquisition & Analysis A Seed HepG2/Huh7 cells in 96-well plate B Co-transfect with PXR expression vector & CYP3A4-luciferase reporter A->B C Add this compound (Test Compound) B->C D Add Rifampicin (Positive Control) B->D E Add DMSO (Vehicle Control) B->E F Lyse cells and add luciferase substrate C->F D->F E->F G Measure luminescence F->G H Calculate Fold Activation vs. Vehicle Control G->H I Determine EC50 H->I

Caption: Workflow for PXR reporter gene assay.

Logical Relationship for Confirming PXR-Mediated Induction

Logical_Confirmation cluster_invitro In Vitro Evidence cluster_confirmation Confirmation of Mechanism A Hypothesis: This compound induces drug-metabolizing enzymes via PXR B Observation 1: This compound activates PXR in reporter assay A->B C Observation 2: This compound induces CYP3A4 mRNA/activity in human hepatocytes A->C D Experiment 1: PXR antagonist (e.g., ketoconazole) blocks this compound-mediated CYP3A4 induction B->D E Experiment 2: This compound fails to induce CYP3A4 in PXR-knockout cells B->E C->D C->E F Conclusion: Induction of drug-metabolizing enzymes by this compound is PXR-dependent D->F E->F

Caption: Logic for confirming PXR-mediated induction.

References

Navigating Bioavailability: A Comparative Guide to 8-Hydroxybergapten Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the bioavailability of a compound is paramount to its therapeutic success. This guide provides a comparative analysis of different formulation strategies for 8-Hydroxybergapten (8-HB), also known as Xanthotoxol or 5-hydroxypsoralen. Due to the limited availability of direct comparative bioavailability studies for 8-HB, this guide leverages data from the closely related and extensively studied compound, 8-methoxypsoralen (8-MOP or Xanthotoxin), to illustrate key principles of formulation-dependent bioavailability. The experimental protocols and pharmacokinetic insights presented herein are directly applicable to the development and evaluation of novel 8-HB formulations.

Data Presentation: Pharmacokinetic Parameters

The bioavailability of a drug is determined by its rate and extent of absorption. Key pharmacokinetic parameters used to assess this include the maximum plasma concentration (Cmax), the time to reach Cmax (Tmax), and the total drug exposure over time, represented by the area under the plasma concentration-time curve (AUC).

Table 1: Comparison of Oral 8-Methoxypsoralen Formulations

FormulationCmax (ng/mL)Tmax (h)AUC (ng·h/mL)SubjectsReference
Oxsoralen 188 ± 1252.0 ± 0.6461 ± 32212 Psoriasis Patients[1]
Geroxalen 193 ± 870.9 ± 0.4290 ± 19846 Psoriasis Patients[1]
Mopsoralen 164 ± 711.7 ± 0.5389 ± 22130 Psoriasis Patients[1]
Microcrystalline 8-MOP (Pill) Lower (not quantified)--35 PUVA Patients[2]
Dissolved 8-MOP (Soft Gelatin Capsule) Almost doubled vs. pill--35 PUVA Patients[2]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve. Values are presented as mean ± standard deviation.

Table 2: Influence of Concomitant Treatment on 8-MOP Pharmacokinetics

Treatment GroupTmax (h)Cmax (ng/mL)AUC (ng·h/mL)SubjectsReference
PUVA alone 2.03 ± 0.88159.12 ± 88.85343.33 ± 211.06119 Psoriasis Patients[3]
Etretinate + PUVA (RePUVA) 1.93 ± 0.83163.63 ± 92.85388.12 ± 251.0340 Psoriasis Patients[3]

Statistical analysis showed no significant difference between the two groups, indicating that concomitant etretinate administration does not significantly alter the pharmacokinetics of 8-MOP.[3]

Experimental Protocols

Detailed and robust experimental protocols are crucial for generating reliable comparative bioavailability data. Below are methodologies for key experiments typically employed in such studies.

Bioavailability and Bioequivalence Study Protocol

A standard protocol for a comparative bioavailability study involves a randomized, crossover design.

Study Design: A single-dose, two-period, two-sequence, crossover study is a common design.[4] Healthy volunteers are randomly assigned to receive either the test formulation or the reference formulation in the first period.[4] After a washout period, subjects receive the alternate formulation in the second period.[4]

Blood Sampling: Blood samples are collected at predetermined intervals before and after drug administration over a specified period (e.g., 84 hours).[4] Plasma is separated and stored frozen until analysis.

Bioanalytical Method: Plasma concentrations of the drug are determined using a validated analytical method, such as Ultra-Performance Liquid Chromatography (UPLC) with mass spectrometric detection.[4] The method should be validated for linearity, accuracy, precision, and selectivity.

Pharmacokinetic Analysis: The following pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental methods:

  • Cmax and Tmax are obtained directly from the observed data.

  • AUC0-t (the area under the curve from time zero to the last measurable concentration) is calculated using the linear trapezoidal rule.

  • AUC0-∞ (the area under the curve from time zero to infinity) is calculated as AUC0-t + (Clast / λz), where Clast is the last measurable concentration and λz is the terminal elimination rate constant.

Statistical Analysis: Bioequivalence is assessed by comparing the 90% confidence intervals (CIs) for the ratio of the geometric means (test/reference) of Cmax, AUC0-t, and AUC0-∞.[4] The formulations are considered bioequivalent if the 90% CIs fall within the predetermined range of 80% to 125%.[4]

Mandatory Visualization

Experimental Workflow: Bioequivalence Study

G cluster_0 Subject Recruitment & Screening cluster_1 Study Period 1 cluster_2 Study Period 2 (Crossover) cluster_3 Analysis A Healthy Volunteers B Informed Consent A->B C Inclusion/Exclusion Criteria B->C D Randomization C->D E1 Group 1: Test Formulation D->E1 F1 Group 2: Reference Formulation D->F1 G1 Blood Sampling E1->G1 F1->G1 W Washout Period G1->W E2 Group 1: Reference Formulation W->E2 F2 Group 2: Test Formulation W->F2 G2 Blood Sampling E2->G2 F2->G2 H Bioanalytical Analysis (UPLC-MS) G2->H I Pharmacokinetic Parameter Calculation H->I J Statistical Analysis (90% CI) I->J K Bioequivalence Determination J->K

Caption: Workflow of a typical two-period crossover bioequivalence study.

Signaling Pathways of Psoralens

Psoralens, including this compound, exert their biological effects through various mechanisms. A key mechanism involves the intercalation into DNA and, upon photoactivation by UVA light, the formation of covalent adducts with pyrimidine bases, which can inhibit DNA replication and cell proliferation. Furthermore, studies on the related compound Xanthotoxin suggest modulation of several signaling pathways.

G cluster_0 Cellular Effects of Psoralens cluster_1 Photoactivation (PUVA) cluster_2 Modulation of Signaling Pathways cluster_3 Downstream Cellular Responses Psoralen Psoralen (e.g., this compound) DNA DNA Intercalation Psoralen->DNA NFkB NF-κB Psoralen->NFkB MAPK MAPK Psoralen->MAPK JAK_STAT JAK/STAT Psoralen->JAK_STAT Nrf2_HO1 Nrf2/HO-1 Psoralen->Nrf2_HO1 AKT_mTOR AKT/mTOR Psoralen->AKT_mTOR UVA UVA Light DNA->UVA Adducts DNA Adducts UVA->Adducts Apoptosis1 Inhibition of Replication & Cell Proliferation Adducts->Apoptosis1 Inflammation Anti-inflammatory Effects NFkB->Inflammation MAPK->Inflammation JAK_STAT->Inflammation OxidativeStress Antioxidative Stress Nrf2_HO1->OxidativeStress Apoptosis2 Apoptosis Induction AKT_mTOR->Apoptosis2

Caption: Simplified signaling pathways modulated by psoralens.

References

A Comparative Analysis of the Side-Effect Profiles of 8-Methoxypsoralen (8-MOP) and 5-Methoxypsoralen (5-MOP/Bergapten)

Author: BenchChem Technical Support Team. Date: November 2025

A Note on 8-Hydroxybergapten: Initial literature searches revealed a significant scarcity of specific data regarding the side-effect profile of this compound. Consequently, a direct and robust comparison with 8-Methoxypsoralen (8-MOP) is not feasible based on the current body of scientific evidence. Therefore, this guide will provide a comprehensive comparison of the side-effect profiles of the more extensively studied and clinically relevant isomers, 8-Methoxypsoralen (8-MOP) and 5-Methoxypsoralen (5-MOP, also known as Bergapten). This comparative analysis will offer valuable insights for researchers, scientists, and drug development professionals working with furanocoumarins.

Introduction

8-Methoxypsoralen (8-MOP) and 5-Methoxypsoralen (5-MOP) are naturally occurring furanocoumarins widely used in photochemotherapy, specifically psoralen plus ultraviolet A (PUVA) therapy, for the treatment of various skin disorders such as psoriasis and vitiligo.[1] Despite their therapeutic efficacy, both compounds are associated with a range of side effects, primarily due to their photosensitizing properties. Understanding the differences in their side-effect profiles is crucial for optimizing treatment regimens and improving patient safety. This guide provides an objective comparison of the adverse effects of 8-MOP and 5-MOP, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways.

Quantitative Comparison of Side-Effect Profiles

The following tables summarize the quantitative data on the incidence of common side effects associated with oral PUVA therapy using 8-MOP and 5-MOP.

Table 1: Incidence of Acute Non-Phototoxic Adverse Effects

Side Effect8-MOP (0.6 mg/kg)5-MOP (1.2 mg/kg)Study PopulationReference
Nausea51.3%7.7%39 patients with psoriasis[2]
Pruritus71.8%43.6%39 patients with psoriasis[2]

Table 2: General Side-Effect Observations from Comparative Studies

Side Effect8-MOP5-MOPObservationsReferences
Nausea and/or VomitingMore common and severeLess common and milder8-MOP is associated with a significantly higher incidence of gastrointestinal side effects.[3][4][5][6][7]
Phototoxicity (Erythema)Higher potentialLower potential5-MOP generally requires a higher UVA dose to induce the same level of erythema as 8-MOP.[6][1][6]
HepatotoxicityCases reportedOne case of toxic hepatitis reported in a comparative study.Both have the potential for liver injury, though it appears to be an infrequent event.[3][8][9][3][8][9][10]

Experimental Protocols

Assessment of Acute Non-Phototoxic Adverse Effects

A prospective, double-blind, crossover study was conducted to compare the acute non-phototoxic side effects of liquid formulations of 8-MOP and 5-MOP.[2]

  • Study Population: 39 patients with psoriasis undergoing PUVA therapy.[2]

  • Drug Administration: Patients received either 8-MOP at a dose of 0.6 mg/kg or 5-MOP at a dose of 1.2 mg/kg.[2] The higher dose for 5-MOP is standard practice to achieve comparable therapeutic effects to 8-MOP.[11]

  • Data Collection: The incidence of nausea and pruritus was recorded for each treatment group.[2]

  • Study Design: The crossover design allowed each patient to act as their own control, strengthening the comparison.

Minimal Phototoxic Dose (MPD) Determination

The MPD is a key measure of photosensitivity and is used to determine the initial UVA dose in PUVA therapy.

  • Procedure: Two hours after oral administration of the psoralen (0.6 mg/kg for 8-MOP or 1.2 mg/kg for 5-MOP), small areas of the patient's skin are exposed to increasing doses of UVA radiation.[1][12]

  • Evaluation: The treated areas are examined 72 hours later to identify the minimal dose of UVA that produced a defined erythema.[1]

  • Comparative Findings: Studies have shown that the mean MPD is 30% to 50% greater with 5-MOP compared to 8-MOP, indicating lower phototoxicity for 5-MOP.[6]

Signaling Pathways and Mechanisms of Action

The therapeutic and toxic effects of psoralens are primarily mediated through their interaction with DNA upon activation by UVA light. However, other mechanisms involving cell membranes and signaling pathways also play a role.

Mechanism of Psoralen-Induced Phototoxicity

Furanocoumarins, upon UVA irradiation, can induce phototoxicity through two main types of reactions:[13]

  • Type I Reaction: This oxygen-independent reaction involves the direct photoreaction of the psoralen with DNA. The psoralen intercalates into the DNA helix and, upon UVA activation, forms covalent monoadducts with pyrimidine bases. A second photon absorption can lead to the formation of interstrand cross-links, which are thought to be crucial for the therapeutic effect in hyperproliferative disorders like psoriasis.[14][15][16]

  • Type II Reaction: This oxygen-dependent reaction involves the formation of reactive oxygen species (ROS), such as singlet oxygen and superoxide anions.[13][14] These ROS can damage cell membranes, proteins, and other cellular components, contributing to the inflammatory response (erythema) and other side effects.[13]

G cluster_activation Photoactivation cluster_type1 Type I Reaction (Oxygen-Independent) cluster_type2 Type II Reaction (Oxygen-Dependent) Psoralen Psoralen ActivatedPsoralen Excited Triplet State Psoralen Psoralen->ActivatedPsoralen UVA UVA Radiation (320-400 nm) UVA->Psoralen Absorption DNA DNA ActivatedPsoralen->DNA Intercalation & Covalent Bonding Oxygen Molecular Oxygen (O2) ActivatedPsoralen->Oxygen Energy Transfer Monoadducts DNA Monoadducts DNA->Monoadducts Crosslinks Interstrand Cross-links Monoadducts->Crosslinks Second Photon Absorption Apoptosis Apoptosis Crosslinks->Apoptosis ROS Reactive Oxygen Species (ROS) (Singlet Oxygen, Superoxide) Oxygen->ROS CellDamage Cell Membrane & Protein Damage ROS->CellDamage Inflammation Inflammation (Erythema, Edema) CellDamage->Inflammation

Mechanism of Psoralen Phototoxicity
Psoralen Interaction with Cellular Signaling

Recent studies suggest that the effects of psoralens are not solely dependent on DNA damage. Psoralens, upon photoactivation, may also modulate cellular signaling pathways.

  • Epidermal Growth Factor Receptor (EGFR) Signaling: Evidence suggests that PUVA therapy can lead to the phosphorylation of the EGFR.[17] This modification can reduce the receptor's affinity for its ligand (EGF) and inhibit its tyrosine kinase activity, thereby interfering with growth regulatory signals and contributing to the antiproliferative effect in psoriasis.[17]

G PUVA PUVA (Psoralen + UVA) PsoralenReceptor Psoralen Receptor Activation PUVA->PsoralenReceptor EGFR EGF Receptor PsoralenReceptor->EGFR Induces Phosphorylation PhosphorylatedEGFR Phosphorylated EGF Receptor EGFR->PhosphorylatedEGFR EGFAffinity Decreased EGF Binding Affinity PhosphorylatedEGFR->EGFAffinity TyrosineKinase Inhibited Tyrosine Kinase Activity PhosphorylatedEGFR->TyrosineKinase GrowthSignals Inhibition of Growth Regulatory Signals EGFAffinity->GrowthSignals TyrosineKinase->GrowthSignals

PUVA's Effect on EGFR Signaling

Discussion and Conclusion

The available evidence clearly indicates that 5-MOP has a more favorable acute side-effect profile compared to 8-MOP, particularly concerning gastrointestinal intolerance.[2][4][6] The incidence of nausea is significantly lower with 5-MOP, making it a better-tolerated option for many patients.[2][7]

In terms of phototoxicity, 5-MOP demonstrates a lower potential for inducing erythema, as reflected by the higher UVA doses required to elicit a minimal phototoxic response.[6] This suggests a wider therapeutic window and potentially a lower risk of phototoxic "burns" during PUVA therapy.

While both compounds have been associated with hepatotoxicity, this appears to be a rare adverse event.[3][8][9]

From a mechanistic standpoint, both 8-MOP and 5-MOP are bifunctional psoralens capable of forming DNA interstrand cross-links, which is believed to be essential for their therapeutic efficacy.[18] The differences in their side-effect profiles may be related to variations in their absorption, metabolism, and their propensity to induce Type II photoreactions.

References

8-Hydroxybergapten and Cytochrome P450 Enzymes: An Uncharted Inhibitory Landscape

Author: BenchChem Technical Support Team. Date: November 2025

Despite significant interest in the drug-modulating effects of furanocoumarins, a class of compounds prevalent in many plants, specific quantitative data on the inhibitory potency of 8-Hydroxybergapten against cytochrome P450 (CYP) enzymes remains elusive in publicly available research. While its structural relatives, such as bergapten and 8-methoxypsoralen, are well-documented inhibitors of various CYP isoforms, the direct inhibitory capacity of this compound, crucial for predicting drug-drug interactions, is not yet characterized with specific IC50 or Ki values.

Cytochrome P450 enzymes are a critical family of enzymes responsible for the metabolism of a vast array of drugs and other foreign compounds in the body. Inhibition of these enzymes can lead to altered drug efficacy and an increased risk of adverse effects. Furanocoumarins, in general, are known to be potent inhibitors of several CYP enzymes, particularly CYP3A4, which is responsible for the metabolism of approximately 50% of clinically used drugs. This inhibition is the primary mechanism behind the well-known "grapefruit juice effect," where the consumption of grapefruit juice can significantly alter the pharmacokinetics of co-administered medications.

While the scientific literature contains numerous studies on the CYP-inhibitory effects of various furanocoumarins, a thorough search for specific inhibitory constants (IC50 or Ki values) for this compound has not yielded concrete data. This lack of quantitative information prevents a direct comparison of its inhibitory strength against other known CYP inhibitors.

The General Mechanism of Furanocoumarin-Mediated CYP Inhibition

Furanocoumarins can inhibit CYP enzymes through two primary mechanisms: reversible and irreversible (mechanism-based) inhibition.

  • Reversible Inhibition: In this mode, the furanocoumarin binds to the active site of the CYP enzyme, preventing the substrate (drug) from binding. This inhibition is concentration-dependent and can be overcome by increasing the substrate concentration.

  • Mechanism-Based Inhibition: This is a more complex and often more clinically significant form of inhibition. The furanocoumarin is itself a substrate for the CYP enzyme. During the metabolic process, a reactive intermediate is formed, which then covalently binds to the enzyme, leading to its irreversible inactivation. The enzyme must then be resynthesized for metabolic activity to be restored.

The workflow for investigating such inhibition typically involves in vitro assays using human liver microsomes or recombinant CYP enzymes.

CYP_Inhibition_Workflow cluster_prep Preparation cluster_assay Incubation cluster_analysis Analysis Test_Compound This compound (or other inhibitor) Incubation Incubate at 37°C Test_Compound->Incubation CYP_Source Human Liver Microsomes or Recombinant CYPs CYP_Source->Incubation Cofactors NADPH Regenerating System Cofactors->Incubation Metabolite_Quantification LC-MS/MS Analysis of Probe Substrate Metabolite Incubation->Metabolite_Quantification Data_Analysis Calculate % Inhibition and IC50/Ki Values Metabolite_Quantification->Data_Analysis

Figure 1. A generalized experimental workflow for determining the in vitro inhibition of cytochrome P450 enzymes.

The Path Forward: A Need for Definitive Studies

The absence of specific inhibitory data for this compound highlights a significant gap in the understanding of its potential for drug interactions. To definitively validate this compound as a potent CYP inhibitor and to understand its clinical significance, dedicated research is required. Such studies would need to follow established protocols for CYP inhibition assays.

Hypothetical Experimental Protocol for IC50 Determination of this compound

The following outlines a typical experimental protocol that would be used to determine the IC50 values of this compound against various CYP isoforms.

1. Materials:

  • This compound (of high purity)

  • Pooled human liver microsomes (HLMs) or recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4)

  • CYP-specific probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, midazolam for CYP3A4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile and other LC-MS grade solvents

  • Known positive control inhibitors for each CYP isoform

2. Instrumentation:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • Incubator/water bath (37°C)

  • Centrifuge

  • Precision pipettes

3. Procedure:

  • Preparation of Solutions: Prepare stock solutions of this compound, probe substrates, and positive control inhibitors in an appropriate solvent (e.g., DMSO, methanol). Create a series of working solutions of this compound at different concentrations.

  • Incubation: In a microcentrifuge tube or 96-well plate, combine the HLM or recombinant CYP enzyme, phosphate buffer, and the this compound working solution (or positive control or vehicle control). Pre-incubate the mixture at 37°C for a short period.

  • Initiation of Reaction: Add the specific probe substrate to the mixture. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation Period: Incubate the reaction mixture at 37°C for a predetermined time, ensuring the reaction is in the linear range of metabolite formation.

  • Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Transfer the supernatant to a new tube or plate for analysis.

  • LC-MS/MS Analysis: Quantify the amount of the specific metabolite formed from the probe substrate using a validated LC-MS/MS method.

  • Data Analysis: Calculate the percentage of inhibition of the CYP enzyme activity at each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the concentration-response data to a suitable nonlinear regression model.

logical_relationship cluster_0 Furanocoumarin Interaction with CYP Enzyme cluster_1 Potential Outcomes A This compound (Inhibitor) B CYP Enzyme (e.g., CYP3A4) A->B Binds to/Inactivates D Inhibition of Drug Metabolism B->D Leads to C Drug (Substrate) C->B Metabolized by E Increased Plasma Concentration of Drug D->E F Potential for Adverse Drug Reactions or Toxicity E->F

Figure 2. The logical relationship illustrating the potential consequences of this compound inhibiting a cytochrome P450 enzyme responsible for drug metabolism.

Safety Operating Guide

Proper Disposal of 8-Hydroxybergapten: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of 8-Hydroxybergapten, a furocoumarin, is paramount for ensuring laboratory safety and minimizing environmental impact. This guide provides a procedural, step-by-step framework for researchers, scientists, and drug development professionals. The following procedures are based on established best practices for hazardous chemical waste management. It is mandatory to consult the Safety Data Sheet (SDS) for this compound to ensure full compliance and safety.

Waste Characterization and Classification

Proper disposal begins with the accurate identification and classification of the chemical waste. Waste is broadly categorized as hazardous or non-hazardous based on criteria set by regulatory bodies such as the Environmental Protection Agency (EPA) in the United States.[1][2] Hazardous waste is further classified based on its characteristics: ignitability, corrosivity, reactivity, and toxicity.[2][3]

While a specific EPA waste code for this compound is not explicitly listed, it should be managed as a hazardous waste due to its toxicological properties, which are common to psoralens. Psoralens are known to be toxic and can cause skin irritation.[4][5] Therefore, waste containing this compound would likely be classified as toxic hazardous waste.

Key Hazard Characteristics:

CharacteristicDescriptionRelevance to this compound
Toxicity Waste that is harmful or fatal when ingested or absorbed, or that can release toxic constituents into the environment.Psoralens, the chemical family of this compound, are known to have toxic effects.[4][5]
Ignitability Wastes that can create fires under certain conditions.Not generally applicable based on available data.
Corrosivity Wastes that are acids or bases capable of corroding metal containers.Not generally applicable based on available data.
Reactivity Wastes that are unstable under normal conditions and can cause explosions or release toxic fumes.Not generally applicable based on available data.

Step-by-Step Disposal Procedure

The following steps provide a clear protocol for the safe disposal of this compound waste from the point of generation to final collection.

Step 1: Personal Protective Equipment (PPE) Always wear appropriate PPE when handling this compound waste. This includes:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety glasses or goggles

  • A lab coat[1][6]

  • For handling powders or creating aerosols, a respirator may be necessary.[7]

Step 2: Waste Segregation Proper segregation is crucial to prevent dangerous chemical reactions.

  • Solid Waste: Collect solid this compound waste (e.g., contaminated filter paper, gloves, or unused powder) in a dedicated, sealed plastic bag or a clearly labeled container.[4]

  • Liquid Waste: Collect liquid waste containing this compound (e.g., solutions from experiments) in a compatible, leak-proof container with a screw-top cap.[8]

  • Do Not Mix: Never mix this compound waste with incompatible chemicals, such as strong oxidizing agents.[4][8] Keep waste streams separate based on their hazard class.[1]

Step 3: Container Management

  • Use Appropriate Containers: Use containers that are compatible with the chemical waste. Plastic is often preferred.[3]

  • Labeling: All waste containers must be clearly labeled. Use a hazardous waste tag that includes:

    • The words "Hazardous Waste"[6]

    • The full chemical name: "this compound"

    • The approximate concentration and quantity of the waste

    • The date the waste was first added to the container[9]

    • The associated hazards (e.g., "Toxic")

  • Keep Containers Closed: Waste containers must be kept securely closed at all times, except when adding waste.[3][8][9]

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Designated Area: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][8] This area must be at or near the point of waste generation.[3]

  • Accumulation Limits: Be aware of the maximum volume of hazardous waste allowed in an SAA (typically 55 gallons). For acutely toxic wastes (P-listed), the limit is much lower (one quart of liquid or one kilogram of solid).[3]

  • Secondary Containment: It is good practice to store liquid waste containers in secondary containment to prevent spills.

Step 5: Arranging for Disposal

  • Contact EH&S: Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup.[1]

  • Do Not Dispose in Regular Trash or Drains: Never dispose of this compound waste in the regular trash or down the sink.[6][9] This is to prevent environmental contamination and potential harm to public health.[10]

Spill Management Protocol

In the event of a spill, follow these procedures:

  • Alert Personnel: Immediately alert others in the vicinity.[4]

  • Evacuate if Necessary: For large or airborne spills, evacuate the area.

  • Don Appropriate PPE: Before cleaning, ensure you are wearing the correct PPE.

  • Contain the Spill: Use a chemical spill kit with appropriate absorbent materials to contain the spill.

  • Clean-up:

    • Minor Spills (Solid): For small amounts of powder, carefully sweep or use a dry clean-up procedure to avoid generating dust. Place the collected material in a sealed container for disposal as hazardous waste.[4]

    • Minor Spills (Liquid): Absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.[4]

  • Major Spills: For large spills, contact your institution's EH&S or emergency response team immediately.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G Workflow for this compound Disposal A Waste Generation (Solid or Liquid this compound) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste (Keep away from incompatibles) B->C D Select Compatible Container (Leak-proof, with screw cap) C->D E Label Container ('Hazardous Waste', Chemical Name, Date) D->E F Store in Satellite Accumulation Area (SAA) E->F G Is Container Full? F->G H Continue to Add Waste (Keep container closed) G->H No I Contact Environmental Health & Safety (EH&S) for Waste Pickup G->I Yes H->F J EH&S Collects and Transports for Final Disposal I->J

Caption: Logical workflow for laboratory chemical waste disposal.

References

Essential Safety and Operational Guide for Handling 8-Hydroxybergapten

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 8-Hydroxybergapten (CAS 1603-47-0). Given the limited and conflicting safety data available for this compound, a cautious approach is mandated. While some suppliers classify it as non-hazardous, its structural similarity to 8-Methoxypsoralen—a known hazardous substance—necessitates stringent safety measures to minimize exposure.

Hazard Assessment and Personal Protective Equipment (PPE)

Due to the photosensitizing and potentially hazardous nature of related furocoumarins, the following PPE is mandatory when handling this compound in solid (powder) or solution form.

Table 1: Recommended Personal Protective Equipment (PPE)

Equipment Specification Purpose
Gloves Nitrile or latex, double-gloving recommended. Must be inspected before use.[1]Prevents skin contact and absorption.
Eye Protection Chemical safety goggles or a face shield.[1]Protects eyes from dust particles and splashes.
Lab Coat Full-length, buttoned, with tight-fitting cuffs.Protects skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved N95 or higher-rated respirator.Required when handling the powder form outside of a containment system to prevent inhalation.
Footwear Closed-toe shoes.Protects feet from spills.

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is critical to ensure safety and prevent contamination. All handling of this compound, especially in its powdered form, should occur within a designated area equipped with proper engineering controls.

Experimental Workflow for Handling this compound

G Figure 1. Procedural Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area prep_ppe->prep_area prep_spill Ensure Spill Kit is Accessible prep_area->prep_spill handling_weigh Weighing (in ventilated enclosure) prep_spill->handling_weigh Proceed to Handling handling_dissolve Dissolution handling_weigh->handling_dissolve post_decon Decontaminate Work Surfaces handling_dissolve->post_decon Proceed to Post-Handling post_dispose Dispose of Waste post_decon->post_dispose post_doff Doff PPE post_dispose->post_doff post_wash Wash Hands Thoroughly post_doff->post_wash

Caption: Procedural Workflow for Safe Handling of this compound

Step-by-Step Handling Protocol:

  • Preparation:

    • Don all required PPE as specified in Table 1.

    • Prepare a designated work area, preferably within a chemical fume hood or a ventilated balance enclosure, especially for handling the powder.

    • Ensure an accessible spill kit is available.

  • Weighing and Aliquoting:

    • If working with the solid form, weigh the required amount in a ventilated enclosure to minimize dust inhalation.

    • Use appropriate tools (e.g., anti-static spatulas) to handle the powder.

  • Dissolution:

    • When preparing solutions, add the solvent to the pre-weighed this compound slowly to avoid splashing.

    • If sonication or heating is required, ensure the container is properly sealed.

  • Post-Handling:

    • Decontaminate all work surfaces with an appropriate solvent (e.g., 70% ethanol) followed by a cleaning agent.

    • Dispose of all contaminated materials as outlined in the disposal plan.

    • Doff PPE in the correct order to prevent self-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.[1]

Storage and Disposal

Proper storage and disposal are crucial to maintaining a safe laboratory environment.

  • Storage:

    • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

    • Protect from light, as furocoumarins are known to be light-sensitive.

    • Store away from incompatible materials such as strong oxidizing agents.

  • Disposal Plan:

    • All waste materials, including contaminated PPE, weighing papers, and pipette tips, must be collected in a dedicated, sealed hazardous waste container.

    • Liquid waste containing this compound should be collected in a separate, clearly labeled hazardous waste container.

    • Dispose of all waste through your institution's environmental health and safety office in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

Emergency Procedures

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1]

Chemical and Physical Properties

The following table summarizes the known quantitative data for this compound.

Table 2: Chemical and Physical Properties of this compound

Property Value Source
CAS Number 1603-47-0[1][2][3][4]
Molecular Formula C₁₂H₈O₅[1][2][4]
Molecular Weight 232.19 g/mol [1][2][4]

Disclaimer: This guide is intended for informational purposes only and should be used in conjunction with your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS). Always perform a risk assessment before starting any new procedure.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Hydroxybergapten
Reactant of Route 2
8-Hydroxybergapten

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.